Allyl benzyl ether
説明
Structure
3D Structure
特性
IUPAC Name |
prop-2-enoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHWHMUUQNACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074529 | |
| Record name | Benzene, [(2-propenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14593-43-2 | |
| Record name | Allyl benzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((2-propenyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(2-propenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(allyloxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allyl benzyl ether chemical properties and structure
An In-depth Technical Guide to Allyl Benzyl Ether
Introduction
This compound (CAS No. 14593-43-2) is an organic compound classified as an ether.[1] It features both an allyl group and a benzyl group attached to an oxygen atom. Its chemical formula is C₁₀H₁₂O, and it has a molecular weight of approximately 148.20 g/mol .[2][3] This colorless liquid possesses a sweet, ethereal, and somewhat fruity odor.[4][5] this compound is utilized in organic synthesis, often as an intermediate or a protecting group for alcohols, and has applications in the fragrance industry.[4][6] It is also known by several synonyms, including ((Allyloxy)methyl)benzene, Benzyl allyl ether, and 3-(Benzyloxy)-1-propene.[2][3]
Chemical Structure
The structure of this compound consists of a benzene ring connected to a methylene bridge, which in turn is linked to an ether oxygen. The oxygen atom is also bonded to an allyl group.
Caption: 2D structure of this compound.
Table 1: Structural and Identification Data
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | prop-2-enoxymethylbenzene | [2] |
| CAS Number | 14593-43-2 | [3] |
| Molecular Formula | C₁₀H₁₂O | [2][5] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| SMILES | C=CCOCc1ccccc1 | [3] |
| InChI | 1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | [3] |
| InChIKey | HUGHWHMUUQNACD-UHFFFAOYSA-N |[2][3] |
Physicochemical Properties
This compound is a combustible, colorless to almost colorless liquid.[4] It exhibits good thermal stability and is not readily oxidized.[4][5]
Table 2: Quantitative Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 204-205 °C | [3][5] |
| Density | 0.959 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.507 | [3][5] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Form | Clear Liquid | [3][5] |
| XLogP3-AA | 2.6 |[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by signals corresponding to the aromatic, vinylic, and aliphatic protons.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.34 ppm | multiplet (m) | 5H | Aromatic protons (C₆H₅) | [6] |
| 5.9-6.0 ppm | multiplet (m) | 1H | Vinylic proton (-CH=) | [6] |
| 5.17-5.35 ppm | multiplet (m) | 2H | Vinylic protons (=CH₂) | [6] |
| 4.5 ppm | singlet (s) | 2H | Benzylic protons (-O-CH₂-Ph) | [6] |
| 4.04 ppm | doublet (d) | 2H | Allylic protons (-O-CH₂-CH=) |[6] |
PubChem also provides access to ¹³C NMR spectral data for this compound.[2][7]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
Table 4: Key IR Absorption Bands (neat)
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1630 | C=C stretch (alkene) | [4][6] |
| 1090 | C-O stretch (ether) |[4][6] |
Mass Spectrometry (MS)
In mass spectrometry, particularly with GC-MS, this compound undergoes predictable fragmentation. The major fragmentation occurs at the β-bond to the aromatic ring.[8] The base peak is typically observed at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[2]
Table 5: Major Mass Spectrum Fragments (GC-MS, EI)
| m/z | Relative Intensity | Proposed Fragment Ion | Reference |
|---|---|---|---|
| 91 | 99.99 | [C₇H₇]⁺ (tropylium ion) | [2] |
| 92 | 58.66 | [C₇H₈]⁺ | [2] |
| 107 | 16.54 | [C₇H₇O]⁺ | [2] |
| 41 | 14.29 | [C₃H₅]⁺ (allyl cation) | [2] |
| 79 | 12.75 | [C₆H₇]⁺ |[2] |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
A common and efficient method for preparing this compound is the Williamson ether synthesis.[6] This reaction involves the deprotonation of an alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: A procedure adapted from the literature involves the reaction of benzyl alcohol with allyl bromide using solid potassium hydroxide without a solvent.[6][9]
-
Reactant Mixing : In a round-bottomed flask, combine benzyl alcohol (1.0 mmol, 108 mg) and allyl bromide (3.0 mmol, 0.36 g).[9]
-
Base Addition : Add crushed potassium hydroxide pellets (2.0 mmol, 112 mg) to the mixture at room temperature.[9]
-
Reaction : Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 4.5 to 5 hours.[6] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add water to the reaction mixture and extract with diethyl ether.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate mixture) to yield pure this compound.[6]
This solvent-free method provides a high yield (approximately 96%) of the desired product.[6]
Reactions and Mechanisms
Allyl ethers are valuable intermediates in organic synthesis, notably for their participation in sigmatropic rearrangements like the Claisen rearrangement.[6] While the classic Claisen rearrangement involves an allyl aryl ether converting to an allylphenol, the underlying-sigmatropic rearrangement principle is a key aspect of allyl ether chemistry.[10] The synthesis itself follows the well-established Williamson ether synthesis mechanism.
Caption: Logical diagram of the Williamson Ether Synthesis mechanism.
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation.[2][5] Proper safety precautions must be followed during handling and storage.
Table 6: GHS Hazard and Precautionary Information
| Category | Information | Reference |
|---|---|---|
| Signal Word | Warning | [5] |
| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2][5] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [2][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |
| Incompatible Materials | Strong oxidizing agents. |[11] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 14593-43-2 [sigmaaldrich.com]
- 4. This compound | 14593-43-2 [chemicalbook.com]
- 5. This compound | 14593-43-2 [amp.chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. spectrabase.com [spectrabase.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Allyl Benzyl Ether: A Comprehensive Technical Guide for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical properties of allyl benzyl ether, a versatile reagent in organic synthesis. It includes detailed experimental protocols for its preparation via the Williamson ether synthesis, crucial for professionals in research and drug development.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid.[1][2] It is characterized by the presence of both an allyl and a benzyl group, making it a useful building block in various chemical transformations.[1] This compound is soluble in organic solvents like ethanol and ether but is insoluble in water.[1]
Summary of Physical Data
A compilation of the key physical properties of this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][3][4][5][6] |
| Molecular Weight | 148.20 g/mol | [3][4][5][6] |
| Boiling Point | 204-205 °C | [3][4][7][8] |
| Melting Point | Not available | [7] |
| Density | 0.959 g/mL at 25 °C | [3][4][7][8] |
| Refractive Index (n20/D) | 1.507 | [4][7][8] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [4][9] |
| Vapor Pressure | 0.375 mmHg at 25°C | [1] |
| Solubility | Soluble in methanol, ethanol, n-propanol; Insoluble in water. | [1][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Odor | Sweet, floral, fruity, and ethereal | [2][6][8] |
| CAS Number | 14593-43-2 | [1][7] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[10][11] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11] In the case of this compound, this can be achieved by reacting sodium benzoxide with allyl bromide or benzyl bromide with sodium allyloxide. A convenient, solvent-free approach using solid potassium hydroxide has also been reported for the synthesis of allyl and benzyl ethers.[10]
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for Williamson ether synthesis.[10][12][13]
Materials:
-
Benzyl alcohol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)[13]
-
Diethyl ether
-
Anhydrous potassium carbonate[13]
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 equivalent), allyl bromide (1.2-1.5 equivalents), and crushed potassium hydroxide pellets (2.0 equivalents). If using a phase-transfer catalyst, add TBAI (0.05 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add distilled water to the reaction mixture to dissolve the inorganic salts.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous potassium carbonate.[13]
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by evaporation under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis of this compound.
Spectroscopic Data
Characterization of the synthesized this compound can be performed using various spectroscopic techniques.
-
¹H NMR: Expected signals include peaks corresponding to the aromatic protons of the benzyl group, the vinyl protons of the allyl group, and the methylene protons of both the benzyl and allyl moieties.[2][8]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the olefinic carbons of the allyl group, and the carbons of the ether linkage.[5][14][15]
-
IR Spectroscopy: Key vibrational bands are expected for the C=C stretch of the allyl group (around 1630-1645 cm⁻¹) and the C-O-C stretch of the ether linkage (around 1090-1100 cm⁻¹).[2][8][16][17]
Safety and Handling
This compound is considered a combustible liquid and may cause skin and eye irritation.[1][5][18][19] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[18][19][20] Work should be conducted in a well-ventilated fume hood.[20] Store in a cool, dry, and well-ventilated area away from heat and open flames.[9][20] It may form explosive peroxides upon storage.[20]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 14593-43-2 [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. This compound 99 14593-43-2 [sigmaaldrich.com]
- 5. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | 14593-43-2 [amp.chemicalbook.com]
- 9. This compound CAS#: 14593-43-2 [m.chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. This compound(14593-43-2) IR Spectrum [chemicalbook.com]
- 18. gelest.com [gelest.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Allyl Benzyl Ether (CAS 14593-43-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl benzyl ether, with the CAS registry number 14593-43-2, is a versatile organic compound characterized by the presence of both an allyl and a benzyl group attached to an ether linkage. This dual functionality makes it a valuable intermediate and building block in various chemical syntheses. Its applications span from being a protective group in the synthesis of complex molecules to its use in the flavor and fragrance industry. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14593-43-2 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Sweet-ethereal with a fruity undertone | [3][4] |
| Density | 0.959 g/mL at 25 °C | [3] |
| Boiling Point | 204-205 °C | [3] |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Refractive Index (n20/D) | 1.507 | [3] |
| Solubility | Soluble in organic solvents like methanol and ethanol; insoluble in water. | [1][4] |
| Vapor Pressure | 0.375 mmHg at 25°C | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR | δ 7.34 (m, 5H), δ 5.9-6.0 (m, 1H), δ 5.17-5.35 (m, 2H), δ 4.5 (s, 2H), δ 4.04 (d, J = 1.46 Hz, 2H) | [3][5] |
| ¹³C NMR | Spectra available, specific shifts can be found in the database. | [6][7] |
| Infrared (IR) | 1630, 1090 cm⁻¹ (neat) | [3][5] |
| Mass Spectrometry (MS) | m/z top peak: 91; 2nd highest: 79; 3rd highest: 92 | [6] |
Synthesis of this compound
This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Several variations of this procedure exist, with different bases and solvent systems being employed to optimize yield and reaction conditions.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is based on a common laboratory procedure for the synthesis of ethers.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Allyl bromide
-
Dry dimethylformamide (DMF) or solvent-free conditions
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and methylene chloride for chromatography elution
Procedure:
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), benzyl alcohol is dissolved in a suitable dry solvent like DMF. A strong base, such as sodium hydride, is added portion-wise at room temperature.[8] Alternatively, solid potassium hydroxide can be used in a solvent-free approach.[9][10] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium or potassium benzoxide.
-
Nucleophilic Substitution: Allyl bromide is then added dropwise to the reaction mixture.[8] The reaction is typically heated to facilitate the SN2 reaction between the benzoxide and allyl bromide.
-
Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a non-polar solvent like hexane to remove non-polar impurities, followed by a more polar solvent system (e.g., a mixture of hexane and ethyl acetate or methylene chloride) to elute the desired this compound.[8] The fractions containing the pure product are combined and the solvent is evaporated to yield the final product.
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
A primary application of this compound in research and drug development is in the use of the allyl and benzyl groups as protecting groups for alcohols.[9][11]
Allyl and Benzyl Groups as Orthogonal Protecting Groups
The allyl and benzyl ether functionalities can be employed as orthogonal protecting groups in the synthesis of complex molecules containing multiple hydroxyl groups. This means that one group can be selectively removed in the presence of the other, allowing for stepwise chemical transformations.
-
Benzyl Ether Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[11] This method is highly efficient but can be incompatible with other reducible functional groups like alkenes and alkynes.
-
Allyl Ether Deprotection: Commonly cleaved under milder conditions using a palladium(0) catalyst.[11][12] This provides excellent orthogonality with benzyl ethers and other protecting groups that are stable to these conditions.
References
- 1. scent.vn [scent.vn]
- 2. AB109712 | CAS 14593-43-2 – abcr Gute Chemie [abcr.com]
- 3. This compound | 14593-43-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 14593-43-2 [amp.chemicalbook.com]
- 6. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. prepchem.com [prepchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Allyl Ethers [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of Allyl Benzyl Ether from Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl benzyl ether from benzyl alcohol, a common procedure in organic synthesis for the protection of hydroxyl groups. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
The protection of alcohols is a crucial step in the multi-step synthesis of complex organic molecules. The benzyl and allyl groups are frequently employed as protecting groups due to their relative stability under a variety of reaction conditions and the ease of their subsequent removal. The synthesis of this compound from benzyl alcohol is a fundamental example of O-alkylation, typically achieved through the Williamson ether synthesis. This guide will explore different approaches to this synthesis, including classical methods, solvent-free conditions, and phase-transfer catalysis.
Synthetic Methodologies
The primary method for synthesizing this compound from benzyl alcohol is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2][3] This reaction involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then acts as a nucleophile to attack an allyl halide, typically allyl bromide.
Key variations of this methodology include:
-
Classical Williamson Ether Synthesis: This method employs a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF).[4]
-
Solvent-Free Synthesis: An environmentally friendly approach that utilizes a solid base, such as potassium hydroxide (KOH), without any solvent.[5]
-
Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving reactants in different phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound.
| Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Sodium Hydride (NaH) | Dimethylformamide (DMF) | - | 90 | 5.5 | 54 | [4] |
| Solvent-Free | Potassium Hydroxide (KOH) | None | - | Room Temp | 4.5 | 96 | [5] |
Table 1: Comparison of Synthetic Methodologies for this compound.
| Reactant | Molar Ratio (to Benzyl Alcohol) | Reference |
| Benzyl Alcohol | 1 | [4][5] |
| Allyl Bromide | 1 - 4 | [4][5] |
| Sodium Hydride | 1 | [4] |
| Potassium Hydroxide | ~2 | [5] |
Table 2: Molar Ratios of Reactants.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride in DMF
This protocol is adapted from the procedure described in US Patent 4,357,332.[4]
Materials:
-
Benzyl alcohol
-
Sodium hydride (50% dispersion in mineral oil)
-
Allyl bromide
-
Dimethylformamide (DMF), dry
-
Ether
-
Sodium sulfate
-
Silica gel
Procedure:
-
Under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.1 mol, 50% dispersion in mineral oil) to a solution of benzyl alcohol (21.6 g, 0.2 mol) in 150 ml of dry dimethylformamide at room temperature.
-
Stir the suspension at room temperature for 30 minutes, then heat at 60°C for 30 minutes.
-
Add allyl bromide (24.2 g, 0.2 mol) dropwise to the suspension at 50°C with stirring.
-
Heat the reaction mixture at 90°C for 5.5 hours under nitrogen.
-
Cool the mixture and stir at room temperature overnight.
-
Remove the dimethylformamide using a rotary evaporator.
-
Extract the resulting oil with ether.
-
Dry the ether extract over sodium sulfate and evaporate the ether.
-
Purify the resulting oil by column chromatography on silica gel. Elute with hexane to remove the mineral oil, followed by methylene chloride to elute the this compound.
-
Evaporation of the solvent yields the final product as a pale yellow liquid.
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This protocol is based on the work of Rao, K. R. et al.[5]
Materials:
-
Benzyl alcohol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, mix benzyl alcohol (108 mg, 1 mmol) with allyl bromide.
-
Add one pellet of solid potassium hydroxide (approximately 120 mg, 2 mmol).
-
Stir the mixture at room temperature for 4.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess allyl bromide by distillation under reduced pressure.
-
Load the reaction mixture (excluding the KOH pellet) onto a short pad of silica gel.
-
Elute the product using a mixture of hexane and ethyl acetate (95:5).
-
Combine the fractions containing the product and evaporate the solvent to obtain pure this compound.
Visualizations
Reaction Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Experimental Workflow: General Procedure
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from benzyl alcohol can be effectively achieved through various modifications of the Williamson ether synthesis. The choice of methodology depends on factors such as desired yield, environmental considerations, and available resources. The solvent-free method offers a high-yielding and greener alternative to the classical approach. This guide provides the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.
References
An In-depth Technical Guide to the Williamson Ether Synthesis of Allyl Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a robust and versatile method for the formation of ethers. This guide offers a comprehensive examination of the synthesis of allyl benzyl ether, a significant building block in various synthetic applications. This document details the reaction mechanism, explores various experimental conditions, presents quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, it includes diagrammatic representations of the reaction pathway and experimental workflow to enhance comprehension and practical application by professionals in the chemical and pharmaceutical sciences.
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a widely employed method for preparing both symmetrical and unsymmetrical ethers. The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. The synthesis of this compound is a classic example of this reaction, yielding a valuable bifunctional molecule with applications in protecting group chemistry and as a precursor for rearrangement reactions.
This guide will focus on two common and effective protocols for the synthesis of this compound: a solvent-free approach using potassium hydroxide (KOH) and a method employing sodium hydride (NaH) in a polar aprotic solvent.
Reaction Mechanism and Pathway
The synthesis of this compound via the Williamson reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
There are two primary pathways to synthesize this compound:
-
Pathway A: The reaction of a benzyl alkoxide with an allyl halide.
-
Pathway B: The reaction of an allyl alkoxide with a benzyl halide.
Both pathways are viable; however, the choice of reagents can be influenced by factors such as the cost and availability of starting materials and the potential for side reactions. For the synthesis of this compound, the reaction between benzyl alcohol and allyl bromide is commonly employed.
Quantitative Data Presentation
The selection of base and solvent significantly impacts the reaction's efficiency. Below is a summary of quantitative data from two distinct experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1: KOH (Solvent-Free) | Protocol 2: NaH in DMF |
| Starting Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Alkylating Agent | Allyl Bromide | Allyl Bromide |
| Base | Solid Potassium Hydroxide (KOH) | Sodium Hydride (NaH) |
| Solvent | None | Dimethylformamide (DMF) |
| Reaction Time | 4.5 hours | 5.5 hours at 90°C |
| Temperature | Room Temperature | 90°C |
| Reported Yield | 96%[1] | 54%[2] |
| Purification | Distillation & Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis Using Potassium Hydroxide
This protocol offers a high-yield, environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)[1]
-
Allyl bromide (excess)
-
Solid potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzyl alcohol (1.0 mmol) and an excess of allyl bromide.[1]
-
Add a pellet of solid potassium hydroxide. For reactions that are slow to initiate, a catalytic amount of a phase-transfer catalyst like TBAI can be added.[1]
-
Stir the mixture vigorously at room temperature for 4.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess allyl bromide by distillation under reduced pressure.[1]
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[1]
Protocol 2: Synthesis Using Sodium Hydride in DMF
This protocol utilizes a strong base in a polar aprotic solvent, a common method for the Williamson ether synthesis.
Materials:
-
Benzyl alcohol (0.2 mol, 21.6 g)[2]
-
Sodium hydride (NaH), 50% dispersion in mineral oil (0.2 mol, 4.8 g)[2]
-
Allyl bromide (0.2 mol, 24.2 g)[2]
-
Dry dimethylformamide (DMF) (150 ml)[2]
-
Ether for extraction
-
Sodium sulfate for drying
Procedure:
-
To a suspension of sodium hydride (0.2 mol) in dry DMF (150 ml) in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add benzyl alcohol (0.2 mol) dropwise at room temperature under a nitrogen atmosphere.[2]
-
Stir the resulting suspension at room temperature for 30 minutes, then heat to 60°C for an additional 30 minutes to ensure complete formation of the alkoxide.[2]
-
Cool the mixture to 50°C and add allyl bromide (0.2 mol) dropwise with continuous stirring.[2]
-
After the addition is complete, heat the reaction mixture to 90°C for 5.5 hours.[2]
-
Cool the reaction to room temperature and remove the DMF using a rotary evaporator.[2]
-
Extract the resulting oil with ether, dry the organic layer over sodium sulfate, and evaporate the ether.[2]
-
Purify the crude product by column chromatography on silica gel. Elute first with hexane to remove the mineral oil, followed by methylene chloride to obtain the this compound.[2]
Experimental Workflow
The general workflow for the Williamson ether synthesis of this compound can be visualized as follows:
Potential Side Reactions
While the Williamson ether synthesis is generally efficient, certain side reactions can occur:
-
Elimination: If a secondary or tertiary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene. The use of primary halides like allyl bromide and benzyl bromide minimizes this side reaction.
-
Self-condensation: The alkoxide can potentially react with another molecule of the alkyl halide to form a symmetrical ether (e.g., dibenzyl ether or diallyl ether). This is typically minimized by controlling the stoichiometry of the reactants.
Conclusion
The Williamson ether synthesis remains a highly effective and adaptable method for the preparation of this compound. The choice of reaction conditions, particularly the base and solvent system, can be tailored to optimize for yield, purity, and environmental considerations. The protocols provided herein offer reliable and reproducible methods for researchers and professionals engaged in organic synthesis and drug development. Careful control of experimental parameters is crucial for minimizing side reactions and achieving a high yield of the desired product.
References
An In-depth Technical Guide to Allyl Benzyl Ether
This guide provides comprehensive information on the molecular properties, synthesis, and relevant chemical pathways of allyl benzyl ether, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a colorless liquid with a characteristic sweet, ethereal, and somewhat fruity odor.[1][2] It is recognized for its utility as a solvent, a synthetic intermediate, and a protecting group in organic synthesis.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O | [4][5][6][7] |
| Molecular Weight | 148.20 g/mol | [5][6][7][8] |
| CAS Number | 14593-43-2 | [4] |
| Density | 0.959 g/mL at 25 °C | [9] |
| Boiling Point | 204-205 °C | [9] |
| Flash Point | 76 °C (169 °F) | [9] |
| Refractive Index | n20/D 1.507 | [9] |
| SMILES | C=CCOCc1ccccc1 | [6] |
| InChI Key | HUGHWHMUUQNACD-UHFFFAOYSA-N |
Experimental Protocols for Synthesis
The synthesis of this compound is commonly achieved through Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Protocol 1: Synthesis using Sodium Hydride
This protocol details the synthesis of this compound from benzyl alcohol and allyl bromide using sodium hydride as a base.
Materials:
-
Benzyl alcohol
-
Sodium hydride (50% dispersion in mineral oil)
-
Allyl bromide
-
Dry dimethylformamide (DMF)
-
Diethyl ether
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Methylene chloride
Procedure:
-
Under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.2 mol) to benzyl alcohol (21.6 g, 0.2 mol) in 150 mL of dry DMF at room temperature.[10]
-
Stir the suspension at room temperature for 30 minutes, then heat at 60°C for 30 minutes.[10]
-
Add allyl bromide (24.2 g, 0.2 mol) dropwise to the suspension at 50°C with stirring.[10]
-
Heat the reaction mixture at 90°C for 5.5 hours under nitrogen.[10]
-
After cooling, stir the mixture at room temperature overnight.[10]
-
Remove the DMF using a rotary evaporator.[10]
-
Extract the resulting oil with diethyl ether and dry the organic layer over sodium sulfate.[10]
-
Evaporate the ether.[10]
-
Purify the crude product by silica gel column chromatography, first eluting with hexane to remove mineral oil, followed by methylene chloride to elute the this compound.[10]
-
Evaporation of the solvent yields the final product as a pale yellow liquid.[10]
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This method provides a convenient and efficient synthesis of this compound from benzyl alcohol and allyl bromide using solid potassium hydroxide, eliminating the need for a solvent.
Materials:
-
Benzyl alcohol (108 mg, 1 mmol)
-
Allyl bromide
-
Solid potassium hydroxide (KOH) pellets
Procedure:
-
In a suitable reaction vessel, mix benzyl alcohol (108 mg, 1 mmol) with an excess of allyl bromide.[3][11]
-
Add solid potassium hydroxide pellets to the mixture.[3][11]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[11]
-
The reaction typically proceeds to high yield (e.g., 96%) within 4.5 to 5 hours.[2][3]
-
Upon completion, the crude product can be purified by direct loading onto a silica gel pad and eluting with an appropriate solvent like n-hexane.[11]
Chemical Pathways and Relationships
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound from benzyl alcohol and allyl bromide.
Caption: Williamson ether synthesis of this compound.
References
- 1. This compound | 14593-43-2 [chemicalbook.com]
- 2. This compound CAS#: 14593-43-2 [amp.chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. scent.vn [scent.vn]
- 9. This compound CAS#: 14593-43-2 [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Allyl Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl benzyl ether. It includes detailed data presentation in tabular format, a thorough experimental protocol for spectral acquisition, and visualizations of the molecular structure and its NMR correlations to aid in structural elucidation and characterization.
Introduction
This compound is a chemical compound containing both an allyl and a benzyl group linked by an ether functionality. Understanding its structural features through spectroscopic techniques like NMR is crucial for its application in various fields, including organic synthesis and materials science. This guide serves as a detailed reference for the interpretation of its ¹H and ¹³C NMR spectra.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, benzylic, and allylic protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7, H-8, H-9 | 7.25 - 7.40 | Multiplet | - | 5H |
| H-5 | 5.90 - 6.05 | Multiplet | - | 1H |
| H-6a (trans) | 5.28 | Doublet of Doublets | J_trans = 17.2, J_gem = 1.6 | 1H |
| H-6b (cis) | 5.18 | Doublet of Doublets | J_cis = 10.4, J_gem = 1.6 | 1H |
| H-1 | 4.52 | Singlet | - | 2H |
| H-4 | 4.02 | Doublet | J = 5.6 | 2H |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 (ipso) | 138.4 |
| C-5 | 134.8 |
| C-9 (para) | 128.4 |
| C-8 (meta) | 127.7 |
| C-10 (ortho) | 127.5 |
| C-6 | 117.1 |
| C-1 | 72.1 |
| C-4 | 71.9 |
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds such as this compound.
1. Sample Preparation
-
Analyte: this compound (liquid).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its good dissolving power for a wide range of organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently vortex or sonicate the mixture to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a cotton or glass wool plug, carefully transfer the solution into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the spectral quality.
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue soaked in ethanol or isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
General Settings:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃).
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tuning and Matching: The probe is tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and the impedance is matched to the console to maximize signal transmission and reception.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.
-
Number of Scans (ns): 64 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For ¹H spectra, the relative areas under the peaks are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks are accurately determined.
Mandatory Visualization
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.
In-Depth Technical Guide to the FTIR Spectrum Analysis of Allyl Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of allyl benzyl ether. It details the characteristic vibrational frequencies, offers a complete experimental protocol for obtaining the spectrum, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound and its Spectroscopic Importance
This compound is an organic compound featuring both an allyl group and a benzyl group connected by an ether linkage. This structure provides a rich and distinct infrared spectrum, making FTIR spectroscopy an invaluable tool for its identification and characterization. The allyl group is a common motif in organic synthesis and natural products, while the benzyl group is a frequently used protecting group for alcohols. Understanding the vibrational characteristics of this compound is crucial for monitoring reactions, assessing purity, and elucidating the structure of more complex molecules containing these moieties.
Experimental Protocol for FTIR Analysis of this compound
A precise and reproducible experimental protocol is essential for obtaining a high-quality FTIR spectrum. The following details a standard procedure for the analysis of liquid samples like this compound.
Objective: To obtain a high-resolution FTIR spectrum of neat this compound.
Materials:
-
This compound (liquid)
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Alternatively, salt plates (KBr or NaCl) for transmission measurements
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure using ATR Accessory (Recommended for liquids):
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.[1]
-
-
Sample Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient. The data is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.[2]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the characteristic absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Alternative Procedure using Transmission (Salt Plates):
-
Sample Preparation: Place one to two drops of this compound onto a clean KBr or NaCl salt plate.[3] Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.[3]
-
Spectrum Acquisition: Place the sandwiched plates into the spectrometer's sample holder. Acquire the spectrum using the same parameters as the ATR method, after acquiring a background spectrum of the empty beam path.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent, ensuring all sample residue is removed.[3] Store the plates in a desiccator to prevent fogging.
FTIR Spectrum Analysis and Peak Assignment
The FTIR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups: the allyl group, the benzyl group, and the ether linkage.
A summary of the expected and observed vibrational frequencies is presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3085 - 3065 | Medium | =C-H Stretch | Allyl & Aromatic |
| ~3030 | Medium | =C-H Stretch (Aromatic) | Benzyl |
| ~2920 | Medium-Strong | C-H Asymmetric Stretch (CH₂) | Allyl & Benzyl |
| ~2860 | Medium-Strong | C-H Symmetric Stretch (CH₂) | Allyl & Benzyl |
| ~1647 | Medium | C=C Stretch | Allyl |
| ~1600, ~1585, ~1495 | Medium-Weak | C=C Aromatic Ring Stretch | Benzyl |
| ~1450 | Medium | CH₂ Scissoring | Allyl & Benzyl |
| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | Ether |
| ~1090 - 1100 | Strong | C-O-C Symmetric Stretch | Ether |
| ~990 & ~920 | Strong | =C-H Out-of-Plane Bend | Allyl |
| ~740 & ~700 | Strong | C-H Out-of-Plane Bend (Monosubstituted) | Benzyl |
Key Spectral Features:
-
C-H Stretching Region (3100-2800 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of unsaturated C-H bonds, found in both the allyl (=C-H) and benzyl (aromatic C-H) groups.[4] The absorptions just below 3000 cm⁻¹ are due to the saturated C-H bonds of the methylene (-CH₂-) groups.[4]
-
C=C Stretching Region (1680-1450 cm⁻¹): A distinct peak around 1647 cm⁻¹ indicates the C=C double bond of the allyl group.[4] The weaker absorptions between 1600 and 1450 cm⁻¹ are characteristic of the aromatic ring stretching vibrations of the benzyl group.[4]
-
Ether C-O Stretching (1300-1000 cm⁻¹): The most prominent feature for an ether is the strong C-O stretching band.[2][3][5] For an aryl-alkyl ether like this compound, two strong bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1100 cm⁻¹.[3][5] One literature source specifically notes a peak at 1090 cm⁻¹.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the molecule. The strong out-of-plane (OOP) C-H bending vibrations are particularly useful. The allyl group gives rise to strong bands around 990 and 920 cm⁻¹. The monosubstituted benzene ring of the benzyl group is identified by two strong bands, typically around 740 and 700 cm⁻¹.[4]
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its FTIR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for FTIR analysis.
Conclusion
The FTIR spectrum of this compound is a powerful analytical tool for its unambiguous identification. The key identifying features are the characteristic C=C stretching of the allyl group, the aromatic C=C stretching of the benzyl group, the strong dual C-O-C ether stretching bands, and the distinct out-of-plane C-H bending vibrations in the fingerprint region. By following the detailed experimental protocol and utilizing the provided peak assignment table, researchers can confidently analyze and interpret the FTIR spectrum of this important chemical compound.
References
An In-depth Technical Guide to the Mass Spectrometry of Allyl Benzyl Ether
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the mass spectrometric analysis of allyl benzyl ether, including quantitative data, experimental protocols, and a proposed fragmentation pathway. The information is presented to be a valuable resource for researchers in analytical chemistry, organic synthesis, and drug development.
Quantitative Mass Spectrometry Data
The mass spectrometry data for this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below. The data is compiled from the MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 91 | 99.99 |
| 92 | 58.66 |
| 107 | 16.54 |
| 41 | 14.29 |
| 79 | 12.75 |
-
Molecular Formula: C₁₀H₁₂O
-
Molecular Weight: 148.20 g/mol
-
Monoisotopic Mass: 148.088815002 Da
Proposed Fragmentation Pathway
Under electron ionization (EI), this compound undergoes fragmentation, leading to the characteristic peaks observed in the mass spectrum. The fragmentation of ethers typically involves cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and cleavage of the C-O bond.[2][3] For this compound, the presence of both a benzyl and an allyl group leads to specific, highly stable fragments.
The base peak at m/z 91 is attributed to the formation of the tropylium ion. This is a common and highly stable fragment in the mass spectra of compounds containing a benzyl group.[4] It is formed by the cleavage of the C-O bond, followed by rearrangement of the resulting benzyl cation.
The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), formed by the cleavage of the C-O bond where the charge is retained by the allyl fragment.
The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocols
While the specific experimental parameters for the reference spectra are not fully detailed, a general protocol for the analysis of this compound by GC-MS is provided below. This protocol is based on standard methods for the analysis of volatile organic compounds.
3.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-3000 or equivalent).[1]
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 300.
The following diagram outlines a typical workflow for GC-MS analysis.
Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.
References
- 1. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.13 [people.whitman.edu]
- 4. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of Allyl Benzyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl benzyl ether in a wide range of common organic solvents. The information contained herein is intended to be a valuable resource for laboratory researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound may be used as a reagent, intermediate, or solvent.
This compound (C₁₀H₁₂O) is a colorless liquid with a characteristic sweet, floral odor.[1] It is utilized in the flavor and fragrance industry and serves as a versatile intermediate in organic synthesis, including polymer chemistry.[1][2] A thorough understanding of its solubility is critical for its effective use in various applications, ensuring proper handling, reaction conditions, and purification procedures.
Quantitative Solubility Data
The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the available quantitative data at 20°C, providing a clear basis for solvent selection in experimental design.
| Solvent Class | Solvent | Solubility (g/L) @ 20°C[3] |
| Alcohols | Methanol | 1087.05 |
| Ethanol | 1054.05 | |
| n-Propanol | 886.3 | |
| Isopropanol | 967.61 | |
| n-Butanol | 860.33 | |
| Isobutanol | 572.47 | |
| sec-Butanol | 878.68 | |
| tert-Butanol | 1227.92 | |
| n-Pentanol | 351.64 | |
| Isopentanol | 619.73 | |
| n-Octanol | 273.24 | |
| Ethylene Glycol | 260.69 | |
| Benzyl Alcohol | 499.69 | |
| Ketones | Acetone | 499.58 |
| 2-Butanone | 748.97 | |
| Cyclohexanone | 659.22 | |
| Esters | Ethyl Acetate | 1260.04 |
| Methyl Acetate | 697.22 | |
| n-Propyl Acetate | 368.6 | |
| n-Butyl Acetate | 735.79 | |
| Ethyl Formate | 275.44 | |
| Ethers | Diethyl Ether | 802.14 |
| Tetrahydrofuran (THF) | 828.0 | |
| 1,4-Dioxane | 1124.82 | |
| Halogenated | Dichloromethane | 379.74 |
| Solvents | 1,2-Dichlorobenzene | 151.37 |
| 1,2,4-Trichlorobenzene | 193.74 | |
| Tetrachloromethane | 464.41 | |
| Chlorobenzene | 271.08 | |
| Aromatic | Toluene | 489.15 |
| Hydrocarbons | ||
| Nitriles | Acetonitrile | 947.01 |
| Amides | Dimethylformamide (DMF) | 303.87 |
| N-Methyl-2-pyrrolidone (NMP) | 218.1 | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 1452.08 |
| Alkanes | n-Heptane | 232.49 |
| n-Hexane | 167.87 | |
| Cyclohexane | 199.7 | |
| Aqueous | Water | 579.62 |
In addition to the quantitative data, general solubility observations indicate that this compound is soluble in organic solvents like ethanol and ether but is insoluble in water.[1]
Experimental Protocol for Solubility Determination
The following is a standard methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical equipment.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes and filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The excess is to ensure that a saturated solution is achieved.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow any undissolved this compound to separate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microdroplets.
-
Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis (GC-FID Example):
-
Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject a known volume of the diluted sample into the GC-FID.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented in a diagram.
Caption: Workflow for determining the solubility of this compound.
References
Allyl Benzyl Ether: A Technical Guide for Perfumery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl benzyl ether (CAS No. 14593-43-2) is a synthetic aroma chemical that holds a significant place in the palette of perfumers.[1] Characterized by its unique olfactory profile, this ether contributes a complex and multifaceted aroma to fragrance compositions. This technical guide provides an in-depth overview of the key characteristics of this compound relevant to its application in perfumery, including its physicochemical properties, synthesis, quality control, and the underlying principles of its perception.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. These properties influence its volatility, stability, and compatibility with other fragrance ingredients and cosmetic bases.
| Property | Value | Reference |
| Molecular Formula | C10H12O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 14593-43-2 | [1][2] |
| Boiling Point | 204-205 °C | [2] |
| Density | 0.959 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.507 | [2] |
| Vapor Pressure | 0.1937 hPa at 20°C (estimated) | [1] |
| Flash Point | 76 °C (closed cup) | |
| Solubility | Soluble in methanol (1087.05 g/L), ethanol (1054.05 g/L), and n-propanol (886.3 g/L) at 20°C. | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.6 | [1] |
Olfactory Profile
The odor of this compound is a complex blend of notes, making it a versatile ingredient in perfumery. Its primary characteristics are sweet and floral, with significant fruity and green undertones. More nuanced facets include hints of almond, cherry, and a subtle spiciness. This profile allows it to be used in a wide range of fragrance families, from floral and fruity to oriental and gourmand compositions. It can act as a modifier, adding brightness and a natural feel to floral accords, or as a key component in creating specific fruit-like aromas.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. The following protocol is a representative example.
Materials:
-
Benzyl alcohol
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Celite®
Procedure:
-
A mixture of benzyl alcohol (1.0 equivalent), 2-chloropyridine (1.1 equivalents), and powdered potassium hydroxide (3.3 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
The mixture is heated to reflux (approximately 130 °C bath temperature) for 1 hour to azeotropically remove water.
-
The reaction mixture is then cooled in an ice bath.
-
Methyl triflate (2.0 equivalents) is added dropwise to the cooled mixture.
-
The ice bath is replaced with an oil bath, and the temperature is gradually increased to 90 °C and maintained for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® with the aid of dichloromethane.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by distillation under reduced pressure to afford pure this compound.
Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
Ensuring the purity of this compound is critical for its use in perfumery, as even trace impurities can significantly alter the final fragrance. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for this purpose.
Instrumentation and Conditions (adapted for this compound):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3]
-
Injector Temperature: 250 °C.[3]
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 50:1.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 35-300.[3]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to create a 10 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL for GC-MS analysis.[3]
-
Prepare a blank sample containing only the solvent.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum from a library or a previously analyzed standard. Impurities are identified by their respective mass spectra and retention times.
Visualizations
Synthesis Workflow
Caption: Williamson ether synthesis workflow for this compound.
Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signaling cascade.
Application in Fragrance Formulation
References
An In-depth Technical Guide to Allyl Benzyl Ether and Its Synonyms in Chemical Literature
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical nomenclature and properties is paramount. This guide provides a detailed overview of Allyl Benzyl Ether, a versatile reagent and building block in organic synthesis. It delves into its various synonyms encountered in chemical literature, presents its key quantitative data, and outlines a common experimental protocol for its synthesis.
Nomenclature and Identification: A Curated List of Synonyms
This compound is known by a multitude of names in scientific literature and chemical databases. This can often lead to confusion when conducting literature searches or sourcing reagents. The following table summarizes the most common synonyms, including IUPAC names and other identifiers, to facilitate accurate identification.
| Nomenclature Type | Synonym |
| Common Name | This compound |
| Benzyl allyl ether | |
| Systematic Name | allyloxymethylbenzene[1] |
| IUPAC Name | prop-2-enoxymethylbenzene[1][2] |
| 3-(Benzyloxy)-1-propene[2][3] | |
| ((Allyloxy)methyl)benzene[2] | |
| Benzene, ((2-propenyloxy)methyl)-[2] | |
| alpha-(Allyloxy)toluene[2] | |
| CAS Registry Number | 14593-43-2[1][2] |
| EINECS Number | 238-638-9[2] |
| Linear Formula | C6H5CH2OCH2CH=CH2[3] |
| InChI | InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2[4] |
| InChIKey | HUGHWHMUUQNACD-UHFFFAOYSA-N[4] |
| SMILES | C=CCOCC1=CC=CC=C1[4] |
A logical diagram illustrating the relationship between the primary name and its key synonyms is provided below to further clarify the nomenclature.
Quantitative Data Summary
A summary of the key physical and spectral properties of this compound is presented in the tables below. This data is essential for reaction planning, product characterization, and safety assessments.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C10H12O | [2] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 204-205 °C | [5] |
| Density | 0.959 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.507 | [5] |
| Flash Point | 76 °C (169 °F) | [3][5] |
Spectral Data
| Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ 7.34 (m, 5H), 5.9-6.0 (m, 1H), 5.17-5.35 (m, 2H), 4.5 (s, 2H), 4.04 (d, J = 1.46 Hz, 2H) | [2] |
| ¹³C NMR | Spectra available, specific shifts can be found in the referenced database. | [4][6] |
| Infrared (IR, neat) | 1630, 1090 cm⁻¹ | [2] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 91 (100%), 148 (M+), 65, 107, 77, 79, 41, 39, 51, 92 | [4] |
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound based on the Williamson ether synthesis, a widely used and reliable method.[1]
Reaction: Benzyl alcohol + Allyl bromide → this compound
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Allyl bromide (excess)
-
Potassium hydroxide (KOH) pellets
-
Anhydrous solvent (e.g., THF or DMF) is optional as the reaction can be run neat.[1]
-
Phase-transfer catalyst (e.g., tetrabutylammonium iodide - TBAI) (optional, can improve yield and reaction time)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzyl alcohol and an excess of allyl bromide.
-
Add crushed potassium hydroxide pellets to the mixture. The use of a solid base simplifies the workup procedure.[1]
-
If using a phase-transfer catalyst, add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water to quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
The following diagram illustrates the general workflow for this synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. This compound | 14593-43-2 [amp.chemicalbook.com]
- 3. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols: Allyl Benzyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and natural products. The allyl and benzyl ethers are among the most versatile and widely employed protecting groups for hydroxyl functionalities. Their distinct stability profiles and deprotection methods allow for their use in orthogonal synthesis strategies, providing chemists with a powerful tool for selective manipulation of functional groups.
This document provides a comprehensive overview of the use of allyl and benzyl ethers as protecting groups for alcohols, with a focus on their application, stability, and detailed experimental protocols for their introduction and removal.
Introduction to Allyl and Benzyl Ether Protecting Groups
Allyl and benzyl ethers offer robust protection for alcohols under a variety of reaction conditions. The choice between an allyl or benzyl ether often depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule and the required orthogonality.
-
Allyl Ethers: Generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1] Their key advantage lies in the mild and highly selective conditions required for their removal, typically involving palladium(0) catalysis.[1] This allows for deprotection without affecting other sensitive functional groups.
-
Benzyl Ethers: Known for their high stability to a broad spectrum of reagents and reaction conditions, including strongly acidic and basic environments.[1] The most common method for their cleavage is catalytic hydrogenolysis.
Data Presentation: A Comparative Summary
The following tables provide a summary of quantitative data for the protection of alcohols as allyl and benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) |
| Primary Alcohol | Allyl | Allyl bromide, NaH, THF, 0 °C to rt | 95-99 |
| Secondary Alcohol | Allyl | Allyl bromide, NaH, THF, 0 °C to rt | 85-95 |
| Primary Alcohol | Benzyl | Benzyl bromide, NaH, DMF, 0 °C to rt | 90-98 |
| Secondary Alcohol | Benzyl | Benzyl bromide, NaH, DMF, 0 °C to rt | 80-95 |
| Phenol | Allyl | Allyl bromide, K₂CO₃, Acetone, reflux | 90-97 |
| Phenol | Benzyl | Benzyl bromide, K₂CO₃, Acetone, reflux | 85-95 |
Table 2: Deprotection of Allyl and Benzyl Ethers
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) |
| Allyl Ether | Allyl | Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rt | 90-99 |
| Allyl Ether | Allyl | [Ir(COD)(PMePh₂)₂]PF₆, H₂, THF | 95-100 |
| Allyl Ether | Allyl | 10% Pd/C, NH₄OAc, MeOH, reflux | 85-95 |
| Benzyl Ether | Benzyl | H₂, 10% Pd/C, EtOH, rt | 95-100 |
| Benzyl Ether | Benzyl | DDQ, CH₂Cl₂/H₂O, rt | 80-95 |
| Benzyl Ether | Benzyl | BCl₃, CH₂Cl₂, -78 °C to 0 °C | 85-95 |
Table 3: Stability of Allyl and Benzyl Ether Protecting Groups to Various Reagents
| Reagent/Condition | Allyl Ether Stability | Benzyl Ether Stability |
| Strong Acids (e.g., HCl, H₂SO₄) | Generally Stable | Labile |
| Strong Bases (e.g., NaOH, KOH) | Stable | Stable |
| Organometallics (e.g., n-BuLi, Grignards) | Stable | Stable |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Stable |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Labile |
| Palladium(0) Catalysts | Labile | Stable |
| DDQ | Stable | Labile (especially p-methoxybenzyl) |
Experimental Protocols
The following are detailed methodologies for the protection of alcohols as allyl and benzyl ethers and their subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol as an Allyl Ether
This protocol describes a general procedure for the allylation of a primary alcohol using sodium hydride and allyl bromide.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Allyl bromide (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allyl ether.
-
Protocol 2: Deprotection of an Allyl Ether using Palladium Catalysis
This protocol outlines a mild and efficient method for the cleavage of an allyl ether using a palladium(0) catalyst.
-
Materials:
-
Allyl-protected alcohol (1.0 equiv)
-
Degassed solvent (e.g., THF, CH₂Cl₂)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 1.2 equiv)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the allyl-protected alcohol in a degassed solvent in a round-bottom flask under an inert atmosphere.
-
Add the allyl scavenger to the solution.
-
Add the palladium(0) catalyst to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the deprotected alcohol.[2]
-
Protocol 3: Protection of a Primary Alcohol as a Benzyl Ether
This protocol describes a general procedure for the benzylation of a primary alcohol using sodium hydride and benzyl bromide.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.2 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol details the cleavage of a benzyl ether using catalytic hydrogenation.
-
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
10% Palladium on activated carbon (Pd/C, 10 mol%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of allyl and benzyl ether protecting groups.
Caption: General workflow for the protection of an alcohol.
References
Application Notes and Protocol for the Introduction of the Benzyl Ether Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The benzyl ether is one of the most widely utilized protecting groups for hydroxyl functions in organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and pharmaceutical development.[1][2] Its popularity stems from a combination of straightforward introduction, general stability under a wide range of reaction conditions, and reliable methods for its removal.[1]
Key Advantages:
-
Stability: Benzyl ethers are highly robust and stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[1] This allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.
-
Ease of Introduction: The most common method for introducing the benzyl group is the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide (typically benzyl bromide) in the presence of a base.[3][4]
-
Reliable Cleavage: Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly yields the deprotected alcohol and toluene.[1][3] This method is generally mild, but care must be taken in the presence of other reducible functional groups like alkenes or alkynes.[1]
-
Orthogonality: The benzyl group is orthogonal to many other protecting groups. For instance, it remains intact under conditions used to cleave silyl ethers (fluoride ions) or allyl ethers (palladium(0) catalysts), enabling selective deprotection strategies in complex molecules.[1][5]
Considerations for Use:
While the Williamson ether synthesis using a strong base like sodium hydride (NaH) is common, milder bases such as potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or silver oxide (Ag₂O) can be employed, particularly for sensitive substrates or when selectivity is required.[3][6][7] For molecules that are unstable to basic conditions, alternative methods like using benzyl trichloroacetimidate under acidic catalysis are available.[3] The choice of base and solvent system is crucial and often depends on the specific substrate and the desired reaction outcome.
Reaction Scheme
The introduction of the benzyl ether protecting group via the Williamson ether synthesis is depicted below. The alcohol is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzyl bromide in an Sₙ2 reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzyl Bromide [commonorganicchemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether functional group is a versatile and widely utilized protecting group for alcohols in multistep organic synthesis due to its stability under a variety of reaction conditions, including acidic and basic environments.[1][2][3] Its selective removal under mild conditions is crucial for the successful synthesis of complex molecules such as pharmaceuticals and natural products.[2] Palladium-catalyzed deallylation represents one of the most efficient and mild methods for the cleavage of allyl ethers, proceeding under neutral or slightly basic conditions and tolerating a wide range of other functional groups.[1][4][5] This document provides detailed application notes, experimental protocols, and quantitative data for the deprotection of allyl benzyl ether using palladium catalysts.
Mechanism of Deprotection
The palladium-catalyzed deprotection of allyl ethers proceeds through the formation of a π-allylpalladium complex.[6] The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. Subsequent oxidative addition leads to the formation of a π-allylpalladium(II) complex and the release of the alkoxide. The π-allylpalladium complex then reacts with a nucleophile (an allyl scavenger), regenerating the palladium(0) catalyst and completing the catalytic cycle.
Commonly Used Palladium Catalysts
Several palladium catalysts are effective for the deprotection of allyl ethers. The choice of catalyst can influence reaction rates and yields.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is a widely used, commercially available, and highly effective catalyst for allyl ether deprotection.[2][7] It is typically used in stoichiometric amounts or in the presence of a scavenger.
-
Palladium on Activated Carbon (Pd/C): This heterogeneous catalyst is also effective and offers the advantage of easy removal by filtration.[8][9] The reaction with 10% Pd/C often proceeds under mild, basic conditions.[9]
Quantitative Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed deprotection of allyl ethers under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.
| Catalyst System | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [1][5] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [5] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [5] |
Experimental Protocols
Protocol 1: Deprotection of Aryl Allyl Ether using Pd(PPh₃)₄ and K₂CO₃
This protocol describes a mild and selective method for the deprotection of aryl allyl ethers.[1][2][5]
Materials:
-
Aryl allyl ether
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Dry Methanol
-
Standard glassware for inert atmosphere reactions
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1 equiv.) in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1 hour).[10]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected phenol.[2]
Protocol 2: Deprotection of Allyl Aryl Ethers using 10% Pd/C
This method provides an alternative using a heterogeneous catalyst that is easily removed.[8][9]
Materials:
-
Allyl aryl ether
-
10% Palladium on activated carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol)
-
Base (e.g., K₂CO₃, NaBH₄)
-
Standard reaction glassware
Procedure:
-
Dissolve the allyl aryl ether in a suitable solvent in a round-bottom flask.
-
Add the base.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for palladium-catalyzed deprotection.
Caption: Palladium-catalyzed deallylation catalytic cycle.
Conclusion
The palladium-catalyzed deprotection of allyl ethers is a robust and reliable method in organic synthesis. The choice between a homogeneous catalyst like Pd(PPh₃)₄ and a heterogeneous catalyst such as 10% Pd/C will depend on the specific substrate, desired reaction conditions, and scalability of the process. The provided protocols offer a starting point for researchers to effectively deprotect allyl ethers in their synthetic endeavors.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium charcoal-catalyzed deprotection of O-allylphenols [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mild Cleavage of Allyl and Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the cleavage of allyl and benzyl ethers under mild conditions. The selective removal of these common protecting groups is a critical operation in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. This document outlines various catalytic and non-catalytic methods, offering a range of options to suit different substrate sensitivities and functional group tolerances.
Cleavage of Allyl Ethers
The allyl protecting group is valued for its stability across a range of acidic and basic conditions. Its removal is typically achieved under mild conditions using transition metal catalysts or via an isomerization-hydrolysis sequence.
Palladium-Catalyzed Deallylation
Palladium-catalyzed reactions are the most versatile and widely used methods for the cleavage of allyl ethers due to their high efficiency and functional group tolerance.[1]
1.1.1. Palladium(0)-Catalyzed Cleavage with a Scavenger
This method involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic scavenger.
Table 1: Comparison of Palladium(0)-Catalyzed Deallylation Methods
| Catalyst System | Substrate Type | Scavenger | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | Methanol (as solvent and scavenger) | Methanol | Reflux | 1 | 97 | [2] |
| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Allyl ethers, amines, esters | PMHS | Not Specified | Ambient | Not Specified | High | [3] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | Pyrrolidine | Not Specified | 0 | 0.83 | High | [2] |
Protocol 1: Cleavage of an Aryl Allyl Ether using Pd(PPh₃)₄ and K₂CO₃
This protocol describes the deprotection of an aryl allyl ether using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in methanol.[2]
Materials:
-
Aryl allyl ether (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl allyl ether (1.0 equiv) and anhydrous methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
1.1.2. Palladium on Carbon (Pd/C) Catalyzed Isomerization-Hydrolysis
This method involves the isomerization of the allyl ether to the corresponding enol ether, which is then hydrolyzed in situ.
Table 2: Pd/C-Catalyzed Deallylation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C / p-TsOH | Glycerol 1-allyl 2,3-dibenzyl ether | Methanol/Water | 60-80 | 24 | High | [4][5] |
Protocol 2: Cleavage of an Allyl Ether using Pd/C and p-Toluenesulfonic Acid
This protocol details the cleavage of an allyl ether using palladium on carbon with an acidic promoter.[4][5]
Materials:
-
Allyl ether (e.g., Glycerol 1-allyl 2,3-dibenzyl ether, 1.0 equiv)
-
10% Palladium on activated charcoal (Pd/C)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the allyl ether (1.0 g, 3.2 mmol) in a mixture of methanol (10 mL) and water (2 mL).
-
Add 10% Pd/C (0.1 g) and p-toluenesulfonic acid (0.1 g).
-
Attach a reflux condenser and heat the suspension to reflux with stirring for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the catalyst by filtration through Celite.
-
The filtrate is concentrated, and the product is extracted with a suitable organic solvent.
-
The organic layer is dried over anhydrous sulfate and concentrated in vacuo to yield the crude product, which can be further purified by chromatography.
Nickel-Catalyzed Deallylation
Nickel-based catalysts offer a more economical alternative to palladium for allyl ether cleavage.
Table 3: Nickel-Catalyzed Deallylation Methods
| Catalyst System | Substrate Type | Key Features | Yield (%) | Reference |
| Ni-H precatalyst / Brønsted acid | O- and N-allyl groups | Isomerization followed by hydrolysis; selective in the presence of benzyl groups. | High | [6][7][8] |
| NiCl₂·6H₂O / NaBH₄ | Allyl ethers | Mild and inexpensive reagents. | High | [9] |
Protocol 3: Nickel-Hydride Catalyzed Isomerization and Hydrolysis
This method employs a nickel-hydride precatalyst to isomerize the allyl group, followed by acid-catalyzed hydrolysis of the resulting enol ether.[6][7]
Materials:
-
Allyl ether (1.0 equiv)
-
Nickel-hydride precatalyst (e.g., [Ni(PMe₃)₄⁰]N(SO₂CF₃)₂) (0.5-1 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the allyl ether in the anhydrous solvent.
-
Add the nickel-hydride precatalyst.
-
Stir the reaction at room temperature for the isomerization step.
-
Add p-toluenesulfonic acid monohydrate to facilitate the hydrolysis of the enol ether intermediate.
-
Monitor the reaction for the disappearance of the starting material and intermediate.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Metal-Free Deallylation
For substrates that are sensitive to transition metals, metal-free alternatives are available.
Table 4: Metal-Free Deallylation Method
| Reagent System | Substrate Type | Temp. (°C) | Key Features | Yield (%) | Reference |
| HPPh₂ / tBuOK | Aryl allyl ethers | Not Specified | Mild, metal-free conditions. | High | [10] |
Cleavage of Benzyl Ethers
Benzyl ethers are widely used protecting groups due to their stability. Their removal is commonly achieved by catalytic hydrogenolysis or oxidative methods.
Catalytic Hydrogenolysis
This is a classic and highly effective method for debenzylation, although it is not compatible with other reducible functional groups like alkenes or alkynes.
Table 5: Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Key Features | Yield (%) | Reference |
| Pd/C | H₂ (balloon) | THF/2-propanol | Very mild and clean reaction. | High | [2][11] |
| Pd/C + Pd(OH)₂/C | H₂ (balloon) | THF/2-propanol | Combination of catalysts can shorten reaction times. | High | [2] |
Protocol 4: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ether
This protocol describes a standard procedure for the debenzylation of an alcohol protected as a benzyl ether using palladium on carbon.[2]
Materials:
-
Benzyl ether
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., THF, Ethanol, or a mixture)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Reaction flask
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl ether in the chosen solvent in a reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected alcohol.
Oxidative Cleavage with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a useful reagent for the cleavage of benzyl ethers, especially p-methoxybenzyl (PMB) ethers, under non-reductive conditions.
Table 6: DDQ-Mediated Debenzylation
| Reagent | Substrate Type | Solvent | Key Features | Yield (%) | Reference |
| DDQ | Benzyl ethers | CH₂Cl₂/H₂O | Mild, oxidative conditions; can be selective. | Good to High | [1][12] |
| DDQ (photoirradiation) | Benzyl ethers | MeCN | Photoirradiation enables cleavage of simple benzyl ethers. | Good to Excellent | [12][13] |
Protocol 5: Deprotection of a Benzyl Ether using DDQ
This protocol outlines the cleavage of a benzyl ether using DDQ in a biphasic solvent system.[1]
Materials:
-
Benzyl ether (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.3 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzyl ether in a mixture of CH₂Cl₂ and water (e.g., 17:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (2.3 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a deprotected product.
Caption: A generalized workflow for a chemical synthesis experiment.
Reaction Mechanisms
Palladium-Catalyzed Deallylation Mechanism
The mechanism for palladium-catalyzed deallylation involves the formation of a key π-allylpalladium intermediate.
Caption: Catalytic cycle for palladium-catalyzed deallylation.
Nickel-Catalyzed Isomerization-Hydrolysis Mechanism
This mechanism proceeds via a nickel-hydride catalyzed isomerization of the allyl ether to an enol ether, which is subsequently hydrolyzed.
Caption: Pathway for Ni-catalyzed deallylation via isomerization.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties. | Semantic Scholar [semanticscholar.org]
- 7. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
- 8. Ni-H-Katalysierte, isomerisierungsinduzierte Spaltung von AllylEthern - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
Allyl Benzyl Ether: A Versatile Tool in Carbohydrate Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving the synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protecting groups available to the synthetic chemist, allyl and benzyl ethers stand out for their unique combination of stability and selective reactivity. This document provides detailed application notes and experimental protocols for the use of allyl and benzyl ethers in carbohydrate chemistry, with a focus on their orthogonal relationship that enables sophisticated synthetic strategies.
Introduction to Allyl and Benzyl Ethers as Protecting Groups
Benzyl (Bn) ethers are renowned for their robustness, offering steadfast protection of hydroxyl groups under a wide range of acidic and basic conditions.[1][2] Their removal is typically accomplished through catalytic hydrogenolysis, a method that is both mild and efficient.[1][3]
Allyl (All) ethers, on the other hand, provide a valuable orthogonal protecting group strategy.[4][5] They are stable to the conditions used for the manipulation of many other protecting groups, yet can be selectively cleaved under mild conditions using palladium(0) catalysis, leaving benzyl ethers and other common protecting groups intact.[1][4] This orthogonality is the cornerstone of their utility in the synthesis of complex carbohydrates, allowing for the sequential unmasking of hydroxyl groups for further functionalization.
Core Applications in Carbohydrate Synthesis
The primary application of the allyl-benzyl ether pairing in carbohydrate chemistry is in the regioselective protection and deprotection of hydroxyl groups during the synthesis of oligosaccharides.[6][7] This allows for the construction of specific glycosidic linkages by revealing a single hydroxyl group on a glycosyl acceptor at the desired position. Furthermore, the differential reactivity of these groups can be exploited in multi-step synthetic sequences to build highly branched and complex glycan structures.[8]
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the protection and deprotection of hydroxyl groups in carbohydrates using allyl and benzyl ethers. It is important to note that optimal conditions and yields are often substrate-dependent.
Table 1: Protection of Carbohydrate Hydroxyl Groups as Allyl and Benzyl Ethers
| Substrate Example | Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Decanol | Allyl | Allyl bromide, KOH (solid), TBAI (cat.), neat, RT | 16 h | 95 | [4] |
| Benzyl alcohol | Allyl | Allyl bromide, KOH (pellets), neat, RT | 4.5 h | 96 | [9] |
| 3-O-Allyl-1,2-O-isopropylidene-α-D-glucofuranose | Benzyl | Benzyl bromide, NaH, DMF, 0 °C to RT | - | High | [1] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylideneglucofuranose | Benzyl | Benzyl bromide, KOH (pellets), neat, RT | 36 h | 92 | [9] |
| Methyl α-D-glucopyranoside | Benzyl | Benzyl bromide, NaH, DMF | - | - | [10] |
| Cholesterol | Benzyl | Benzyl bromide, KOH (pellets), neat, RT | 16 h | 86 | [9] |
Table 2: Deprotection of Allyl and Benzyl Ethers in Carbohydrates
| Substrate Example | Protecting Group Removed | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Allyl ether of a carbohydrate | Allyl | Pd(PPh₃)₄ (cat.), N,N'-dimethylbarbituric acid, THF | - | High | [4] |
| Allyl ether of a carbohydrate | Allyl | PdCl₂, NaOAc, AcOH | - | High | [8] |
| Protected heparin eicosasaccharide | Benzyl (and azides) | Pd(OH)₂/C, H₂, EtOH/H₂O | - | 89 | [2][7] |
| Benzyl ether of a carbohydrate | Benzyl | 10% Pd/C, H₂ | - | High | [1] |
| Benzyl ether of a carbohydrate | Benzyl | Et₃SiH, 10% Pd/C, CH₃OH, RT | 30 min | 87 | [11] |
| Aryl methyl/benzyl/allyl ethers | Benzyl/Allyl | HPPh₂, tBuOK | - | High | [12] |
Experimental Protocols
Protocol 1: General Procedure for Allylation of a Carbohydrate Hydroxyl Group
-
Preparation: Dissolve the carbohydrate substrate (1.0 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Allylation: Cool the solution back to 0 °C and add allyl bromide (1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure allyl ether.[4]
Protocol 2: General Procedure for Benzylation of a Carbohydrate Hydroxyl Group
-
Preparation: Dissolve the carbohydrate substrate (1.0 equiv.) in anhydrous DMF under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add NaH (1.2 equiv.) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature until completion as monitored by TLC.
-
Work-up: Quench the reaction with methanol and concentrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[1]
Protocol 3: Selective Deprotection of an Allyl Ether using Palladium Catalysis
-
Preparation: Dissolve the allyl-protected carbohydrate (1.0 equiv.) in a degassed solvent such as THF or methanol.
-
Reagent Addition: Add an allyl scavenger, such as N,N'-dimethylbarbituric acid (3-5 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the deprotected alcohol.[4]
Protocol 4: General Procedure for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected carbohydrate in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Wash the Celite® pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the deprotected carbohydrate.[1]
Visualizing Workflows and Relationships
Diagram 1: Orthogonal Deprotection Strategy
Caption: Orthogonal removal of protecting groups.
Diagram 2: Experimental Workflow for Glycosylation using an Allyl Protecting Group
Caption: A typical glycosylation workflow.
Diagram 3: Logical Relationship in Protecting Group Selection
Caption: Decision tree for protecting group selection.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Orthogonal Use of Allyl and Benzyl Ethers in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of allyl and benzyl ethers as orthogonal protecting groups for hydroxyl functionalities in complex, multi-step organic syntheses. This document outlines the principles of their application, methods for their installation and selective removal, and presents a case study in the synthesis of a biologically relevant oligosaccharide.
Introduction: The Principle of Orthogonal Protection
In the synthesis of complex molecules such as pharmaceuticals, natural products, and oligosaccharides, it is often necessary to differentiate between multiple reactive functional groups.[1] A protecting group is a chemical moiety that is temporarily introduced to mask a functional group from unwanted reactions during a synthetic sequence.[1] The success of a multi-step synthesis often hinges on a well-designed protecting group strategy.
An "orthogonal set" of protecting groups is a collection of groups that can be removed in any order under specific, non-interfering conditions.[2] This strategy allows for the selective deprotection and subsequent reaction of one functional group while others remain protected. Allyl and benzyl ethers form a powerful orthogonal pair for the protection of hydroxyl groups due to their distinct cleavage conditions.[3][4]
-
Allyl (All) Ether: Stable to a wide range of acidic and basic conditions, but selectively cleaved under mild conditions using palladium(0) catalysts.[5][6]
-
Benzyl (Bn) Ether: Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents. It is typically removed by catalytic hydrogenolysis.[5][7]
The key advantage of this pairing is that the palladium-catalyzed deallylation conditions do not affect the benzyl ether, and the catalytic hydrogenolysis conditions for debenzylation do not cleave the allyl ether (provided the alkene in the allyl group is not reduced).[5] This orthogonality is crucial for the regioselective modification of polyhydroxylated compounds.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of alcohols as allyl and benzyl ethers, and their subsequent orthogonal deprotection. Yields are substrate-dependent and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Substrate | Protecting Group | Reagents & Conditions | Solvent | Time (h) | Yield (%) | Reference(s) |
| 1-Decanol | Allyl | Allyl Bromide, KOH | Solvent-free | 16 | 95 | [8] |
| Benzyl Alcohol | Allyl | Allyl Bromide, KOH | Solvent-free | 10 | 94 | [8] |
| Primary Alcohol | Benzyl | Benzyl Bromide, NaH | DMF | - | >90 | [4] |
| Diol (Selective) | Benzyl | Benzyl Bromide, Ag₂O | CH₂Cl₂ | 24 | 85 | [7] |
| Various Alcohols | Benzyl | 2-Benzyloxy-1-methylpyridinium triflate | Dichloroethane | 1-12 | 85-95 | [7] |
Table 2: Orthogonal Deprotection of Allyl and Benzyl Ethers
| Substrate (Protecting Group) | Deprotection Reagents & Conditions | Solvent | Time | Yield (%) | Reference(s) |
| Aryl Allyl Ether | Pd(PPh₃)₄, K₂CO₃, rt | Methanol | 1 h | ~95 | [5] |
| Alkyl Allyl Ether | Pd(PPh₃)₄, PMHS, ZnCl₂, rt | Dichloromethane | 30 min | 92 | [9][10] |
| Oligosaccharide-Allyl Ether | PdCl₂, rt | Acetic Acid | - | 90 | [2] |
| Benzyl Ether | H₂, 10% Pd/C | Methanol or Ethanol | 1-16 h | >90 | [5] |
| Naphthylmethyl Ether | H₂, 5% Pd/C (pre-treated) | DMF/H₂O | - | >73 | |
| Benzyl Ether (acid-labile substrate) | Na, NH₃ (liquid) | - | - | High | [5] |
Experimental Protocols
Protection of a Primary Alcohol as an Allyl Ether
This protocol describes the allylation of an alcohol using sodium hydride and allyl bromide.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Allyl bromide (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the alcohol substrate in anhydrous THF or DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure allyl ether.[8]
Protection of a Primary Alcohol as a Benzyl Ether
This protocol describes the benzylation of an alcohol using sodium hydride and benzyl bromide.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Water
-
Organic solvent (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.[4]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[4]
-
Cool the reaction back to 0 °C and add benzyl bromide dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
Selective Deprotection of an Allyl Ether via Palladium Catalysis
This protocol describes the removal of an allyl group in the presence of other protecting groups, such as a benzyl ether.
Materials:
-
Allyl-protected substrate (1.0 equiv)
-
Degassed solvent (e.g., THF, Dichloromethane)
-
Allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 3-5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)
Procedure:
-
Dissolve the allyl-protected substrate in a degassed solvent under an inert atmosphere.
-
Add the allyl scavenger to the solution.
-
Add the palladium catalyst to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete when the solution turns from yellow to colorless. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the deprotected alcohol.
Selective Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
This protocol describes the removal of a benzyl group in the presence of other protecting groups, such as an allyl ether.
Materials:
-
Benzyl-protected substrate
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected substrate in the chosen solvent.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction flask with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Case Study: Synthesis of the Inner Core Oligosaccharide of Francisella tularensis
The synthesis of the inner core hexasaccharide of the lipopolysaccharide (LPS) from the bacterium Francisella tularensis provides an excellent example of a complex, multi-step synthesis that relies on an orthogonal protecting group strategy.[2] This synthesis utilizes a β-D-Man-(1→4)-D-Man disaccharide building block functionalized with four distinct, orthogonally removable protecting groups: diethylisopropylsilyl (DEIPS), 2-naphthylmethyl (Nap), allyl ether (All), and levulinoyl (Lev) ester.[2]
The strategic placement of these groups allows for the selective deprotection of specific hydroxyl positions, enabling the controlled, sequential addition of other monosaccharide units to build the final branched hexasaccharide.[2]
Caption: Orthogonal deprotection workflow in oligosaccharide synthesis.
Detailed Steps in the Synthesis:
-
Removal of the Anomeric Allyl Ether: The anomeric allyl ether of the disaccharide building block was selectively removed using palladium(II) chloride (PdCl₂) in acetic acid, yielding the free lactol in 90% yield. This step exposed the anomeric position for subsequent glycosylation without affecting the DEIPS, Nap, or Lev groups.[2]
-
Removal of the Levulinoyl (Lev) Ester: The Lev ester at the C-3' position was removed in near-quantitative yield using hydrazinium acetate.[11][12] This unmasked the hydroxyl group for the introduction of another sugar unit.
-
Removal of the Diethylisopropylsilyl (DEIPS) Ether: The DEIPS group at the C-2' position was cleaved using hydrogen fluoride-pyridine (HF-pyridine), a common reagent for removing silyl ethers.[13][14] This step prepared the molecule for the final glycosylation to complete the branched structure.
-
Global Deprotection: After the full hexasaccharide was assembled, a global deprotection step, including catalytic hydrogenolysis, would be used to remove the remaining protecting groups, such as the 2-naphthylmethyl (Nap) ethers, to yield the final target oligosaccharide.
This synthetic strategy highlights the power of using a suite of orthogonal protecting groups, with the allyl group playing a key role in the initial stages to allow for the elongation of the carbohydrate chain from the reducing end.
Biological Context: LPS Recognition and Innate Immunity
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria like Francisella tularensis.[15] The host's innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). LPS is a potent PAMP that is primarily recognized by Toll-like Receptor 4 (TLR4) in complex with its co-receptor, MD-2.[16][17]
Interestingly, the LPS of F. tularensis is a poor activator of TLR4, which is thought to be a mechanism by which the bacterium evades the host's innate immune response, contributing to its high virulence.[1][15] However, the general pathway of TLR4 activation by canonical LPS provides a crucial model for understanding innate immunity.
Upon binding of LPS, TLR4 dimerizes and initiates a downstream signaling cascade. One of the primary pathways is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[18][19] This leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[18][20]
Caption: MyD88-dependent TLR4 signaling pathway.
The synthesis of specific oligosaccharide fragments, made possible by techniques like orthogonal protection, is vital for creating molecular probes to study these interactions in detail, develop diagnostics, and design potential carbohydrate-based vaccines.[2][21]
References
- 1. Francisella tularensis Schu S4 Lipopolysaccharide Core Sugar and O-Antigen Mutants Are Attenuated in a Mouse Model of Tularemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. A cleavable linker based on the levulinoyl ester for activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Structure and Function of Francisella Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 20. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Orthogonal Deprotection Strategies: Allyl and Benzyl Ethers in Complex Molecule Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and preserving molecular complexity. Allyl and benzyl ethers are two of the most employed protecting groups for hydroxyl functionalities due to their general stability and distinct deprotection pathways. This document provides a detailed overview of the orthogonal deprotection strategies involving allyl and benzyl ethers, offering a comparative analysis of their cleavage conditions, detailed experimental protocols, and a discussion of their applications in complex molecule synthesis.
Introduction to Orthogonal Protection
The concept of orthogonal protection is a cornerstone of modern synthetic chemistry. It allows for the selective removal of one protecting group in a poly-functionalized molecule without affecting others.[1] This is achieved by employing protecting groups that are stable to a wide range of conditions but can be cleaved by a specific set of reagents or catalysts that do not interact with other protecting groups present in the molecule.[2]
Allyl and benzyl ethers form a powerful orthogonal pair. Allyl ethers are typically cleaved under mild, neutral or basic conditions using a palladium(0) catalyst, while benzyl ethers are most commonly removed by catalytic hydrogenolysis.[3] This difference in reactivity allows for the sequential unmasking of hydroxyl groups, enabling precise control over the synthetic route.
Comparative Analysis of Allyl and Benzyl Ether Deprotection
The choice between utilizing an allyl or benzyl ether, and the subsequent strategy for their removal, depends critically on the substrate's tolerance to the required reaction conditions and the presence of other functional groups.
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| General Stability | Stable to a wide range of acidic and basic conditions.[3] | Highly stable to acidic and basic conditions, and many oxidizing/reducing agents.[3] |
| Primary Cleavage | Palladium(0)-catalyzed hydrogenolysis or isomerization.[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to specific palladium-catalyzed deprotection.[3] | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present.[3] |
| Key Advantage | Mild and highly selective deprotection conditions.[3] | High stability and robustness throughout multi-step syntheses.[3] |
Experimental Protocols & Quantitative Data
Selective Deprotection of Allyl Ethers
The removal of an allyl ether in the presence of a benzyl ether is most effectively achieved using palladium(0) catalysis. The mild conditions required for this transformation ensure the stability of the benzyl ether and other sensitive functional groups.
Table 1: Comparison of Methods for Allyl Ether Deprotection
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [4] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [4] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [4] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [4] |
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | High | [4] |
Protocol 1: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether
This protocol describes a mild and highly selective method for the deprotection of aryl allyl ethers.[4]
Reagents and Materials:
-
Aryl allyl ether (1.0 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1.0 equiv) in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
Selective Deprotection of Benzyl Ethers
The cleavage of a benzyl ether in the presence of an allyl ether is typically achieved via catalytic hydrogenolysis. The conditions for hydrogenolysis do not affect the allyl group, thus preserving it for subsequent transformations.
Table 2: Conditions for Benzyl Ether Deprotection by Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Temperature | Notes |
| 10% Pd/C | H₂ (gas) | EtOH, MeOH, THF, Toluene | Room Temperature | Most common method.[5] |
| 5% Rh/Al₂O₃ | H₂ (gas) | Methanol | Room Temperature | Selectively cleaves phenolic benzyl ethers. |
| Pd/C | 1,4-cyclohexadiene | Ethanol | Reflux | Transfer hydrogenolysis, avoids handling H₂ gas. |
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol details the standard procedure for the removal of a benzyl ether protecting group.[3]
Reagents and Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on activated carbon (10% Pd/C)
-
Methanol
-
Hydrogen source (H₂ gas balloon or hydrogenator)
-
Standard hydrogenation glassware
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol.
Visualization of Workflows and Mechanisms
Orthogonal Deprotection Strategy
The following diagram illustrates the decision-making process and workflow for the orthogonal deprotection of a molecule containing both allyl and benzyl ether protecting groups.
Caption: Orthogonal deprotection workflow.
Reaction Mechanisms
The distinct mechanisms of deprotection for allyl and benzyl ethers are key to their orthogonality.
Mechanism 1: Palladium-Catalyzed Deallylation
The deprotection of an allyl ether proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger.
Caption: Palladium-catalyzed deallylation mechanism.
Mechanism 2: Debenzylation by Catalytic Hydrogenolysis
Benzyl ether cleavage occurs on the surface of a heterogeneous catalyst, where the benzyl C-O bond is reductively cleaved by hydrogen.
Caption: Mechanism of benzyl ether hydrogenolysis.
Conclusion
The orthogonal relationship between allyl and benzyl ether protecting groups provides a robust and versatile strategy for the synthesis of complex molecules. The ability to selectively cleave one in the presence of the other under mild and specific conditions allows for a high degree of control in multi-step synthetic sequences. The protocols and comparative data presented herein serve as a practical guide for researchers in designing and executing synthetic routes that leverage the unique properties of these essential protecting groups. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to the successful implementation of these strategies in research and development.
References
Application Notes and Protocols for Palladium-Catalyzed Allyl Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether group is a versatile and widely used protecting group for alcohols and phenols in organic synthesis due to its stability under a range of conditions. However, its selective and mild cleavage is crucial for the successful synthesis of complex molecules, particularly in the pharmaceutical industry. Palladium-catalyzed reactions offer an efficient and highly selective method for the deprotection of allyl ethers, proceeding under neutral conditions and tolerating a wide variety of sensitive functional groups.[1][2] This document provides detailed application notes and experimental protocols for performing palladium-catalyzed allyl ether cleavage.
Reaction Principle
The palladium-catalyzed cleavage of allyl ethers typically proceeds via the formation of a π-allylpalladium complex. A Pd(0) catalyst, often generated in situ, coordinates to the double bond of the allyl group. This is followed by oxidative addition, leading to the cleavage of the C-O bond and the formation of a cationic (π-allyl)palladium(II) complex and an alkoxide or phenoxide.[3] The resulting palladium complex then reacts with a nucleophilic allyl group scavenger, regenerating the Pd(0) catalyst and completing the catalytic cycle.[3]
Key Reaction Components and Considerations
Successful palladium-catalyzed deallylation depends on the careful selection of the catalyst, ligands, solvent, and allyl group acceptor.
-
Palladium Source: A variety of Pd(0) and Pd(II) precursors can be used, as Pd(II) is readily reduced to the active Pd(0) species in the presence of phosphine ligands or other reducing agents. Common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).[4]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is widely used.[5] The choice of ligand can influence the reaction rate and efficiency.[6]
-
Allyl Group Acceptor (Scavenger): A nucleophilic scavenger is required to react with the π-allylpalladium intermediate and prevent side reactions. Common scavengers include amines (e.g., pyrrolidine, piperidine, aniline), β-dicarbonyl compounds (e.g., N,N'-dimethylbarbituric acid), and hydride sources.[2][5][7]
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents include tetrahydrofuran (THF), methanol (MeOH), and toluene.[5][8] Protic polar solvents can sometimes accelerate the reaction.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various literature sources for the palladium-catalyzed cleavage of allyl ethers, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Cleavage of Aryl Allyl Ethers
| Entry | Palladium Source (mol%) | Ligand (mol%) | Allyl Acceptor (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | MeOH | RT | 1 | 95 | [8] |
| 2 | Pd₂(dba)₃ (0.1) | DPCB-OMe (0.1) | Aniline | Toluene | 30 | <1 | >98 | [7] |
| 3 | Pd(OAc)₂ (5) | - | NaH (3) | Toluene | 100 | 12 | 92 | [4] |
| 4 | Pd/C (10 wt%) | - | - | MeOH/H₂O + PTSA | Reflux | 24 | - | [9] |
Table 2: Cleavage of Alkyl Allyl Ethers
| Entry | Palladium Source (mol%) | Ligand (mol%) | Allyl Acceptor (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | N,N'-Dimethylbarbituric acid (1.2) | Dioxane | RT | 1.5 | 98 | [2] |
| 2 | Pd₂(dba)₃ (2) | DPCB-OMe (2) | Aniline | Toluene | 50 | 2-8 | >95 | [7] |
| 3 | Pd(PPh₃)₄ (5) | PPh₃ (20) | Pyrrolidine (1.1) | THF | RT | 0.5 | >90 | [5] |
| 4 | Pd/C (10 wt%) | - | - | MeOH/H₂O + PTSA | 60-80 | Few hours | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Cleavage of Aryl Allyl Ethers using Pd(PPh₃)₄ and K₂CO₃[8]
This protocol is suitable for the deprotection of aryl allyl ethers under mild, basic conditions.
Materials:
-
Aryl allyl ether substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the aryl allyl ether (1.0 equiv) in anhydrous methanol, add potassium carbonate (2.0 equiv).
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the mixture under the inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenol.
Protocol 2: General Procedure for Cleavage of Alkyl Allyl Ethers using Pd(PPh₃)₄ and N,N'-Dimethylbarbituric Acid[2]
This protocol is effective for the deprotection of alkyl allyl ethers under neutral conditions.
Materials:
-
Alkyl allyl ether substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N'-Dimethylbarbituric acid
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the alkyl allyl ether (1.0 equiv) and N,N'-dimethylbarbituric acid (1.2 equiv) in anhydrous 1,4-dioxane.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the corresponding alcohol.
Visualizations
Reaction Mechanism
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for the Claisen Rearrangement of Allyl Benzyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Claisen rearrangement of allyl benzyl ether derivatives, a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the synthesis of substituted phenolic compounds. This document details the reaction mechanism, experimental protocols for related systems, and potential applications in medicinal chemistry and drug development.
Introduction
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that typically involves the thermal or Lewis acid-catalyzed conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. A well-known variant is the aromatic Claisen rearrangement, where an allyl aryl ether rearranges to an ortho-allyl phenol.[2][3] The rearrangement of allyl benzyl ethers represents a less common but synthetically intriguing variation, offering a potential route to ortho-allyl substituted phenols, which are valuable intermediates in the synthesis of various complex molecules and pharmacologically active agents.
The core transformation involves the intramolecular rearrangement of an this compound, where the allyl group migrates from the benzylic oxygen to the ortho position of the benzene ring, followed by tautomerization to yield the phenolic product. This reaction proceeds through a concerted, pericyclic transition state.[2]
Reaction Mechanism and Signaling Pathway
The Claisen rearrangement of an this compound derivative is a concerted pericyclic reaction that proceeds through a six-membered, chair-like transition state.[4] The reaction is intramolecular and involves the concerted movement of six electrons. The initial rearrangement leads to a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol.[1]
If both ortho positions are blocked, the allyl group can potentially migrate to the para position through a subsequent Cope rearrangement, although this is less common.[4] The reaction can be promoted thermally or by the use of Lewis acids, which can lower the activation energy of the rearrangement.[5]
Caption: Mechanism of the Claisen Rearrangement of this compound.
Experimental Protocols
While specific literature on the Claisen rearrangement of a wide range of substituted allyl benzyl ethers is limited, protocols for analogous systems, such as allyl phenyl ethers and benzyl vinyl ethers, provide a strong foundation for developing experimental procedures.
Synthesis of this compound Derivatives
The precursor allyl benzyl ethers can be synthesized via the Williamson ether synthesis.[6]
Protocol: General Synthesis of this compound [6]
-
To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent, add a base such as solid potassium hydroxide.[6]
-
Add allyl bromide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 4.5 to 14 hours depending on the specific substrate.[6]
-
Upon completion (monitored by TLC), the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | KOH | None | 4.5 | 96 |
| 2 | Phenol | KOH | None | 14 | 89 |
Table adapted from data presented for Williamson ether synthesis.[6]
Thermal Claisen Rearrangement
High temperatures are typically required for the thermal Claisen rearrangement in the absence of a catalyst.
General Protocol for Thermal Rearrangement (Adapted from Allyl Phenyl Ether Systems) [7]
-
Place the neat this compound derivative in a round-bottom flask equipped with a reflux condenser.
-
Heat the substrate under an inert atmosphere (e.g., nitrogen) to a high temperature (typically 160-250 °C).[7][8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product, an ortho-allyl phenol, can be purified by distillation or column chromatography.
Lewis Acid-Catalyzed Claisen Rearrangement
Lewis acids can significantly accelerate the Claisen rearrangement, often allowing for lower reaction temperatures.[5]
General Protocol for Lewis Acid-Catalyzed Rearrangement (Adapted from Allyl Vinyl and Allyl Aryl Ether Systems) [2][5]
-
Dissolve the this compound derivative in a dry, inert solvent (e.g., dichloromethane, DMF) in a flame-dried flask under an inert atmosphere. A study on the related benzyl-Claisen rearrangement of benzyl vinyl ethers highlights the importance of DMF as a solvent to favor the desired rearrangement over side reactions.[9]
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) portion-wise or as a solution in the reaction solvent. The catalyst loading can range from catalytic amounts (5-10 mol%) to stoichiometric quantities depending on the substrate and catalyst.[5]
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of a salt (e.g., NaHCO₃).
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl vinyl ethers | Thermal | DMF | Reflux | 24-50 | [9] |
| Allyl aryl ethers | ZnCl₂ | Xylene | MW | High | |
| Allyl aryl ethers | BF₃·OEt₂ | Xylene | MW | High |
This table provides a summary of conditions for related Claisen rearrangements.
Applications in Drug Development
The ortho-allyl phenol scaffold generated from the Claisen rearrangement of this compound derivatives is a key structural motif in various biologically active molecules. This rearrangement provides a valuable synthetic route to access derivatives that can be further elaborated into potential therapeutic agents.
The introduction of the allyl group at the ortho position allows for a variety of subsequent chemical transformations, including:
-
Oxidative cyclization to form dihydrofuran or dihydropyran rings.
-
Isomerization of the allyl double bond.
-
Functionalization of the double bond via reactions such as epoxidation, dihydroxylation, or ozonolysis.
These modifications can lead to the synthesis of a diverse library of compounds for screening in drug discovery programs targeting various diseases.
Caption: Synthetic workflow from allyl benzyl ethers to drug candidates.
Conclusion
The Claisen rearrangement of this compound derivatives offers a promising, albeit less explored, synthetic strategy for the preparation of ortho-allyl phenols. While direct and detailed experimental data for a broad range of substituted allyl benzyl ethers is not abundant in the literature, the well-established protocols for related substrates provide a solid framework for the development of successful reaction conditions. The versatility of the resulting phenolic products makes this rearrangement a valuable tool for researchers in organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures for the discovery of new therapeutic agents. Further research into the scope and limitations of this specific rearrangement is warranted to fully exploit its synthetic potential.
References
- 1. homework.study.com [homework.study.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for the Solvent-Free Synthesis of Allyl Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2][3] In recent years, the principles of green chemistry have driven the development of solvent-free reaction conditions to minimize environmental impact and improve process efficiency.[4][5] Allyl benzyl ether is a valuable building block in organic synthesis, and its preparation under solvent-free conditions represents a significant advancement. This document provides detailed protocols for the synthesis of this compound without a solvent, utilizing conventional heating, microwave irradiation, and ultrasound assistance. The methods described are efficient, high-yielding, and environmentally benign.
Reaction Principle
The solvent-free synthesis of this compound proceeds via a nucleophilic substitution (SN2) reaction. Benzyl alcohol is deprotonated by a solid base, typically potassium hydroxide (KOH), to form the corresponding alkoxide. A phase-transfer catalyst (PTC), such as tetrabutylammonium iodide (TBAI), is employed to facilitate the transfer of the alkoxide from the solid phase to the liquid phase where it can react with allyl bromide.[1][6] The general reaction scheme is as follows:
Scheme 1: General Reaction for the Solvent-Free Synthesis of this compound
Data Presentation
The following table summarizes the quantitative data for the different solvent-free methods for the synthesis of this compound.
| Method | Catalyst | Temperature | Reaction Time | Yield (%) |
| Conventional Heating | TBAI (5 mol%) | Room Temperature | 4.5 hours | 96 |
| Microwave Irradiation | TBAI (5 mol%) | 80 °C (150 W) | 10 minutes | >95 (estimated) |
| Ultrasound Assistance | TBAI (5 mol%) | 40-50 °C | 1.5 hours | >95 (estimated) |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from the successful synthesis of this compound as reported in the literature.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Allyl bromide (4.0 mmol, 0.35 mL)
-
Potassium hydroxide (KOH) pellets (approx. 2.0 mmol, 120 mg)
-
Tetrabutylammonium iodide (TBAI) (0.05 mmol, 18.5 mg)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzyl alcohol, allyl bromide, and tetrabutylammonium iodide.
-
Add one pellet of potassium hydroxide to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (approximately 4.5 hours), remove the KOH pellet.
-
The excess allyl bromide can be removed by distillation under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate (95:5) eluent to afford pure this compound.[6]
Expected Yield: 96%[6]
Characterization Data:
-
IR (neat): 1630, 1090 cm⁻¹
-
¹H NMR (CDCl₃): δ 7.34 (m, 5H), 5.9-6.0 (m, 1H), 5.17-5.35 (m, 2H), 4.5 (s, 2H), 4.04 (d, J = 1.46 Hz, 2H)[6]
Protocol 2: Microwave-Assisted Method
This protocol is a representative procedure based on the general principles of microwave-assisted solvent-free Williamson ether synthesis, which is known to significantly reduce reaction times.[4]
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Allyl bromide (2.0 mmol, 0.17 mL)
-
Powdered potassium hydroxide (KOH) (2.0 mmol, 112 mg)
-
Tetrabutylammonium iodide (TBAI) (0.05 mmol, 18.5 mg)
Procedure:
-
In a microwave-safe reaction vessel, combine benzyl alcohol, allyl bromide, powdered potassium hydroxide, and tetrabutylammonium iodide.
-
Place the vessel in a microwave reactor and irradiate at a constant power of 150 W with stirring.
-
Set the reaction temperature to 80°C and the reaction time to 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add diethyl ether to the reaction mixture and filter to remove the solid base and salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (hexane:ethyl acetate, 95:5).
Expected Yield: >95% (estimated)
Protocol 3: Ultrasound-Assisted Method
This protocol is a representative procedure based on the application of ultrasound in solvent-free synthesis, which can enhance reaction rates.[7]
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Allyl bromide (3.0 mmol, 0.26 mL)
-
Powdered potassium hydroxide (KOH) (2.0 mmol, 112 mg)
-
Tetrabutylammonium iodide (TBAI) (0.05 mmol, 18.5 mg)
Procedure:
-
In a flask, combine benzyl alcohol, allyl bromide, powdered potassium hydroxide, and tetrabutylammonium iodide.
-
Place the flask in an ultrasonic cleaning bath with the water temperature maintained at 40-50 °C.
-
Sonicate the mixture for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described in the microwave-assisted protocol (steps 5-8).
Expected Yield: >95% (estimated)
Visualizations
Caption: Experimental workflow for the solvent-free synthesis of this compound.
Caption: Proposed mechanism for the phase-transfer catalyzed solvent-free synthesis.
References
Applications of Allyl Benzyl Ether in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl benzyl ether (ABE) is a versatile monomer that finds unique applications in polymer chemistry. Its structure, featuring both a reactive allyl group and a stable benzyl ether moiety, allows for its participation in a variety of polymerization reactions and post-polymerization modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers. The primary focus is on its role in tandem isomerization-cationic polymerization, a powerful technique for the synthesis of well-defined polyethers.
Application Notes
This compound is primarily utilized as a monomer in the synthesis of poly(this compound), a polymer with a polyether backbone and pendant benzyl groups. The presence of the benzyl group can enhance the thermal stability and modify the solubility of the resulting polymer. The allyl group, while less reactive than vinyl groups in conventional free-radical polymerization, can be effectively polymerized through specialized techniques like tandem isomerization-cationic polymerization (TICAP).
Homopolymerization via Tandem Isomerization-Cationic Polymerization (TICAP)
Allyl ethers are generally resistant to direct cationic polymerization due to competitive chain transfer reactions. However, the development of TICAP has enabled the efficient polymerization of these monomers.[1] This method involves the in-situ isomerization of the allyl ether to its more reactive vinyl ether isomer, which then readily undergoes cationic polymerization.
The key advantages of using TICAP for this compound polymerization include:
-
Formation of High Molecular Weight Polymers: This method can produce polymers with high molecular weights, which is challenging to achieve with conventional polymerization of allyl monomers.
-
Controlled Polymerization: While not a living polymerization in the strictest sense, TICAP can offer some control over the polymer's molecular weight and architecture.
-
Versatility: The TICAP process is tolerant to various functional groups, allowing for the synthesis of a wide range of functional polyethers.
Copolymerization
This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, it can be incorporated into polyester chains through ring-opening polymerization of lactide in the presence of allyl glycidyl ether and benzyl glycidyl ether, suggesting the potential for similar copolymerizations with this compound to introduce benzyl functionalities.[2] The incorporation of ABE can modify properties such as:
-
Glass Transition Temperature (Tg): The bulky benzyl groups can influence the chain mobility and thus the Tg of the copolymer.
-
Hydrophobicity: The aromatic benzyl groups increase the hydrophobicity of the resulting polymer.
-
Post-Polymerization Modification: The allyl groups along the copolymer backbone serve as handles for further functionalization.
Crosslinking Applications
While specific quantitative data on this compound as a crosslinking agent is limited in the readily available literature, its bifunctional nature (allyl group and potentially reactive benzyl group under certain conditions) suggests its potential use in creating crosslinked polymer networks. Crosslinking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers.[3]
Post-Polymerization Modification
Polymers containing this compound units can be further modified through reactions targeting the pendant allyl groups. A common and efficient method for this is the thiol-ene "click" reaction. This reaction allows for the introduction of a wide variety of functional groups onto the polymer backbone under mild conditions.
Quantitative Data
The following table summarizes the available quantitative data for the polymerization of this compound.
| Polymerization Method | Catalyst/Initiator System | Solvent | Temperature (°C) | Monomer Concentration | Mn ( g/mol ) | Đ (PDI) | Reference |
| TICAP | Co₂(CO)₈ / Ph₂SiH₂ | Neat | 25 | Not Specified | 14,000 | 1.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from benzyl alcohol and allyl bromide.[4]
Materials:
-
Benzyl alcohol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1.0 eq).
-
Add allyl bromide (1.2 - 1.5 eq) and TBAI (0.05 eq, if used).
-
Add crushed KOH pellets (2.0 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Homopolymerization of this compound via TICAP
This protocol is adapted from the general procedure described for the tandem isomerization-cationic polymerization of allyl ethers.[1]
Materials:
-
This compound (purified by distillation)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Diphenylsilane (Ph₂SiH₂)
-
Anhydrous chloroform (or other suitable solvent)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of this compound.
-
If using a solvent, add anhydrous chloroform.
-
In a separate vial, prepare a stock solution of the catalyst system by dissolving Co₂(CO)₈ and Ph₂SiH₂ in the reaction solvent.
-
Initiate the polymerization by adding the catalyst solution to the monomer solution via syringe. A typical catalyst loading is 1-2 mol% of Co₂(CO)₈ and 2-4 mol% of Ph₂SiH₂ relative to the monomer.
-
Stir the reaction mixture at room temperature. The polymerization is typically rapid and may be exothermic.
-
After the desired reaction time (e.g., 1-2 hours, or until high conversion is achieved as monitored by techniques like FT-IR or NMR), terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, redissolve it in a small amount of a good solvent (e.g., chloroform), and re-precipitate it.
-
Repeat the dissolution-precipitation cycle 2-3 times to ensure the removal of unreacted monomer and catalyst residues.
-
Dry the purified poly(this compound) under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and NMR spectroscopy for structural confirmation.
Visualizations
Tandem Isomerization-Cationic Polymerization (TICAP) of this compound
The following diagram illustrates the key steps in the TICAP of this compound. The process begins with the isomerization of the allyl ether to the more reactive vinyl ether, which then undergoes cationic polymerization.
Experimental Workflow for Homopolymerization
This diagram outlines the general laboratory workflow for the synthesis and purification of poly(this compound) via TICAP.
References
Application Notes: Tetrakis(triphenylphosphine)palladium(0) in Deallylation Reactions
Introduction
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a versatile and widely employed catalyst in organic synthesis, particularly for the cleavage of allyl protecting groups.[1] The deallylation reaction catalyzed by Pd(PPh₃)₄ offers a mild and selective method for deprotecting alcohols, phenols, carboxylic acids, and amines, which are crucial steps in the synthesis of complex molecules such as peptides, dendrimers, and natural products.[1][2] The process is valued for its compatibility with a wide range of functional groups and its ability to be performed under neutral or slightly basic conditions, providing orthogonality to other common protecting groups like Fmoc and Boc.[1]
Mechanism of Action
The catalytic cycle of palladium(0)-mediated deallylation, often referred to as the Tsuji-Trost reaction, involves three key steps:
-
Oxidative Addition: The catalytically active Pd(0) species, typically generated in situ from Pd(PPh₃)₄, undergoes oxidative addition to the allyl-protected substrate. This step involves the coordination of the palladium to the double bond of the allyl group, followed by cleavage of the carbon-heteroatom bond to form a π-allylpalladium(II) complex.[3][4]
-
Allyl Scavenging (Nucleophilic Attack): A nucleophilic "allyl scavenger" attacks the π-allyl moiety of the palladium complex.[3] This regenerates the palladium(0) catalyst and forms a stable, allylated scavenger. Common scavengers include amines (e.g., pyrrolidine, morpholine), β-dicarbonyl compounds, and silanes (e.g., phenylsilane).[3][5] The choice of scavenger can influence the reaction rate and efficiency.
-
Regeneration of the Catalyst: The palladium(0) species is regenerated, allowing it to participate in a new catalytic cycle.
Applications in Organic Synthesis
The mildness and selectivity of Pd(PPh₃)₄-catalyzed deallylation have made it an invaluable tool in various areas of organic synthesis:
-
Peptide Synthesis: It is frequently used for the removal of allyl and allyloxycarbonyl (Alloc) protecting groups from amino acids and peptides under conditions that do not affect acid-labile or base-labile protecting groups.[1]
-
Dendrimer Synthesis: The high-yield and mild conditions of this deprotection strategy are particularly advantageous in the multi-step synthesis of sequence-specific dendrimers.[2][6]
-
Natural Product Synthesis: The chemoselectivity of the reaction allows for the deprotection of specific hydroxyl or amino groups in the presence of other sensitive functionalities within complex natural product scaffolds.
-
Carbohydrate Chemistry: Allyl ethers are common protecting groups for hydroxyls in carbohydrates, and their removal using Pd(PPh₃)₄ is a key step in many synthetic routes.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the deallylation of various allyl-protected compounds using tetrakis(triphenylphosphine)palladium(0).
Table 1: Deallylation of Allyl Ethers
| Substrate | Allyl Scavenger | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Allyl Ether | K₂CO₃ | Methanol | RT | - | 82-97 | [2] |
| Allyl Phenyl Ether | Pyrrolidine | Methylene Chloride | RT | 4 | - | [5] |
| Aryl Allyl Ether | NaBH₄ | THF | RT | - | 97 | [7] |
Table 2: Deallylation of Allyl Esters
| Substrate | Allyl Scavenger | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Allyl Ester of Penicillin-G | Pyrrolidine | Methylene Chloride | 0 | 15 | 88 | [5] |
| Allyl Ester of Penicillin-V | Pyrrolidine | Methylene Chloride | 0 | - | - | [5] |
| General Allyl Ester | Morpholine | Tetrahydrofuran | RT | - | - | [5] |
| Allyl Ester | Pyrrolidine | Acetonitrile | 0 | 20 | - | [5] |
Table 3: Deallylation of N-Allyl and Alloc-Protected Amines
| Substrate | Reagent System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Allyl Amides | Pd(OCOCF₃)₂ / DPPP | - | - | - | Good to high | [8] |
| Alloc-protected Amines | Phenylsilane | Dichloromethane | RT | - | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Deallylation of Aryl Allyl Ethers
This protocol is adapted from a mild deprotection strategy for allyl ethers.[2][9]
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the aryl allyl ether (1 equivalent) in dry methanol.
-
Catalyst and Reagent Addition: Add potassium carbonate (K₂CO₃, scavenger) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the solution.[9]
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Deallylation of Allyl Esters of Penicillins
This protocol is based on the deprotection of penicillin derivatives.[5]
-
Reaction Setup: To a solution of the allyl ester of the penicillin (1 equivalent) in methylene chloride, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.025 equivalents) and triphenylphosphine.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Scavenger Addition: Slowly add a solution of pyrrolidine (1.05 equivalents) in methylene chloride.
-
Reaction Execution: Stir the resulting mixture at 0 °C for 15 minutes.
-
Work-up: Add diluted sodium bicarbonate solution and ethyl acetate. Separate the organic phase and extract the aqueous layer with methylene chloride.
-
Isolation: Dry the combined organic extracts and evaporate the solvent in vacuo to obtain the free acid.
Visualizations
Caption: Catalytic cycle of Pd(0)-mediated deallylation.
References
- 1. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Sigmatropic Rearrangement of Allyl Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sigmatropic rearrangements are powerful, concerted pericyclic reactions that involve the migration of a σ-bond across a π-system. In the context of allyl benzyl ethers, two primary types of sigmatropic rearrangements are of significant synthetic utility: the[1][1]-sigmatropic (Claisen) rearrangement and the[1][2]-sigmatropic (Wittig) rearrangement. These reactions provide stereoselective methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures relevant to drug discovery and development. Allyl and benzyl ethers are common intermediates in these transformations.[3] This document provides an overview of these rearrangements, their mechanisms, applications, and detailed experimental protocols.
###[1][1]-Sigmatropic Rearrangement of Allyl Benzyl Ethers (Claisen Rearrangement)
The[1][1]-sigmatropic rearrangement of allyl benzyl ethers is a variant of the Claisen rearrangement, a well-studied and reliable method for C-C bond formation.[1][4][5] Thermally induced, this reaction proceeds through a concerted, six-membered cyclic transition state, resulting in the formation of o-allylphenols or related structures.[2][6]
A notable application of this rearrangement involves benzyl alkynyl ethers, which, upon heating, undergo a[1][1]-sigmatropic rearrangement followed by an intramolecular 5-exo-dig cyclization to yield substituted 2-indanones.[7][8][9] These indanone scaffolds are present in various biologically active molecules. The reaction is initiated by the thermal rearrangement of the benzyl alkynyl ether to an allenyl ketone intermediate, which then cyclizes to form the final product.
Reaction Pathway for Benzyl Alkynyl Ether Rearrangement
Caption: Reaction pathway for the formation of 2-indanones.
Quantitative Data: Synthesis of 2-Indanones
The following table summarizes the yields of various substituted 2-indanones prepared via the[1][1]-sigmatropic rearrangement/cyclization of benzyl alkynyl ethers.[7][8][9]
| Entry | R¹ | R² | Ar | Yield (%) |
| 1 | H | H | Ph | 98 |
| 2 | H | H | 4-MeO-C₆H₄ | 95 |
| 3 | H | H | 4-Me-C₆H₄ | 91 |
| 4 | H | H | 4-CF₃-C₆H₄ | 85 |
| 5 | Me | H | Ph | 82 |
| 6 | H | Me | Ph | 88 |
| 7 | H | Et | Ph | 86 |
| 8 | H | Ph | 4-Cl-C₆H₄ | 75 |
| 9 | H | H | 2-thienyl | 62 |
Experimental Protocol: Synthesis of 1-Phenyl-2-indanone (Table 1, Entry 1)[7][8]
Materials:
-
α-(Benzyloxy)acetophenone
-
Lithium hexamethyldisilazide (LHMDS)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (NPhTf₂)
-
Tetrahydrofuran (THF)
-
N,N'-Dimethylpropyleneurea (DMPU)
-
Potassium tert-butoxide (KOtBu, 1M in THF)
-
Toluene
-
Silica Gel
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Enol Triflone Formation:
-
A solution of α-(benzyloxy)acetophenone (1 mmol) in THF (5 mL) is cooled to -78 °C under an argon atmosphere.
-
LHMDS (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of NPhTf₂ (1.2 mmol) in THF/DMPU (1:1, 2 mL) is added rapidly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Elimination and Rearrangement:
-
The crude reaction mixture is filtered rapidly through a short plug of silica gel, eluting with diethyl ether, to remove salts. The filtrate contains the enol triflate.
-
The filtrate is concentrated under reduced pressure at low temperature.
-
The crude enol triflate is dissolved in toluene (10 mL) and cooled to -78 °C.
-
Potassium tert-butoxide (1.2 mL of a 1M solution in THF, 1.2 mmol) is added dropwise. The formation of the benzyl alkynyl ether occurs at this temperature.
-
The reaction vessel is then transferred to an oil bath preheated to 60 °C and stirred for 2-4 hours until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-phenyl-2-indanone.
-
###[1][2]-Sigmatropic Rearrangement of Allyl Benzyl Ethers (Wittig Rearrangement)
The[1][2]-Wittig rearrangement is an anionic sigmatropic rearrangement that converts deprotonated allyl ethers into homoallylic alcohols.[10] This reaction proceeds through a five-membered cyclic transition state and offers high stereoselectivity.[10][11] The rearrangement of carbanions of allyl ethers is a key step in this process.[11] For allyl benzyl ethers, this involves the deprotonation of the benzylic position, which is adjacent to the ether oxygen, to form a carbanion. This is then followed by the[1][2]-sigmatropic shift.
This rearrangement is particularly useful for the stereoselective synthesis of complex alcohols. A related transformation is the[1][2]-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines to N-allylhydroxylamines upon treatment with n-butyllithium.[12]
General Workflow for the[1][2]-Wittig Rearrangement
Caption: Workflow for the[1][2]-Wittig rearrangement.
Experimental Protocol: General Procedure for the[1][2]-Wittig Rearrangement of an this compound
Note: Specific substrate and reaction conditions can lead to variations in yield and stereoselectivity. This is a generalized protocol.
Materials:
-
This compound substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous, anaerobic reactions
Procedure:
-
Setup:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with the this compound substrate (1 mmol).
-
Anhydrous THF (10 mL) is added via syringe.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
-
Deprotonation and Rearrangement:
-
n-Butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) is added dropwise to the stirred solution via syringe over 5 minutes. The formation of a colored solution often indicates carbanion formation.
-
The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
-
-
Workup and Purification:
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.
-
Applications in Drug Development
The products of these sigmatropic rearrangements, such as substituted indanones and homoallylic alcohols, are valuable building blocks in medicinal chemistry.
-
Indanones: The indanone core is found in a variety of pharmaceuticals and natural products with diverse biological activities, including anti-inflammatory, antiviral, and central nervous system-modulating properties. The ability to synthesize substituted indanones through the[1][1]-sigmatropic rearrangement provides a direct route to these important scaffolds.
-
Homoallylic Alcohols: These structures are versatile intermediates in the synthesis of natural products and complex organic molecules. The stereocenters created during the[1][2]-Wittig rearrangement can be crucial for the biological activity of the target molecule. This rearrangement has been applied in the total synthesis of various natural products.[5]
Conclusion
The[1][1]- and[1][2]-sigmatropic rearrangements of allyl benzyl ethers are powerful and versatile transformations in organic synthesis. They provide access to complex and valuable molecular scaffolds with a high degree of control over stereochemistry. The detailed protocols provided herein serve as a starting point for researchers to explore and apply these reactions in their own synthetic endeavors, including the development of new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [3,3]-Sigmatropic Rearrangement/5-Exo-Dig Cyclization Reactions of Benzyl Alkynyl Ethers: Synthesis of Substituted 2-Indanones and Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [2,3]-Wittig Rearrangement [organic-chemistry.org]
- 11. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Allyl Benzyl Ether Synthesis
Welcome to the technical support center for allyl benzyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the Williamson ether synthesis method.
Q1: Why is my yield of this compound consistently low in a solvent-free system?
Low yields in solvent-free this compound synthesis can be attributed to several factors, primarily related to suboptimal reaction conditions, the formation of side products, and issues with starting materials or catalysts. The Williamson ether synthesis, being an SN2 reaction, is most efficient with unhindered primary alkyl halides.[1]
Potential Causes and Solutions:
-
Incomplete Deprotonation: The reaction requires the formation of a benzyl alkoxide. If the base is not strong enough or if it's not used in a sufficient amount, the deprotonation of benzyl alcohol will be incomplete, leading to a lower concentration of the nucleophile.
-
Solution: Use a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).[2] Ensure the base is finely powdered and well-dispersed in the reaction mixture to maximize the surface area for reaction.
-
-
Side Reactions: The most common side reaction is the E2 elimination, which is favored when using secondary or tertiary alkyl halides.[1][3] While allyl bromide is a primary halide, other side reactions can occur.
-
Solution: Stick to primary allyl halides like allyl bromide or allyl chloride to minimize elimination reactions.[1]
-
-
Volatility of Allyl Bromide: Allyl bromide has a low boiling point. If the reaction temperature is too high, the allyl bromide can evaporate from the reaction mixture, altering the stoichiometry and reducing the yield.[1]
-
Inefficient Mixing: In a solvent-free system, efficient mixing is crucial to ensure the reactants come into contact.
-
Solution: Use vigorous stirring throughout the reaction.
-
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
The primary byproducts in this compound synthesis are typically diallyl ether and benzyl alcohol (from hydrolysis of the starting materials), and potentially C-alkylation products if a phenol is used instead of an alcohol.
Common Byproducts and Minimization Strategies:
-
Diallyl Ether: This can form from the self-condensation of allyl alcohol, which might be present as an impurity or formed from the hydrolysis of allyl bromide.
-
Minimization: Use pure, dry starting materials. Ensure anhydrous conditions.
-
-
Hydrolysis Products: Residual water in the reaction mixture can hydrolyze allyl bromide to allyl alcohol and the benzyl alkoxide back to benzyl alcohol.[1]
-
Minimization: Use anhydrous reagents and solvents (if applicable). Dry the starting benzyl alcohol if necessary.
-
-
Elimination Products (Alkenes): While less common with primary halides like allyl bromide, it can be promoted by high temperatures and sterically hindered bases.[1]
-
Minimization: Maintain a moderate reaction temperature and use an appropriate base.
-
Q3: My phase transfer catalyst (PTC) doesn't seem to be effective. What could be the issue?
Phase transfer catalysts are crucial for facilitating the reaction between the aqueous (or solid) phase containing the base and the organic phase containing the alcohol and alkyl halide.
Troubleshooting PTC Ineffectiveness:
-
Inappropriate Catalyst: The catalyst must be able to transfer the alkoxide ion from the solid or aqueous phase to the organic phase.
-
Insufficient Catalyst Loading: While only a catalytic amount is needed, too little will result in a very slow reaction rate.[1]
-
Solution: Typically, 1-5 mol% of the catalyst is optimal.[1]
-
-
Catalyst Degradation: High temperatures can lead to the degradation of the phase transfer catalyst.[1]
-
Solution: Avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal base for this compound synthesis?
Solid potassium hydroxide (KOH) pellets have been shown to be very effective, especially in solvent-free conditions, leading to high yields. Other strong bases like sodium hydride (NaH) are also commonly used, particularly when a solvent like DMF or THF is employed.[2]
Q5: Is a solvent necessary for this reaction?
No, the synthesis of this compound can be carried out conveniently and efficiently under solvent-free conditions, which offers environmental and practical advantages.[4][5]
Q6: What is a typical reaction time and temperature?
Under solvent-free conditions with solid KOH and a PTC at room temperature, the reaction can take around 4.5 hours to achieve a high yield (e.g., 96%).[4] If heating is applied, the reaction time may be reduced, but care must be taken to avoid the loss of volatile reactants.
Q7: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials (benzyl alcohol and allyl bromide) and the appearance of the product (this compound).[1][6]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Entry | Alcohol | Alkylating Agent | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Allyl bromide | Solid KOH | TBAI (5) | None | RT | 4.5 | 96 | [4] |
| 2 | Benzyl alcohol | Benzyl bromide | Solid KOH | TBAI (5) | None | RT | 35 | 81 (Dibenzyl ether) | [4] |
| 3 | Geraniol | Allyl bromide | Crushed KOH | TBAI (5) | None | RT | 18 | 99 | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound using Solid KOH and TBAI [4]
-
Materials:
-
Benzyl alcohol (1 mmol, 108 mg)
-
Allyl bromide (4.04 mmol, 0.35 mL)
-
Solid potassium hydroxide (KOH) pellets (approx. 2 mmol, 120 mg)
-
Tetrabutylammonium iodide (TBAI) (0.05 mmol, 18.5 mg)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol, allyl bromide, and TBAI.
-
Add the solid KOH pellet to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in about 4.5 hours.
-
Upon completion, remove the KOH pellet.
-
Distill the excess allyl bromide under reduced pressure.
-
Purify the crude product by chromatography on a short silica gel column using a mixture of hexane and ethyl acetate (95:5) as the eluent to obtain pure this compound.
-
Mandatory Visualizations
References
Preventing side reactions during allyl benzyl ether deprotection
This guide provides troubleshooting advice and frequently asked questions to researchers, scientists, and drug development professionals working with allyl and benzyl ether deprotection.
Troubleshooting Guide
Question: My palladium-catalyzed deprotection of an allyl ether is sluggish or incomplete. What are the common causes and solutions?
Answer:
Several factors can lead to incomplete or slow palladium-catalyzed deprotection of allyl ethers. Here's a systematic troubleshooting approach:
-
Catalyst Activity: The Pd(0) catalyst is sensitive to oxidation. Ensure you are using a fresh batch of the catalyst or that it has been stored properly under an inert atmosphere. The choice of palladium source and ligand can also be critical.
-
Allyl Scavenger: A suitable scavenger is required to trap the allyl group and drive the reaction to completion. Common scavengers include morpholine, dimedone, tributyltin hydride, or barbituric acid derivatives.[1] The choice of scavenger can be substrate-dependent.
-
Solvent Choice: The reaction is typically run in solvents like THF, methanol, or a mixture of aqueous dioxane.[1] Ensure the solvent is dry and deoxygenated, as oxygen can deactivate the catalyst.
-
Reaction Temperature: While many deprotections proceed at room temperature, gentle heating may be necessary for less reactive substrates.[1]
Question: I am observing unexpected side products during the deprotection of a benzyl ether via hydrogenolysis. How can I minimize these?
Answer:
Side reactions during hydrogenolysis are often related to the presence of other reducible functional groups or catalyst poisoning.
-
Over-reduction: Functional groups such as alkenes, alkynes, and nitro groups are also susceptible to reduction under hydrogenolysis conditions.[2][3] If your substrate contains these moieties, consider using a milder reducing agent or a different deprotection strategy.
-
Catalyst Poisoning: Sulfur-containing compounds and some nitrogen-containing heterocycles can poison the palladium catalyst, leading to incomplete reactions. Using a larger amount of catalyst or a poison-resistant catalyst like palladium on calcium carbonate (Lindlar's catalyst) might be beneficial.
-
Solvent and Additives: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used. In some cases, adding a small amount of acid (like acetic acid) can accelerate the reaction, but this should be done cautiously to avoid undesired side reactions.
Question: My substrate is sensitive to transition metals. What are some metal-free methods for deprotecting allyl or benzyl ethers?
Answer:
For substrates incompatible with transition metals, several metal-free deprotection strategies can be employed:
-
HPPh₂ and tBuOK: A combination of diphenylphosphine (HPPh₂) and potassium tert-butoxide (tBuOK) provides a metal-free method for the deprotection of aryl methyl, benzyl, and allyl ethers.[4][5][6] This method is noted for its broad substrate scope and good functional group tolerance.[5][6]
-
Strong Acids: Strong protic acids (e.g., HBr, H₂SO₄) or Lewis acids (e.g., BBr₃, AlCl₃) can cleave benzyl and allyl ethers.[5] However, this method is only suitable for acid-stable substrates.[2]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[2]
Frequently Asked Questions (FAQs)
What are the most common methods for allyl ether deprotection?
The most common methods for allyl ether deprotection involve transition metal catalysis, particularly with palladium(0) complexes like Pd(PPh₃)₄.[1][7][8] These reactions are typically mild and highly efficient.[8] Other methods include isomerization of the allyl group to a more labile enol ether followed by hydrolysis, and oxidative cleavage.[1][8]
How can I selectively deprotect an allyl ether in the presence of a benzyl ether?
Selective deprotection of an allyl ether in the presence of a benzyl ether can be achieved using palladium-catalyzed methods.[1] The mild conditions required for palladium-catalyzed deallylation typically do not affect the more robust benzyl ether. For instance, using a Pd(0) catalyst with a suitable allyl scavenger will selectively cleave the allyl ether while leaving the benzyl group intact.
What are the key advantages of using a benzyl ether protecting group?
The primary advantages of using a benzyl ether protecting group are its high stability and robustness. Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making them suitable for multi-step syntheses.[7]
Can I use catalytic transfer hydrogenation for benzyl ether deprotection?
Yes, catalytic transfer hydrogenation is a common and effective method for benzyl ether deprotection. This technique uses a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene in the presence of a palladium catalyst.[2][3] It is often faster and can be more convenient than using hydrogen gas.[2]
Data Presentation
Table 1: Comparison of Deprotection Methods for Allyl and Benzyl Ethers
| Protecting Group | Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Allyl Ether | Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [9] |
| Allyl Ether | [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [9] |
| Allyl Ether | Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [9] |
| Benzyl Ether | H₂, 10% Pd/C | Benzylated sugar | Not specified | Not specified | High | [3] |
| Benzyl Ether | HPPh₂ / tBuOK | Aryl benzyl ether | 12 h | 70-80 °C | 90 | [5] |
| Benzyl Ether | DDQ / photoirradiation | Alkyl benzyl ether | Not specified | Not specified | High | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether
This protocol describes a mild and selective method for the deprotection of aryl allyl ethers.[9]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1 equivalent) in dry methanol.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) to the solution, followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the deprotected phenol.
Protocol 2: Deprotection of an Aryl Benzyl Ether using HPPh₂ and tBuOK
This protocol provides a metal-free alternative for the deprotection of aryl benzyl ethers.[5]
-
Preparation: In an oven-dried vial under a nitrogen atmosphere, add anhydrous DMF and diphenylphosphine (HPPh₂).
-
Base Addition: Add potassium tert-butoxide (tBuOK) to the solution and stir at room temperature for 10 minutes.
-
Substrate Addition: Add the aryl benzyl ether (0.5 mmol) to the reaction mixture.
-
Reaction: Stir the solution at 80 °C for 12 hours.
-
Quenching and Extraction: Dilute the reaction mixture with CH₂Cl₂ and add a saturated aqueous brine solution. Adjust the aqueous phase to pH 1–2 with 2 M HCl and extract with CH₂Cl₂.
-
Purification: Combine the organic phases, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Visualizations
Caption: General mechanisms for allyl and benzyl ether deprotection.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Allyl Benzyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude allyl benzyl ether.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, often synthesized via the Williamson ether synthesis.
Problem 1: My TLC plate shows multiple spots. How do I identify them and choose a purification method?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate of your crude this compound indicate the presence of impurities. These typically include unreacted starting materials and potential byproducts.
Identification of Spots (Typical Eluent: 19:1 Hexane/Ethyl Acetate):
-
Highest Rf Spot: This is likely the least polar compound, which is typically unreacted benzyl bromide or allyl bromide .
-
Middle Rf Spot: This is your target compound, This compound .
-
Lowest Rf Spot (closest to baseline): This corresponds to the most polar compound, which is usually unreacted benzyl alcohol .
Recommended Action:
-
Co-spotting: To confirm the identity of each spot, run a TLC with separate lanes for your crude mixture, pure benzyl alcohol, and pure benzyl bromide alongside a "co-spot" lane containing a mixture of all three.
-
Purification Strategy:
-
If significant amounts of both starting materials are present, a multi-step approach is best. First, perform an aqueous workup to remove the highly polar benzyl alcohol and any inorganic salts. Then, use column chromatography to separate the this compound from the nonpolar benzyl bromide.
-
If only a small amount of one impurity is present, direct purification by either distillation or column chromatography may be sufficient.
-
Problem 2: My yield is low after purification by distillation. What could be the cause?
Answer:
Low yield after distillation can be attributed to several factors, from an incomplete reaction to issues during the distillation process itself.
Possible Causes and Solutions:
-
Incomplete Reaction: If the initial synthesis did not go to completion, your crude product will contain a high proportion of starting materials, leading to a low yield of the purified ether. Always monitor the reaction progress by TLC to ensure the consumption of the limiting reagent.[1]
-
Loss During Workup: Ensure that during aqueous extraction, you are not losing the product in the aqueous layer. This compound is soluble in common organic solvents like diethyl ether and ethyl acetate. Perform multiple extractions of the aqueous layer to maximize recovery.
-
Co-distillation with Impurities: If impurities have boiling points close to that of this compound, they may co-distill, reducing the purity of your fractions and potentially leading to discarding mixed fractions, thus lowering the yield. Fractional distillation can provide better separation in such cases.
-
Thermal Decomposition: Allyl ethers can undergo thermal decomposition at high temperatures, potentially through a retro-ene reaction.[2][3] Distilling under reduced pressure is highly recommended to lower the boiling point and minimize the risk of decomposition.
Problem 3: I am having trouble separating my product from an impurity using column chromatography.
Answer:
Difficulty in chromatographic separation is usually due to an inappropriate solvent system or issues with the stationary phase.
Troubleshooting Steps:
-
Optimize Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the Rf values of your product and the impurities.
-
If the spots are too close together and high up on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots are bunched together at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
For this compound purification, a good starting point is a mixture of hexane and ethyl acetate. A common ratio is 95:5 hexane:ethyl acetate.[4]
-
-
Check for Compound Stability: Some compounds can decompose on silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.
-
Dry Loading: If your crude product is not very soluble in the eluent, it may precipitate at the top of the column, leading to poor separation. In such cases, "dry loading" is recommended. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture from a Williamson ether synthesis?
A1: The most common impurities are:
-
Unreacted Starting Materials: Benzyl alcohol and allyl bromide (or another allyl halide).
-
Byproducts:
-
Dibenzyl ether: Formed if benzyl bromide reacts with the benzyl alcohol starting material.
-
Diallyl ether: Can form if the allyl halide reacts with any allyl alcohol present as an impurity or formed by hydrolysis.
-
-
Residual Base: The base used for the deprotonation of benzyl alcohol (e.g., sodium hydride, potassium hydroxide).[5]
-
Inorganic Salts: Formed as a byproduct of the reaction (e.g., NaBr, KBr).
Q2: How can I remove the unreacted benzyl alcohol from my crude product?
A2: Benzyl alcohol is significantly more polar than this compound. An effective method for its removal is a basic aqueous wash. Dissolve your crude product in an organic solvent like diethyl ether and wash it with a dilute sodium hydroxide or potassium hydroxide solution. The base will deprotonate the acidic hydroxyl group of the benzyl alcohol, forming a water-soluble salt that will partition into the aqueous layer.
Q3: How do I remove residual base (e.g., KOH, NaOH) after the reaction?
A3: During the workup, washing the organic layer with water will remove the majority of the residual base. A subsequent wash with a saturated brine (NaCl) solution will help to break any emulsions and further remove dissolved water and inorganic impurities from the organic layer.[1]
Q4: Is this compound stable to acidic or basic conditions during workup?
A4: Allyl and benzyl ethers are generally stable to a wide range of acidic and basic conditions, which allows for flexibility in the workup procedure.[6] However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, should be avoided.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is essential for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 148.20 | 204-205 | 0.959 | 1.507 |
| Benzyl Alcohol | 108.14 | 205.3 | 1.044 | 1.540 |
| Benzyl Bromide | 171.03 | 198-201 | 1.438 | 1.575 |
| Allyl Bromide | 120.98 | 70-71 | 1.398 | 1.469 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation Under Reduced Pressure
This method is suitable for large-scale purification or when the impurities have significantly different boiling points from the product.
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry.
-
Charge the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling fractions, which may include residual solvents or allyl bromide.
-
Carefully monitor the temperature at the distillation head. As the temperature approaches the boiling point of this compound at the given pressure, begin collecting the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains.
-
-
Analysis: Analyze the purity of the collected fractions by TLC or GC.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for small-scale purification and for separating compounds with similar boiling points.
-
Select Solvent System: Based on TLC analysis (a good starting point is 95:5 hexane:ethyl acetate), choose a solvent system that gives a good separation between this compound and its impurities (product Rf ~0.3-0.4).
-
Pack the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column using a pipette.
-
Alternatively, use the "dry loading" method described in the troubleshooting section.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or bulb) to begin elution.
-
Collect fractions in test tubes or vials.
-
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved q, 3. (5 points) Assuming that benzyl bromide (you | Chegg.com [chegg.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Selective Cleavage of Allyl and Benzyl Ethers
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively cleaving allyl and benzyl ether protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in selectively cleaving an allyl ether versus a benzyl ether?
The primary challenge lies in achieving "orthogonal" deprotection. An ideal orthogonal system allows for the removal of one protecting group under specific conditions that leave the other group completely intact.[1] Allyl and benzyl ethers can form a robust orthogonal pair, but selectivity issues arise when reaction conditions for cleaving one group inadvertently affect the other. For instance, some reagents or catalysts intended for allyl ether cleavage can interact with the benzyl group, and vice-versa.
Q2: What are the standard conditions for cleaving an allyl ether?
Allyl ethers are most commonly cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[1][2] The scavenger (e.g., dimedone, morpholine, phenylsilane, or a barbituric acid derivative) is crucial for trapping the allyl group after it is cleaved, thereby preventing side reactions and regenerating the active Pd(0) catalyst.[3]
Q3: What are the standard conditions for cleaving a benzyl ether?
The most common and effective method for benzyl ether deprotection is catalytic hydrogenolysis.[4][5] This involves using a palladium catalyst, typically 10% palladium on carbon (Pd/C), under a hydrogen atmosphere (either H₂ gas or a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene).[5][6] This method reductively cleaves the C-O bond to yield the free alcohol and toluene.[5]
Q4: Can other reducible functional groups interfere with benzyl ether hydrogenolysis?
Yes. This is a major consideration for selectivity. Functional groups such as alkenes, alkynes, Cbz groups, and some nitrogen-containing heterocycles can also be reduced under catalytic hydrogenolysis conditions.[2][7] This lack of chemoselectivity can make benzyl ether cleavage problematic in complex molecules.[6]
Troubleshooting Guide: Selective Allyl Ether Cleavage
This section addresses issues when attempting to remove an allyl group while preserving a benzyl group.
Problem 1: Incomplete or stalled allyl ether cleavage.
| Possible Cause | Recommended Action |
| Inactive Catalyst: The Pd(0) catalyst may have oxidized or degraded. | Use freshly prepared or properly stored catalyst. Consider adding a small amount of a mild reducing agent or switching to a more robust catalyst. |
| Inefficient Scavenger: The chosen allyl scavenger is not effective enough or is sterically hindered. | Increase the equivalents of the scavenger. Switch to a different scavenger (e.g., from a secondary amine to phenylsilane or a barbituric acid derivative).[3] |
| Solvent Effects: The reaction may be slow or inefficient in the chosen solvent. | Solvents like THF, dichloromethane, or methanol are commonly effective.[8] For solid-phase synthesis, DME or 1,4-dioxan can be superior to CH₂Cl₂ to prevent catalyst precipitation.[9] |
| Steric Hindrance: The substrate is sterically crowded around the allyl ether, preventing access for the catalyst. | Increase the reaction temperature moderately. Consider a less bulky catalyst or a different deprotection method entirely. |
Problem 2: Benzyl ether is partially or fully cleaved simultaneously.
| Possible Cause | Recommended Action |
| Incorrect Reagent Choice: Some allyl deprotection reagents can affect benzyl ethers. For example, transfer hydrogenation conditions intended for allyl groups might also cleave benzyl ethers. | Ensure you are using a Pd(0)-catalyzed system with a nucleophilic scavenger, which is highly specific for the allyl group and orthogonal to the benzyl ether.[1] Avoid hydrogen sources. |
| Harsh Conditions: Elevated temperatures or prolonged reaction times may lead to non-selective cleavage. | Run the reaction at room temperature or below if possible. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
Problem 3: Isomerization of the allyl group without cleavage.
| Possible Cause | Recommended Action |
| Insufficient Scavenger: The catalyst may be promoting isomerization of the allyl ether to the more stable prop-1-enyl ether, but there is no scavenger to complete the cleavage. | Ensure an adequate amount of a suitable nucleophilic scavenger is present from the start of the reaction. |
| Alternative Mechanism: Some catalysts, particularly ruthenium-based ones, are specifically used to isomerize the allyl group to an enol ether, which then requires a separate hydrolysis step (e.g., with mild acid or mercury salts) for cleavage.[8] | If using a ruthenium catalyst, add a hydrolysis step after the isomerization is complete. If this pathway is not desired, switch to a standard Pd(0)/scavenger system. |
Troubleshooting Guide: Selective Benzyl Ether Cleavage
This section addresses issues when attempting to remove a benzyl group while preserving an allyl group.
Problem 1: Incomplete or slow benzyl ether cleavage by hydrogenolysis.
| Possible Cause | Recommended Action |
| Catalyst Poisoning: The Pd/C catalyst is highly sensitive to poisoning by sulfur-containing compounds, and to a lesser extent, by compounds with lone pairs like phosphines or certain amines.[10] | Purify the substrate to remove any sulfur-containing impurities. If the substrate itself is a catalyst poison, consider using a much higher catalyst loading or a different deprotection method (e.g., strong Lewis acids like BCl₃·SMe₂ if compatible).[11] |
| Poor Mass Transfer: In heterogeneous catalysis with Pd/C, inefficient stirring or poor solubility can limit the reaction rate. | Increase the stirring rate. Ensure the substrate is fully dissolved in a suitable solvent (e.g., ethanol, methanol, ethyl acetate). |
| Insufficient Hydrogen: The pressure of H₂ gas is too low, or the hydrogen transfer reagent has been consumed. | Increase H₂ pressure (ensure appropriate safety equipment). If using a transfer reagent like ammonium formate, add more equivalents. |
Problem 2: Allyl group is reduced simultaneously.
| Possible Cause | Recommended Action |
| Non-Selective Reduction: Standard catalytic hydrogenation (H₂ with Pd/C) will reduce both the allyl double bond and cleave the benzyl ether. | This is the expected outcome. To achieve selectivity, a different method for benzyl ether cleavage is required. |
| Alternative Method Needed: Hydrogenolysis is not orthogonal to the allyl group's double bond. | To preserve the allyl group, use non-reductive cleavage methods for the benzyl ether. Options include strong Lewis acids (e.g., BCl₃, BBr₃) or oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers).[5][11] These methods must be compatible with other functional groups in the molecule. |
Data Summary Tables
Table 1: Comparison of Common Selective Deprotection Methods
| Target Group | Method | Reagent/Catalyst | Typical Conditions | Advantages | Limitations & Selectivity Issues |
| Allyl Ether | Palladium Catalysis | Pd(PPh₃)₄, Pd₂(dba)₃ | Scavenger (e.g., PhSiH₃, Dimedone, Morpholine), THF or CH₂Cl₂, Room Temp | Very mild; highly chemoselective; orthogonal to benzyl ethers and most other groups.[1][12] | Catalyst can be air-sensitive; requires removal of scavenger and palladium residues. |
| Allyl Ether | Isomerization-Hydrolysis | [(PPh₃)₃RuCl₂] then H⁺/H₂O or HgCl₂/HgO | Toluene, reflux; then Acetone/H₂O | Alternative to palladium. | Two-step process; uses toxic mercury salts; harsh conditions may not be suitable for sensitive substrates.[8] |
| Benzyl Ether | Catalytic Hydrogenolysis | 10% Pd/C, H₂ gas or Transfer Reagent (e.g., HCOONH₄) | EtOH or EtOAc, Room Temp, 1-50 atm H₂ | High yielding; clean byproducts (toluene); catalyst is easily removed by filtration.[4][6] | Reduces alkenes (including allyl groups), alkynes, Cbz, and nitro groups. Catalyst is easily poisoned.[2][10] |
| Benzyl Ether | Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃ | CH₂Cl₂, 0 °C to Room Temp | Preserves reducible groups like alkenes (allyl) and alkynes.[11] | Harsh and corrosive reagents; not compatible with acid-sensitive functional groups (e.g., silyl ethers, acetals).[5] |
| p-Methoxybenzyl Ether (PMB) | Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | CH₂Cl₂/H₂O, Room Temp | Mild; orthogonal to standard benzyl ethers and allyl ethers. | Only effective for electron-rich benzyl systems like PMB.[5] |
Visualized Workflows and Mechanisms
Logical Relationship: Orthogonal Deprotection
Caption: Orthogonal vs. non-orthogonal routes for deprotection.
Troubleshooting Workflow: Failed Allyl Ether Cleavage
Caption: Decision tree for troubleshooting Pd-catalyzed deallylation.
Mechanism: Pd(0)-Catalyzed Allyl Ether Cleavage
Caption: Simplified catalytic cycle for Pd(0)-mediated deallylation.
Detailed Experimental Protocols
Protocol 1: Selective Cleavage of an Allyl Ether via Palladium Catalysis
This protocol describes the deprotection of an allyl ether using Pd(PPh₃)₄ and phenylsilane as the scavenger, which is effective while preserving a benzyl ether.
-
Materials:
-
Allyl-protected substrate (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Phenylsilane (PhSiH₃) (3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the allyl-protected substrate in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add phenylsilane to the solution via syringe and stir for 5 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture in one portion. The solution may turn from colorless to a pale yellow or orange.
-
Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material (typically 30-90 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography to remove the palladium catalyst, phosphine ligands, and silane byproducts, yielding the deprotected alcohol.
-
Protocol 2: Selective Cleavage of a Benzyl Ether via Lewis Acid
This protocol describes the deprotection of a benzyl ether using BCl₃·SMe₂, which will not reduce an allyl group. Caution: Boron trichloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Materials:
-
Benzyl-protected substrate (1.0 equiv)
-
Boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) (2.0-3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BCl₃·SMe₂ complex dropwise via syringe.
-
Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Allyl Benzyl Ether Stability in Complex Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of allyl benzyl ether protecting groups in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of an this compound protecting group?
A1: this compound is a robust protecting group for alcohols, generally stable under a wide range of acidic and basic conditions.[1] It is this stability that makes it a valuable tool in multi-step organic synthesis. However, its stability is not absolute and can be compromised by specific reagents and conditions.
Q2: Under what conditions is the this compound group typically cleaved?
A2: The deprotection of allyl benzyl ethers is most commonly achieved under mild conditions using palladium(0) catalysts.[1] Another common method involves isomerization of the allyl group to a vinyl ether using a strong base like potassium t-butoxide, followed by mild acidic hydrolysis.[2]
Q3: What are the main advantages of using an this compound protecting group?
A3: The primary advantages include:
-
Orthogonality: It can be selectively removed in the presence of many other protecting groups.[1]
-
Mild Deprotection: Cleavage conditions are typically mild, preserving sensitive functional groups within the molecule.[1]
-
Robustness: It is stable to a wide array of reagents and reaction conditions encountered in complex syntheses.[3]
Q4: Can the this compound group undergo rearrangement reactions?
A4: Yes, allyl aryl ethers are susceptible to the Claisen rearrangement, a[4][4]-sigmatropic rearrangement that occurs upon heating.[5] While less common for simple alkyl allyl ethers, the possibility of rearrangement should be considered, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Q: My palladium-catalyzed deprotection of the this compound is sluggish or stalls completely. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers) and sometimes nitrogen-containing heterocycles.
-
Solution: Increase the catalyst loading. If poisoning is severe, consider using a different deprotection method or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
-
Poor Catalyst Quality: The activity of Pd/C can degrade over time or with improper storage.
-
Solution: Use a fresh batch of high-quality catalyst. Storing the catalyst under an inert atmosphere is recommended.
-
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, cyclohexene) may be depleted.
-
Solution: Add a fresh portion of the hydrogen donor.
-
-
Steric Hindrance: A sterically hindered this compound may be less accessible to the catalyst surface.
-
Solution: Increase the reaction temperature and/or pressure (for H₂ gas). Alternatively, a different deprotection strategy might be necessary.
-
Issue 2: Unwanted Side Reactions During Synthesis
Q: I am observing unexpected side reactions involving my this compound protecting group. What could be happening?
A: Besides deprotection, the allyl group can participate in other reactions:
-
Claisen Rearrangement: If your synthesis involves high temperatures, the allyl group may undergo a Claisen rearrangement, especially in aryl ether systems.
-
Solution: Avoid high temperatures if possible. If heat is required, consider a more thermally stable protecting group.
-
-
Reactions with Organometallics: Strong nucleophiles like organolithium reagents can attack the allyl group.
-
Solution: Use less reactive organometallic reagents (e.g., Grignard reagents) if compatible with your desired transformation, or choose an alternative protecting group that is stable to these conditions.
-
-
Oxidation/Reduction of the Allyl Group: The double bond of the allyl group can be susceptible to certain oxidizing and reducing agents.
-
Solution: Carefully choose reagents that are chemoselective for the desired transformation, leaving the allyl group intact.
-
Data Presentation
Table 1: General Stability of Benzyl Ethers to Various Reagents
Disclaimer: This table provides general stability information for benzyl ethers, which can be used as an approximation for allyl benzyl ethers. The stability of the allyl group to specific reagents should also be considered.
| Reagent Class | Stable Conditions | Labile Conditions / Deprotection Reagents |
| Acidic | Acetic acid, TFA (mild conditions) | Strong acids (e.g., HBr, HI, BCl₃)[6] |
| Basic | NaOH, KOH, NaH, K₂CO₃ | Strong bases can induce elimination in certain substrates. |
| Oxidizing | PCC, PDC, Swern oxidation | DDQ, Ozone[2] |
| Reductive | LiAlH₄, NaBH₄, DIBAL-H | H₂/Pd-C, Na/NH₃ (Birch reduction)[6] |
| Organometallics | Grignard reagents, organocuprates | Organolithium reagents (can be reactive)[2] |
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Structure | Stability | Cleavage Conditions | Orthogonality |
| This compound | R-O-CH₂-Ph | Generally stable to a wide range of acidic and basic conditions.[1] | Pd(0) catalyst; Isomerization with strong base then mild acid.[1][2] | Excellent with many other protecting groups.[1] |
| Benzyl (Bn) Ether | R-O-CH₂-Ph | Highly stable to acidic and basic conditions, and many oxidizing/reducing agents.[3] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] | Less orthogonal if other reducible groups are present. |
| Silyl Ethers (e.g., TBS) | R-O-Si(CH₃)₂(C(CH₃)₃) | Stable to basic conditions, labile to acidic conditions and fluoride ions.[3] | Fluoride ions (e.g., TBAF), acidic conditions.[3] | Orthogonal to benzyl and allyl ethers. |
| Acetals (e.g., MOM, THP) | R-O-CH₂-O-CH₃ | Stable to basic and nucleophilic reagents, labile to acidic conditions.[3] | Mild acidic conditions.[3] | Orthogonal to base-stable and reductively cleaved groups. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This procedure describes a general method for the protection of a primary alcohol using allyl bromide and benzyl bromide with sodium hydride as the base.
Materials:
-
Primary alcohol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Allyl bromide
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a mixture of allyl bromide (1.2 equivalents) and benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of an this compound using Palladium Catalysis
This protocol outlines a mild deprotection strategy for allyl ethers using a palladium catalyst.
Materials:
-
This compound-protected compound
-
Methanol (MeOH)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the this compound in methanol, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate.[1]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, and combine the organic layers.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
Caption: General experimental workflow for protection and deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Major deprotection pathways for allyl benzyl ethers.
References
Troubleshooting incomplete deprotection of allyl benzyl ether
This technical support center provides troubleshooting guidance for common issues encountered during the deprotection of allyl and benzyl (B1604629) ethers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or stalled deprotection reaction.
Q1: My palladium-catalyzed deprotection of an allyl ether is not going to completion. What are the possible causes and solutions?
A: Incomplete palladium-catalyzed deprotection can arise from several factors related to the catalyst, reagents, or substrate itself.
Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, can lose activity.[1][2]
-
Solution: Use a fresh batch of catalyst. If using Pd/C, ensure it is from a reliable source and has been stored properly under an inert atmosphere. For Pd(PPh₃)₄, which can be air-sensitive, ensure it is handled under nitrogen or argon.[3]
-
Alternative: Consider activating the Pd/C catalyst prior to use.
-
-
Allyl Scavenger: A scavenger is often required to trap the allyl group and drive the reaction to completion.
-
Solution: Ensure an appropriate scavenger is present in sufficient quantity. Common scavengers include morpholine, dimedone, or a barbituric acid derivative.[4] The choice of scavenger can be critical, and empirical optimization may be necessary.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and completion.
-
Solution: Protic solvents like methanol (B129727) or ethanol (B145695) are often effective for palladium-catalyzed deprotections.[1] If your substrate has poor solubility, a co-solvent system (e.g., THF/water, dioxane/water) might be necessary.[4][5]
-
-
Substrate-Related Issues: Certain functional groups within your molecule can chelate to the palladium, effectively poisoning the catalyst.
-
Solution: If you suspect catalyst poisoning by a functional group (e.g., thiols, some nitrogen heterocycles), increasing the catalyst loading might overcome this inhibition. Alternatively, a different deprotection strategy that does not involve palladium may be required.
-
Q2: My hydrogenolysis reaction to cleave a benzyl ether is sluggish or has stopped. How can I troubleshoot this?
A: Sluggish hydrogenolysis is a common issue, often related to catalyst deactivation or reaction conditions.[2]
Troubleshooting Steps:
-
Catalyst Quality and Loading: The activity of the Pd/C catalyst is paramount.
-
Solution: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also accelerate the reaction. In some cases, in situ preparation of an active Pd/C catalyst from Pd(OAc)₂ and charcoal can provide a highly reproducible protocol.[6]
-
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate.
-
Solution: While many hydrogenations can be performed at atmospheric pressure (e.g., with a balloon of H₂), increasing the pressure using a Parr shaker or a similar apparatus can significantly speed up the reaction.
-
-
Solvent and Additives: The reaction medium plays a crucial role.
-
Solution: Solvents such as methanol, ethanol, or ethyl acetate (B1210297) are standard for hydrogenolysis.[7] Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the cleavage of benzyl ethers, but be mindful of potential side reactions with other functional groups.
-
-
Catalyst Poisoning: As with allyl ether deprotection, certain functional groups can poison the catalyst.
-
Solution: If sulfur-containing functional groups are present, they are known catalyst poisons. In such cases, alternative deprotection methods should be considered.
-
Issue 2: Undesired Side Reactions and Lack of Selectivity.
Q3: I am trying to deprotect a benzyl ether in the presence of an allyl group, but the allyl group is also being reduced. How can I achieve selective deprotection?
A: Achieving selectivity between a benzyl ether and an allyl group can be challenging with standard hydrogenolysis conditions, as Pd/C with H₂ can reduce both functionalities.[8]
Selective Deprotection Strategies:
-
Oxidative Deprotection: p-Methoxybenzyl (PMB) ethers, a type of benzyl ether, can be selectively cleaved in the presence of allyl groups using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[2][9]
-
Lewis Acid-Mediated Deprotection: Some Lewis acids can selectively cleave benzyl ethers.
-
Enzyme-Catalyzed Deprotection: In specific cases, enzymatic methods can offer high selectivity.
Q4: My deprotection reaction is leading to a mixture of products. What are the common side reactions?
A: Side reactions can include over-reduction, isomerization, or rearrangement.
-
Over-reduction: During hydrogenolysis, other reducible functional groups like alkenes, alkynes, nitro groups, or other protecting groups (e.g., Cbz) can also be reduced.[1]
-
Solution: Consider a milder deprotection method or a protecting group strategy that offers better orthogonality. For instance, using a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) instead of H₂ gas can sometimes offer better selectivity.[2]
-
-
Isomerization: Allyl ethers can isomerize to the more labile prop-1-enyl ethers, which can then be hydrolyzed under mild acidic conditions.[4][10] This can be an intended two-step deprotection strategy but can also occur as an undesired side reaction if not controlled.
-
Solution: If isomerization is not desired, avoid strong bases and high temperatures.
-
Quantitative Data Summary
The following table summarizes representative yields for different deprotection methods. Note that yields are highly substrate-dependent.
| Protecting Group | Substrate Type | Reagents and Conditions | Yield (%) | Reference |
| Allyl Ether | Aryl Allyl Ether | Pd(PPh₃)₄ (cat.), K₂CO₃, Methanol, rt | High | [1] |
| Benzyl Ether | - | H₂, 10% Pd/C, Ethanol, rt | High | [1] |
| Aryl Allyl Ether | - | HPPh₂, tBuOK | High | [11][12] |
| Aryl Benzyl Ether | - | HPPh₂, tBuOK | High | [11][12] |
| Benzyl Ether | Carbohydrate Derivative | Formic Acid, Pd/C | High | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of an Allyl Ether [1]
-
Dissolve the allyl ether in methanol.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Add potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Hydrogenolysis [1]
-
Dissolve the benzyl ether in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of 10% palladium on activated carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Allyl Ether Manipulations: A Technical Guide to Preventing Isomerization
Technical Support Center
For researchers, scientists, and professionals in drug development, the allyl ether group is a vital tool for protecting hydroxyl functionalities during complex syntheses. However, its propensity to isomerize to the more labile enol ether under certain conditions can lead to undesired side reactions, complicating purification and reducing yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate isomerization during the manipulation of allyl ethers.
Troubleshooting Guide: Identifying and Mitigating Isomerization
Unwanted isomerization of an allyl ether to a propenyl ether is a common challenge. This guide provides a systematic approach to identifying and resolving this issue.
Issue: Low Yield of Desired Product and Presence of an Unexpected Byproduct
If you observe a lower than expected yield of your desired product after a reaction involving an allyl ether, isomerization to a propenyl ether followed by unintended cleavage or side reactions is a likely cause.
1. Identification of Isomerization
The primary method for identifying the presence of the isomerized propenyl ether is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: Look for the appearance of new signals in the olefinic region and the disappearance of the characteristic allyl group signals.
-
Allyl Ether:
-
Multiplet around 5.9 ppm (CH=CH₂)
-
Two multiplets around 5.2-5.4 ppm (=CH₂)
-
Multiplet around 4.0 ppm (-O-CH₂-)
-
-
(Z)-Propenyl Ether:
-
Doublet of quartets around 6.2 ppm (O-CH=)
-
Doublet of quartets around 4.5 ppm (=CH-CH₃)
-
Doublet of doublets around 1.6 ppm (=CH-CH₃)
-
-
(E)-Propenyl Ether:
-
Doublet of quartets around 6.4 ppm (O-CH=)
-
Doublet of quartets around 4.9 ppm (=CH-CH₃)
-
Doublet of doublets around 1.6 ppm (=CH-CH₃)
-
-
-
¹³C NMR Spectroscopy:
-
Allyl Ether: Signals around 135 ppm (-CH=), 117 ppm (=CH₂), and 72 ppm (-O-CH₂-).
-
Propenyl Ether: Signals around 147 ppm (O-CH=), 100 ppm (=CH-CH₃), and a new methyl signal around 14 ppm.
-
2. Root Cause Analysis and Corrective Actions
Isomerization is typically promoted by the presence of strong bases, high temperatures, or certain transition metal catalysts.
| Potential Cause | Recommended Solution |
| Strong Base | If your reaction conditions employ a strong base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient for reactions like Williamson ether synthesis without promoting significant isomerization. |
| High Temperature | Elevated temperatures provide the activation energy for isomerization. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time. For deprotections that are often run at high temperatures, consider alternative methods that proceed at room temperature. |
| Transition Metal Catalyst | Certain transition metal complexes, especially those of ruthenium, rhodium, and iridium, are known to catalyze allyl ether isomerization. If deprotecting an allyl ether, choose a palladium-based catalyst system that is less prone to causing isomerization. For example, Pd(PPh₃)₄ in the presence of a suitable allyl cation scavenger is often effective. |
| Prolonged Reaction Time | Even under milder conditions, extended reaction times can lead to the gradual accumulation of the isomerized product. Monitor your reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
Experimental Workflow: Troubleshooting Isomerization
Caption: Troubleshooting workflow for identifying and addressing allyl ether isomerization.
Frequently Asked Questions (FAQs)
Q1: What is allyl ether isomerization?
A1: Allyl ether isomerization is a chemical reaction where the double bond in the allyl group migrates from the terminal position (prop-2-enyl) to the internal position, forming a more thermodynamically stable propenyl ether (prop-1-enyl). This can occur under various conditions, particularly with heat, strong bases, or certain transition metals.
Q2: Why is isomerization a problem during allyl ether manipulation?
A2: Isomerization is problematic because the resulting propenyl ether has different chemical properties than the starting allyl ether. Propenyl ethers are much more acid-labile and can be easily cleaved. If isomerization is not the intended reaction, its occurrence can lead to a mixture of products that are difficult to separate and can interfere with subsequent synthetic steps.
Q3: Under what conditions is isomerization most likely to occur?
A3: Isomerization is most favored by:
-
Strong bases: Reagents like potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA) can deprotonate the allylic position, facilitating rearrangement.
-
High temperatures: Increased thermal energy can overcome the activation barrier for isomerization.
-
Transition metal catalysts: Complexes of ruthenium, rhodium, and iridium are particularly effective at catalyzing this transformation.
Q4: How can I deprotect an allyl ether without causing isomerization?
A4: Several methods can be employed to deprotect allyl ethers while minimizing isomerization:
-
Palladium-catalyzed deprotection: Using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl cation scavenger (e.g., a mild nucleophile like morpholine or barbituric acid) is a common and effective method.
-
Reductive cleavage: Samarium(II) iodide (SmI₂) in the presence of a proton source can reductively cleave the allyl ether under very mild conditions.
-
Oxidative cleavage: Ozonolysis followed by a reductive workup, or treatment with OsO₄/NaIO₄, can cleave the double bond to release the alcohol.
Q5: Can I intentionally isomerize an allyl ether for a subsequent reaction?
A5: Yes, the isomerization of an allyl ether to a propenyl ether is a common two-step strategy for deprotection.[1] The allyl ether is first treated with a catalyst known to promote isomerization, such as a ruthenium or rhodium complex, or a strong base like KOtBu. The resulting propenyl ether is then easily hydrolyzed to the corresponding alcohol using mild acidic conditions.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method can significantly impact the outcome of your reaction. The following table summarizes various methods for allyl ether deprotection, highlighting their potential for causing isomerization.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Isomerization Potential | Reference |
| KOtBu, then mild acid | General allyl ethers | Not specified | High | High | High (Intentional) | [1] |
| [(PPh₃)₃RuCl₂] / DIPEA, then mild acid | O-allyl glycoside | 4 h | Reflux | High | High (Intentional) | |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | Low | |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | Low to Moderate | [1] |
| SmI₂ / i-PrNH₂ / H₂O | General allyl ethers | 5-20 min | 0 °C to RT | 88-95 | Very Low | |
| NaI / DMSO | General allyl ethers | 1-4 h | 130 °C | 60-99 | Moderate to High |
Experimental Protocols
Protocol 1: Deprotection of an Aryl Allyl Ether using a Palladium Catalyst (Minimizing Isomerization)
This method is particularly mild and shows high selectivity for aryl allyl ethers.
Reagents and Materials:
-
Aryl allyl ether
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1 equiv.) in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
Protocol 2: Two-Step Deprotection via Intentional Isomerization and Hydrolysis
This classical approach is useful when a robust deprotection is required and the substrate is stable to the conditions.
Reagents and Materials:
-
Allyl ether
-
Potassium tert-butoxide (KOtBu) or a transition metal catalyst (e.g., [(PPh₃)₃RuCl₂]) for isomerization
-
Anhydrous solvent (e.g., DMSO for KOtBu, toluene for Ru catalyst)
-
Mild acid (e.g., 1M HCl) or mercuric chloride (HgCl₂) and mercuric oxide (HgO) for hydrolysis
-
Appropriate solvents for workup and purification
Procedure (Isomerization with [(PPh₃)₃RuCl₂]):
-
Dissolve the allyl ether (1 equiv.) in toluene.
-
Add dichlorotris(triphenylphosphine)ruthenium(II) (catalytic amount) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Reflux the mixture and monitor the formation of the propenyl ether by TLC or NMR.
-
Once isomerization is complete, remove the solvent and base under reduced pressure.
Procedure (Hydrolysis):
-
Dissolve the resulting propenyl ether in a suitable solvent (e.g., aqueous acetone).
-
Add a mild acid to adjust the pH to ~2, or for more rapid cleavage, treat with mercuric chloride (HgCl₂) and mercuric oxide (HgO).
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
Work up the reaction accordingly to isolate the deprotected alcohol.
Signaling Pathways and Logical Relationships
Base-Catalyzed Isomerization Mechanism
The isomerization of an allyl ether to a propenyl ether in the presence of a strong base proceeds through a deprotonation-reprotonation mechanism.
Caption: Mechanism of base-catalyzed allyl ether isomerization.
References
Overcoming steric hindrance in allyl benzyl ether formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of allyl benzyl ethers, particularly when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is resulting in a low yield or failing completely when I use a sterically hindered secondary or tertiary alcohol. What is the likely cause?
A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[1][2] With secondary, and especially tertiary, alkyl halides, the alkoxide base will favor an E2 elimination pathway, leading to the formation of an alkene as the major byproduct instead of the desired ether.[2] The bulky nature of the substrate prevents the necessary backside nucleophilic attack for substitution to occur.[1]
Q2: I am trying to synthesize an allyl benzyl ether from a hindered secondary alcohol. Which should I deprotonate: the sterically hindered alcohol or the less hindered allyl/benzyl alcohol?
A2: For a successful Williamson ether synthesis with a sterically hindered alcohol, it is crucial to deprotonate the more hindered alcohol to form the alkoxide and use the less hindered halide (e.g., allyl bromide or benzyl bromide) as the electrophile.[1] The S(_N)2 reaction is more tolerant of a bulky nucleophile than a bulky electrophile.
Q3: Are there alternative methods to the Williamson ether synthesis for preparing sterically hindered allyl benzyl ethers?
A3: Yes, several alternative methods can be employed when the Williamson ether synthesis is inefficient due to steric hindrance. These include the Mitsunobu reaction, which proceeds under milder, neutral conditions, and the use of activating agents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) for benzylation.[2][3] Phase Transfer Catalysis (PTC) can also be used to enhance the yield of the Williamson ether synthesis under certain conditions.
Q4: My reaction seems to be stalled, with a significant amount of starting material remaining. What can I do to improve the reaction rate?
A4: To improve the reaction rate, consider the following:
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.
-
Temperature: Gently heating the reaction can increase the rate, but be cautious as higher temperatures can also favor the competing E2 elimination.[2] A typical temperature range is 50-100 °C.[4]
-
Leaving Group: Ensure you are using a good leaving group. For example, iodides are better leaving groups than bromides, which are in turn better than chlorides.
-
Phase-Transfer Catalyst: If solubility is an issue, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether can help to solubilize the alkoxide in the organic phase and accelerate the reaction.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound with a Hindered Secondary Alcohol via Williamson Ether Synthesis
Symptoms:
-
The desired ether is obtained in low yield (<50%).
-
Significant amount of alkene byproduct is observed (e.g., by GC-MS or NMR).
-
Unreacted starting alcohol is recovered.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Competing E2 Elimination: The alkoxide is acting as a base rather than a nucleophile due to steric hindrance at the electrophile. | 1. Reverse the roles: Deprotonate the hindered secondary alcohol to form the alkoxide and use allyl bromide or benzyl bromide as the electrophile. 2. Lower the reaction temperature: This generally favors substitution over elimination. |
| Incomplete Deprotonation: The alcohol is not fully converted to the more nucleophilic alkoxide. | 1. Use a stronger base: Sodium hydride (NaH) or potassium hydride (KH) are more effective than hydroxides for deprotonating alcohols.[1] 2. Ensure anhydrous conditions: Water will quench the strong base and the alkoxide. |
| Poor Solubility: The alkoxide is not sufficiently soluble in the reaction solvent to react efficiently. | Employ Phase Transfer Catalysis (PTC): Add a catalytic amount (1-5 mol%) of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to shuttle the alkoxide into the organic phase. |
Issue 2: Failure to Form a Highly Hindered Tertiary this compound
Symptoms:
-
No desired ether product is formed.
-
The primary product is an alkene resulting from elimination.
-
Starting materials are consumed.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Extreme Steric Hindrance: The S(_N)2 pathway of the Williamson ether synthesis is completely inhibited. | 1. Switch to the Mitsunobu Reaction: This reaction proceeds through a different mechanism that can be more effective for highly hindered alcohols.[2] 2. Consider Alternative Benzylating Agents: For hindered benzyl ethers, reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) can be effective under neutral conditions.[3] |
| Reaction Conditions Favor Elimination: High temperatures and a strongly basic, hindered alkoxide favor the E2 pathway. | Modify Reaction Conditions: If attempting a Williamson-type synthesis, use the mildest possible base that can deprotonate the alcohol and keep the temperature as low as feasible. However, an alternative synthetic route is highly recommended. |
Comparative Data of Synthetic Methods
The following table summarizes the typical yields and conditions for different methods used in the synthesis of sterically hindered ethers.
| Method | Substrate | Conditions | Typical Yield | Reference |
| Williamson Ether Synthesis (Standard) | Secondary alcohol + primary halide | NaH, THF, 25-66 °C, 12-24h | Low to Moderate (highly substrate dependent) | [1][5] |
| Williamson with Phase Transfer Catalysis (PTC) | Primary alcohol + benzyl chloride | 50% NaOH, TBAB, 70 °C, 5h | >90% | [6] |
| Mitsunobu Reaction | Hindered secondary alcohol + phenol | PPh(_3), DIAD, THF, 0 °C to rt, 6-8h | ~75% for hindered systems | [2][7] |
| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Hindered secondary alcohol | BnOPT, MgO, Toluene, 90 °C, 24h | 79-93% | [8] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Phase Transfer Catalysis (PTC)
This protocol is a general guideline for the synthesis of a benzyl ether from a primary alcohol using PTC.
-
Materials: Primary alcohol, benzyl chloride, 50% aqueous sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB).
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary alcohol (1.0 eq), benzyl chloride (1.2 eq), and TBAB (0.05 eq). b. Vigorously stir the mixture and add 50% aqueous NaOH (5.0 eq). c. Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction to room temperature and dilute with water. e. Extract the product with diethyl ether or ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Hindered Ether Synthesis
This protocol describes a general procedure for the etherification of a sterically hindered secondary alcohol with a phenol.[2]
-
Materials: Hindered secondary alcohol, phenol, triphenylphosphine (PPh(_3)), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the hindered secondary alcohol (1.0 eq), phenol (1.2 eq), and PPh(_3) (1.5 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add DIAD (1.5 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC. e. Upon completion, quench the reaction with a few drops of water. f. Remove the solvent under reduced pressure. g. Purify the residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: Benzylation of a Hindered Alcohol using 2-Benzyloxy-1-methylpyridinium Triflate (BnOPT)
This protocol is adapted for the benzylation of a sterically hindered alcohol.[8]
-
Materials: Hindered alcohol, 2-benzyloxy-1-methylpyridinium triflate (BnOPT), magnesium oxide (MgO), toluene.
-
Procedure: a. To a dry flask, add the hindered alcohol (1.0 eq), BnOPT (1.5 eq), and MgO (2.0 eq). b. Add anhydrous toluene and stir the suspension. c. Heat the reaction mixture to 85-90 °C for 24 hours, monitoring by TLC. d. After cooling to room temperature, filter the reaction mixture through Celite® to remove MgO. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. francis-press.com [francis-press.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for selective deallylation
Welcome to the Technical Support Center for Selective Deallylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature and other key parameters to achieve selective deallylation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your chemical transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during selective deallylation experiments.
Issue 1: Low Selectivity or Undesired Side Reactions
Question: My deallylation reaction is resulting in a mixture of products, including C-allylated byproducts and isomerization of the allyl group. How can I improve the selectivity by managing the reaction temperature?
Answer: Low selectivity is a common challenge in deallylation reactions and is often highly dependent on the reaction temperature. Here is a systematic approach to troubleshoot this issue:
-
For Palladium-Catalyzed Reactions:
-
Elevated Temperatures: Higher temperatures can sometimes lead to decreased selectivity. For instance, in reactions involving palladium catalysts, elevated temperatures might promote undesired side reactions. It has been noted that deallylation of aromatic ethers can be performed under milder conditions (e.g., 30°C), while aliphatic ethers may require slightly higher temperatures (e.g., 50°C). If you are observing side products, consider lowering the reaction temperature.
-
Ligand and Catalyst Choice: The choice of ligand and palladium source can significantly influence selectivity at a given temperature. Ensure you are using a ligand that promotes the desired transformation.
-
-
For Organolithium-Mediated Reactions:
-
Exothermic Nature: Reactions involving organolithium reagents like tert-butyllithium are often exothermic.[1] If the temperature is not carefully controlled, the heat generated can lead to side reactions, such as Wittig rearrangements, especially in solvents like THF.[1]
-
Strict Temperature Control: It is crucial to initiate these reactions at very low temperatures, typically -78°C, to control the exotherm.[1] A slow, dropwise addition of the organolithium reagent is also recommended to maintain a low and stable internal temperature.
-
Troubleshooting Workflow for Low Selectivity
Caption: Troubleshooting workflow for low selectivity in deallylation reactions.
Issue 2: Incomplete Conversion or Low Yield
Question: My deallylation reaction is not going to completion, resulting in a low yield of the desired product. Can adjusting the temperature help?
Answer: Incomplete conversion can be influenced by temperature, among other factors.
-
Insufficient Thermal Energy: Some deallylation reactions require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or stall altogether. For palladium-catalyzed reactions, a moderate increase in temperature (e.g., from room temperature to 40-60°C) can sometimes improve the reaction rate and overall yield.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can deactivate over time, especially at higher temperatures. If you suspect catalyst deactivation, running the reaction at the lowest effective temperature may help prolong its activity.
-
Reaction Time: At lower temperatures, the reaction may require a longer time to reach completion. Ensure you are monitoring the reaction over a sufficient period.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for palladium-catalyzed deallylation?
A1: The optimal temperature for palladium-catalyzed deallylation is substrate-dependent. Aromatic allyl ethers can often be deallylated at milder temperatures, around 30°C, while aliphatic allyl ethers may require slightly higher temperatures, typically around 50°C. It is recommended to start with milder conditions and gradually increase the temperature if the reaction is not proceeding. Control of the reaction temperature can also allow for the selective and successive cleavage of allyl, methallyl, and prenyl ethers.[2]
Q2: Why is a very low temperature (-78°C) required for deallylation using tert-butyllithium?
A2: Deallylation with tert-butyllithium is a highly exothermic process.[1] Starting the reaction at a very low temperature, such as -78°C, is crucial to control the heat generated and prevent a thermal runaway.[1] This strict temperature control also helps to suppress side reactions like Wittig rearrangements, which can occur at higher temperatures, particularly in ethereal solvents like THF.[1]
Q3: Can I run my deallylation reaction at room temperature?
A3: Yes, some deallylation methods can be performed at room temperature. For example, a simple and selective deallylation of allyl ethers and esters has been reported using iodine (10 mol%) in polyethylene glycol-400 as a green reaction solvent at room temperature.[3] Certain palladium catalyst systems are also effective at room temperature.[2]
Q4: How does solvent choice impact the reaction temperature and selectivity?
A4: The choice of solvent can have a significant effect on the outcome of a deallylation reaction. For instance, in deallylation using tert-butyllithium, performing the reaction in pentane exclusively yields the desired alcohol, whereas in THF or Et₂O, Wittig rearrangement products can be formed.[1] In palladium-catalyzed reactions, the solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate, which may necessitate adjustments to the reaction temperature.
Data Presentation
The following tables summarize the effect of temperature on the yield and selectivity of representative deallylation reactions.
Table 1: Palladium-Catalyzed Deallylation of Allyl Phenyl Ether
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ / Barbituric Acid | Room Temp | 1 | >95 | High | [2] |
| Pd₂dba₃ / PPh₃ | 40 | 12 | Slow Conversion | Moderate | |
| Pd/C / NaBH₄ | Room Temp | 2 | 92 | High | |
| DPCB-OMe-Pd Complex | 30 | <1 | High | High |
Table 2: Organolithium-Mediated Deallylation of a Primary Allyl Ether
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observation | Reference |
| t-BuLi | Pentane | -78 to RT | 1 | ~95 | Clean deallylation | [1] |
| t-BuLi | THF | -78 to RT | 1 | Variable | Wittig rearrangement observed | [1] |
| n-BuLi | THF | -78 | 2 | ~90 | Clean deallylation |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Deallylation of an Aryl Allyl Ether
This protocol describes a general method for the deallylation of an aryl allyl ether using a palladium catalyst and a scavenger.
Materials:
-
Aryl allyl ether (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Allyl scavenger (e.g., dimedone, 1,3-dimethylbarbituric acid, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, DCM, 10 mL)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating/cooling system
Experimental Workflow
Caption: Experimental workflow for palladium-catalyzed deallylation.
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl allyl ether (1.0 mmol), the allyl scavenger (3.0 mmol), and the anhydrous solvent (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the palladium catalyst (0.05 mmol) to the reaction mixture.
-
Adjust the temperature to the desired setpoint (e.g., room temperature, 40°C, or 60°C) and stir the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected phenol.
Protocol 2: Low-Temperature Deallylation of an Aliphatic Allyl Ether with tert-Butyllithium
This protocol details the deallylation of an aliphatic allyl ether using tert-butyllithium at low temperature. Caution: tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care under a strict inert atmosphere by trained personnel.
Materials:
-
Aliphatic allyl ether (1.0 mmol)
-
tert-Butyllithium (1.7 M in pentane, 1.2 mmol, 1.2 equiv.)
-
Anhydrous pentane (10 mL)
-
Inert gas supply (Argon)
-
Dry glassware and syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78°C)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and under an argon atmosphere, add the aliphatic allyl ether (1.0 mmol) and anhydrous pentane (10 mL).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add the tert-butyllithium solution (1.2 mmol) dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with pentane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
References
Technical Support Center: Palladium-Mediated Deprotection of Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-mediated deprotection of ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for ether deprotection?
A1: The most frequently employed catalysts are palladium on activated carbon (Pd/C) and Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C). Pd/C is widely used for its high activity, but Pearlman's catalyst is often more effective for substrates containing basic nitrogen groups, as it can be less prone to poisoning.[1]
Q2: My debenzylation reaction is slow or incomplete. What are the common causes?
A2: Slow or incomplete hydrogenolysis is a frequent issue.[1] Common causes include:
-
Catalyst Poisoning: Impurities in the starting material, reagents, or solvent can deactivate the catalyst. Sulfur and nitrogen-containing compounds are notorious poisons.[1][2]
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers and can decrease with age.[1][2]
-
Insufficient Hydrogen Pressure: While many reactions proceed at atmospheric pressure, some substrates may require higher pressures (e.g., 50 psi or higher) for efficient cleavage.[1][2]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is crucial to ensure effective contact between the substrate, hydrogen, and the catalyst surface.[2]
-
Sub-optimal Solvent Choice: Protic solvents like ethanol and methanol are generally preferred as they aid in substrate solvation and proton transfer.[1]
Q3: What are common catalyst poisons I should be aware of?
A3: Palladium catalysts are sensitive to a variety of substances that can strongly adsorb to the active sites and inhibit their function.[3][4] Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and residual sulfur from reagents are particularly detrimental.[2][5]
-
Nitrogen-Containing Heterocycles: Pyridine and other nitrogen-containing heterocycles can coordinate to the palladium surface and inhibit catalysis.[1]
-
Halides: Halide impurities can also act as catalyst poisons.[1]
-
Other Functional Groups: Nitriles, nitro compounds, and oximes can also poison palladium catalysts.[3]
Q4: Can I regenerate a poisoned palladium catalyst?
A4: Yes, in some cases, poisoned catalysts can be regenerated, although full recovery of activity is not always guaranteed. Regeneration methods depend on the nature of the poison. For catalysts deactivated by organic residues, washing with solvents like chloroform and glacial acetic acid has been shown to be effective.[6][7] For sulfur poisoning, thermal regeneration at high temperatures (400-800 °C) in an oxidizing atmosphere can be employed to burn off sulfur compounds.[8]
Q5: I am observing side reactions, such as the saturation of aromatic rings. How can I improve selectivity?
A5: To minimize side reactions like aromatic ring saturation, consider the following:
-
Catalyst Choice: Palladium is generally preferred over platinum or rhodium due to a lower tendency to saturate aromatic rings.[7][9]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor debenzylation over ring saturation.[1]
-
Catalyst Pre-treatment: A pre-treatment of the catalyst can "tune" its activity to be more selective for hydrogenolysis over hydrogenation.[9]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexadiene instead of hydrogen gas can offer milder reaction conditions and improved selectivity.[10]
Troubleshooting Guides
Guide 1: Slow or Incomplete Deprotection Reaction
This guide provides a step-by-step approach to troubleshoot a stalled or sluggish palladium-catalyzed ether deprotection.
-
Verify Reagent and Solvent Purity:
-
Ensure high-purity, recently opened solvents and reagents. Impurities, especially sulfur-containing ones, are a primary cause of catalyst inactivation.[1]
-
Consider purifying starting materials if they are from commercial sources or have been stored for a long time.
-
-
Evaluate Catalyst Activity:
-
Use a fresh batch of catalyst from a reputable supplier. Catalyst activity can vary significantly.[1][11]
-
For substrates with basic nitrogen atoms (e.g., pyridines), consider switching from Pd/C to Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning by such functional groups.[1]
-
If poisoning is suspected and the reaction has stalled, adding a fresh portion of the catalyst may help drive the reaction to completion.[12]
-
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: If using a balloon, ensure it is adequately filled and that there are no leaks. For more challenging substrates, switch to a hydrogenation apparatus that allows for higher pressures (e.g., 50-100 psi).[1]
-
Solvent: Ensure an appropriate solvent is being used. Protic solvents like methanol or ethanol are generally effective.[1] In some cases, the addition of a small amount of acid, like acetic acid, can accelerate the reaction, especially for substrates prone to poisoning the catalyst.[1]
-
Mixing: Increase the stirring rate to ensure the heterogeneous mixture is well-agitated.
-
-
Monitor the Reaction:
-
Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the reaction is proceeding, albeit slowly, or has completely stopped.
-
Guide 2: Catalyst Regeneration from Sulfur Poisoning
This guide outlines a general procedure for regenerating a sulfur-poisoned palladium catalyst.
-
Catalyst Recovery:
-
After the reaction, carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent to remove any adsorbed organic material.
-
-
Oxidative Treatment:
-
Place the dried, poisoned catalyst in a tube furnace.
-
Heat the catalyst in a controlled flow of air or a dilute oxygen/nitrogen mixture.
-
The temperature for this step can range from 400-800 °C, depending on the specific catalyst and the nature of the sulfur contaminant.[8] This process aims to oxidize the sulfur species to volatile sulfur oxides.
-
-
Reduction Step (if necessary):
-
After the oxidative treatment, the palladium may be in an oxidized state (PdO).
-
To restore its catalytic activity for hydrogenation, the catalyst needs to be reduced.
-
This is achieved by heating the catalyst in a stream of hydrogen gas (typically diluted with an inert gas like nitrogen).
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under an inert atmosphere to prevent rapid re-oxidation.
-
Data Presentation
Table 1: Comparison of Commercial Palladium Catalysts for Hydrogenolysis of a Decasaccharide
| Catalyst | Reaction Time (days) | Yield (%) | Aromatic Saturation (%) |
| 20% Pd(OH)₂/C (Sigma-Aldrich) | 5-6 | 57-66 | 39-53 |
| 10% Pd/C (Sigma-Aldrich) | 5-6 | 57-66 | 39-53 |
| 5% Pd/C (Strem Chemicals) | 1.5-2 | 82-84 | 10 |
| 5% Pd/C (Strem, pre-treated) | ~2 | 88 | 0 |
Data synthesized from a study on the deprotection of a complex oligosaccharide.[11]
Table 2: Effect of Catalyst Type on Debenzylation Yield
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Benzyl-protected phenol | 10% Pd/C | H₂, RT, MeOH | >95 | Generic Protocol |
| Benzyl-protected amine | 10% Pd/C + Nb₂O₅/C | H₂, RT, MeOH | 97 | [6] |
| Benzyloxypyridine | Pd(OH)₂/C | H₂, RT, EtOH | High | [1] |
| Benzyl ether with aryl chloride | 10% Pd/CPS4 | H₂, 45 psig, EtOAc | >99 (selective) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis of Benzyl Ethers
-
Setup: Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add the palladium catalyst (typically 5-10 mol% Pd/C or Pd(OH)₂/C) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times. Maintain a positive hydrogen pressure (e.g., with a balloon for atmospheric pressure or in a hydrogenation apparatus for higher pressures).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.[1][3]
Protocol 2: Catalyst Pre-treatment to Enhance Selectivity
-
Suspension: Suspend the Pd/C catalyst (e.g., 500 mg) in a mixture of DMF and water (1 mL, 80:20 v/v).
-
Acidification: Acidify the solution by adding hydrochloric acid (e.g., 200 µL of 37% HCl) to reach a pH of 2-3.
-
Stirring: Stir the mixture vigorously for approximately 20 minutes.
-
Isolation: Isolate the treated catalyst by filtration.
-
Usage: The moistened, pre-treated catalyst can be used directly in the hydrogenolysis reaction.[9]
Visualizations
Caption: General mechanism of palladium-catalyzed benzyl ether hydrogenolysis.
Caption: Catalyst poisoning by a sulfur-containing compound.
Caption: Troubleshooting workflow for a failed deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Selective Removal of Allyl Eethers in the Presence of Benzyl Ethers
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the selective deprotection of allyl ethers while preserving benzyl ether protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective removal of allyl ethers in the presence of benzyl ethers?
The selective removal of allyl ethers in the presence of benzyl ethers is possible due to the difference in their chemical reactivity. Allyl ethers can be cleaved under mild conditions using transition metal catalysts, typically palladium(0), which interact with the alkene functionality of the allyl group.[1] Benzyl ethers are generally stable to these conditions and are most commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which reduces the benzyl group.[1][2] This difference in reactivity allows for the orthogonal deprotection of allyl ethers without affecting benzyl ethers present in the same molecule.
Q2: What are the most common methods for selective deallylation?
The most prevalent methods for selective deallylation in the presence of benzyl ethers include:
-
Palladium-Catalyzed Deprotection: This is a widely used method that employs a palladium(0) catalyst, such as Pd(PPh₃)₄, to facilitate the cleavage of the allyl group.[1][3] A variety of allyl scavengers can be used in this process.
-
Isomerization followed by Hydrolysis: This two-step process involves the isomerization of the allyl ether to a more labile enol ether using a catalyst, followed by mild acidic hydrolysis to release the free hydroxyl group.[3]
-
Other Reagent-Based Methods: Several other reagents can achieve selective deallylation, including those based on rhodium, nickel, and samarium iodide.[3]
Q3: Can I use catalytic hydrogenation to remove a benzyl ether without affecting an allyl ether?
Generally, no. Catalytic hydrogenation conditions (e.g., H₂, Pd/C) that cleave benzyl ethers will also readily reduce the double bond of an allyl group, potentially leading to a propyl ether or other undesired products.[2] Therefore, this method is not suitable for the selective deprotection of benzyl ethers in the presence of allyl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the selective removal of allyl ethers.
Issue 1: Incomplete or slow reaction during palladium-catalyzed deallylation.
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst may be deactivated due to impurities in the starting materials or solvents, or by exposure to air.
-
Possible Cause 2: Inefficient Allyl Scavenger. The chosen allyl scavenger may not be effective for your specific substrate or reaction conditions.
-
Solution: A variety of allyl scavengers can be employed, such as morpholine, dimedone, or barbituric acid derivatives.[3] It may be necessary to screen different scavengers to find the optimal one for your system.
-
-
Possible Cause 3: Low Reaction Temperature. The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: While many deallylations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction closely by TLC to avoid decomposition.
-
Issue 2: Unwanted side reactions or byproduct formation.
-
Possible Cause 1: Isomerization of the Allyl Group. The allyl group can sometimes isomerize to a prop-1-enyl ether, which can be more difficult to cleave or lead to other byproducts.[4]
-
Solution: Careful selection of the palladium catalyst and reaction conditions can minimize isomerization. Some ligand systems are designed to suppress this side reaction.[4]
-
-
Possible Cause 2: Attack on other functional groups. While generally selective, under certain conditions, the reagents used for deallylation may interact with other sensitive functional groups in the molecule.
Issue 3: Difficulty in removing palladium residues from the final product.
-
Possible Cause: Persistent Palladium Complexes. Palladium can form stable complexes with the product or byproducts, making it difficult to remove by simple extraction or filtration.
-
Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a reagent that can scavenge palladium, such as sodium thiosulfate or cysteine.[6] Alternatively, filtration through a pad of Celite or a specialized palladium scavenger resin can be effective.[6]
-
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various selective deallylation methods. Note that yields are substrate-dependent.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Palladium Source | Reagent/Conditions | Substrate Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 82-97 | [1][5] |
| 10% Pd/C | Basic conditions | Aryl allyl ether | High | [5] |
| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Various allyl ethers | >85 |[7] |
Table 2: Alternative Deprotection Methods
| Method | Reagents | Substrate Type | Yield (%) | Reference |
|---|---|---|---|---|
| Isomerization-Hydrolysis | KOtBu, then mild acid | General allyl ethers | Varies | [3] |
| Samarium(II) Iodide | SmI₂, H₂O, i-PrNH₂ | Unsubstituted allyl ethers | Very good | [3][5] |
| Nickel-Catalyzed | Ni-H precatalyst, Brønsted acid | O- and N-allyl groups | Varies | [3] |
| Iodine-Mediated | I₂ (10 mol%), PEG-400 | Aryl/alkyl allyl ethers | Good to excellent |[8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether [1][5]
-
Materials:
-
Allyl-protected phenol
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the allyl-protected phenol in anhydrous methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the catalytic amount of Pd(PPh₃)₄ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 2: Two-Step Isomerization and Hydrolysis of an O-Allyl Glycoside [5]
-
Step A: Isomerization
-
Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of RuCl₂(PPh₃)₃.
-
Heat the mixture to reflux and monitor the isomerization by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
-
-
Step B: Hydrolysis
-
Materials:
-
Prop-1-enyl glycoside from Step A
-
Aqueous acidic solution (e.g., 1 M HCl)
-
Solvent (e.g., acetone or THF)
-
-
Procedure:
-
Dissolve the crude prop-1-enyl glycoside in the chosen solvent.
-
Add the aqueous acidic solution.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product as needed.
-
-
Visualizations
Caption: Experimental workflow for selective deallylation.
Caption: Troubleshooting logic for incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Stability of Allyl and p-Methoxybenzyl (PMB) Ethers in Chemical Synthesis
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a critical element for success. For researchers, scientists, and professionals in drug development, the choice of a protecting group can significantly impact the efficiency, selectivity, and overall yield of a synthetic route. Among the plethora of options for protecting hydroxyl groups, allyl and p-methoxybenzyl (PMB) ethers are workhorses, each offering a distinct profile of stability and reactivity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of these crucial synthetic tools.
At a Glance: Key Stability Differences
Allyl and PMB ethers exhibit disparate stabilities under various reaction conditions, which forms the basis of their orthogonal use in complex syntheses. The allyl group is notably stable under both acidic and basic conditions but is selectively cleaved by transition metal catalysts.[1][2] In contrast, the PMB group, while also possessing broad stability, is uniquely susceptible to oxidative cleavage due to the electron-donating nature of the p-methoxy substituent.[3][4] This fundamental difference allows for the selective removal of one group in the presence of the other, a cornerstone of modern synthetic strategy.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical conditions for the cleavage of allyl and PMB ethers, highlighting the reagents, reaction times, and representative yields. It is important to note that specific yields are substrate-dependent.
| Protecting Group | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Allyl Ether | Pd(PPh₃)₄, K₂CO₃ | Methanol | Room Temp. | 1-3 h | 82-97 | |
| Pd/C (10%) | Basic Conditions | Mild | - | High | [1][5] | |
| [RuCl₂(PPh₃)₃] then H⁺ | Toluene/Water | Reflux | - | High | ||
| SmI₂, i-PrNH₂, H₂O | THF | 0 | - | High | [1] | |
| PMB Ether | DDQ | CH₂Cl₂/H₂O | 0 to Room Temp. | 1 h | 97 | [4] |
| CAN | Acetonitrile/H₂O | 0 | 5-10 min | ~90 | [6] | |
| TfOH, 1,3-dimethoxybenzene | CH₂Cl₂ | Room Temp. | 10 min | 86-94 | [7] | |
| CBr₄ | Methanol | Reflux | - | High | [8] |
Orthogonal Deprotection: A Strategic Advantage
The distinct cleavage conditions for allyl and PMB ethers allow for their use in orthogonal protection schemes. A key strategy in complex molecule synthesis is the ability to deprotect one hydroxyl group while leaving another, protected by a different group, intact. For instance, a PMB ether can be selectively cleaved using an oxidizing agent like DDQ without affecting a present allyl ether.[9] Conversely, an allyl ether can be removed with a palladium catalyst in the presence of a PMB ether.[10]
Caption: Orthogonal removal of Allyl and PMB protecting groups.
Experimental Protocols
For the practical application of these deprotection strategies, detailed experimental procedures are essential. Below are representative protocols for the cleavage of both allyl and PMB ethers.
Protocol 1: Palladium-Catalyzed Deprotection of an Allyl Ether
This procedure describes a mild method for allyl ether cleavage using a palladium catalyst.[10]
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Polymethylhydrosiloxane (PMHS)
-
Zinc Chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the allyl ether (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add zinc chloride (1.5 equiv).
-
Add polymethylhydrosiloxane (3.0 equiv) to the mixture.
-
Finally, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to Deprotection Methods for Allyl and Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of protecting groups is fundamental. Allyl and benzyl ethers are two of the most widely utilized protecting groups for hydroxyl functionalities due to their general stability and the specific conditions required for their removal. This guide offers a detailed comparison of the common deprotection methods for both, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.
Core Differences at a Glance
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| General Stability | Stable under a wide range of acidic and basic conditions.[1][2] | Highly stable under acidic and basic conditions, and towards many oxidizing and reducing agents.[3][4] |
| Typical Cleavage Conditions | Mild conditions, often involving palladium(0) catalysts.[1][3] | Commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or transfer hydrogenation.[3][4][5] Can also be cleaved by strong acids or specific oxidizing agents.[4] |
| Key Advantage | Deprotection occurs under mild and highly selective conditions.[3] | Offers high stability and robustness throughout complex synthetic sequences.[3] |
| Orthogonality | Excellent orthogonality with many protecting groups due to the specificity of palladium-catalyzed cleavage.[3] | Less orthogonal if other reducible groups (e.g., alkenes, alkynes, Cbz groups) are present.[3] |
Deprotection of Allyl Ethers
The removal of the allyl group is typically achieved under mild conditions, making it a valuable protecting group in the synthesis of sensitive and complex molecules.
Quantitative Data on Allyl Ether Deprotection
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) |
| Transition Metal-Catalyzed | ||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97[1] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High[1] |
| [(PPh₃)₃RuCl₂] / DIPEA (Isomerization) | O-allyl glycoside | 4 h | Reflux | High[1] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High[6] |
| Oxidative Cleavage | ||||
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | Not specified |
Experimental Protocols for Allyl Ether Deprotection
This method is noted for its mildness and high selectivity, particularly for aryl allyl ethers.[1]
-
Reagents and Materials:
-
Aryl allyl ether (1 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aryl allyl ether in dry methanol.[1]
-
Add potassium carbonate (K₂CO₃).[1]
-
Add the palladium catalyst, Pd(PPh₃)₄.[1]
-
Heat the reaction mixture to reflux.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.[1]
-
This classic approach involves the isomerization of the allyl ether to a more labile enol ether, which is then hydrolyzed.[1]
-
Reagents and Materials:
-
Allyl ether (1 equiv.)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Mild acid (e.g., dilute HCl) or Mercuric chloride (HgCl₂) and Mercuric oxide (HgO)
-
Aqueous acetone
-
-
Procedure (Isomerization):
-
Procedure (Hydrolysis):
-
Dissolve the resulting prop-1-enyl ether in aqueous acetone.[1]
-
For slower cleavage, add a mild acid to adjust the pH to ~2. For more rapid cleavage, treat with HgCl₂ and HgO.[1]
-
Stir the reaction at room temperature until deprotection is complete, as monitored by TLC.[1]
-
Perform a suitable work-up to isolate the deprotected alcohol or phenol.[1]
-
Logical Workflow for Allyl Ether Deprotection
Deprotection of Benzyl Ethers
The benzyl ether group is known for its high stability, and its removal is most commonly achieved through reductive cleavage.
Quantitative Data on Benzyl Ether Deprotection
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) |
| Catalytic Hydrogenolysis | ||||
| 10% Pd/C, H₂ | Carbohydrate derivatives | Not specified | Room Temp. | High |
| Raney Nickel, H₂ | Benzyl ether with benzylidene acetal | Not specified | Not specified | High[7] |
| Catalytic Transfer Hydrogenation | ||||
| 10% Pd/C, Formic acid | Carbohydrate derivatives | < 1 h | Room Temp. | High[5] |
| 10% Pd/C, Triethylsilane | General benzyl ethers | Not specified | Room Temp. | High[4] |
| Oxidative Deprotection | ||||
| DDQ, hν (catalytic) | Carbohydrate derivatives | < 4 h | Room Temp. | 84-96[8] |
| DDQ (stoichiometric) | p-Methoxybenzyl ethers | 1.5-2.5 h | Room Temp. | 60-78[9] |
Experimental Protocols for Benzyl Ether Deprotection
This is the most common and often the cleanest method for benzyl ether deprotection.[10]
-
Reagents and Materials:
-
Benzyl-protected substrate (1 equiv.)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol, ethanol, or ethyl acetate
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
-
-
Procedure:
-
Dissolve the benzyl ether in a suitable solvent (e.g., methanol) in a round-bottom flask.[10]
-
Carefully add 10% Pd/C to the solution.[10]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[10]
-
Stir the reaction mixture vigorously at room temperature.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.
-
A safer alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a palladium catalyst.[5][10]
-
Reagents and Materials:
-
Benzyl-protected substrate (1 equiv.)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Formic acid or Triethylsilane (hydrogen donor)
-
Methanol or ethanol
-
-
Procedure:
-
Dissolve the benzyl ether in a suitable solvent (e.g., methanol).
-
Add 10% Pd/C to the solution.
-
Add the hydrogen donor (e.g., formic acid) to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Remove the solvent and any volatile byproducts under reduced pressure.
-
This method is particularly useful for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers, and can be performed under visible light irradiation for simple benzyl ethers.[8][9][11]
-
Reagents and Materials:
-
Benzyl-protected substrate (1 equiv.)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (catalytic or stoichiometric)
-
Dichloromethane (CH₂Cl₂) and Water
-
Visible light source (for non-activated benzyl ethers)
-
-
Procedure (Visible-Light-Mediated for Benzyl Ethers):
-
Dissolve the benzyl ether in CH₂Cl₂.[8]
-
Add water and a catalytic amount of DDQ (e.g., 25 mol %).[8]
-
Irradiate the mixture with visible light (e.g., 525 nm) at room temperature.[8]
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.
-
Logical Workflow for Benzyl Ether Deprotection
Conclusion
The choice between allyl and benzyl ethers as protecting groups, and the subsequent selection of a deprotection method, is a critical decision in the design of a synthetic route. Allyl ethers offer the advantage of removal under very mild, palladium-catalyzed conditions, providing excellent orthogonality. Benzyl ethers, while requiring reductive or specific oxidative conditions for cleavage, offer superior stability. A thorough understanding of the substrate's functionalities and the reaction conditions associated with each deprotection protocol is paramount for achieving high yields and preserving the integrity of the target molecule. The data and methodologies presented in this guide serve as a valuable resource for chemists to navigate these choices and optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
A Comparative Guide to Allyl and Silyl Ether Protecting Groups in Organic Synthesis
In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical research and drug development, the strategic use of protecting groups is fundamental to achieving high yields and preserving molecular integrity. Among the plethora of options for the protection of hydroxyl groups, allyl ethers and silyl ethers have emerged as highly versatile and widely employed choices. Their distinct stability profiles and unique deprotection methods make them key components of orthogonal protection strategies, allowing for the selective unmasking of functional groups in the presence of others.[1][2] This guide provides an objective comparison of the advantages of allyl ether protecting groups over silyl ethers, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic routes.
Core Advantages of Allyl Ethers
Allyl ethers offer several distinct advantages over silyl ethers, primarily centered around their robust stability and the mild, specific conditions required for their cleavage. While the stability of silyl ethers is highly tunable based on the steric bulk of their substituents (e.g., TMS < TES < TBDMS < TIPS < TBDPS), they are generally susceptible to cleavage under both acidic and fluoride-mediated conditions.[3][4] In contrast, allyl ethers are stable to a wide range of acidic and basic conditions, providing a wider window of reactivity for other transformations within a synthetic sequence.[5]
The key advantage of allyl ethers lies in their unique deprotection mechanism. Cleavage is most commonly achieved through palladium(0)-catalyzed allyl transfer, a remarkably mild and selective method that is orthogonal to the deprotection conditions for most other common protecting groups, including silyl ethers.[2][6] This orthogonality is a cornerstone of modern synthetic strategy, enabling chemists to deprotect a silyl ether in the presence of an allyl ether, or vice versa, with high fidelity.
Quantitative Performance Comparison
The following tables summarize representative data for the protection of alcohols as allyl and silyl ethers, as well as their subsequent deprotection. It is important to note that yields are highly substrate-dependent, and the data presented here are for illustrative purposes to highlight the general efficacy of these methods.
Table 1: Protection of Alcohols as Allyl and Silyl Ethers
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Allyl Ether | Allyl bromide, KOH, TBAI, neat, rt, 16 h | 1-Decanol | High | [7] |
| Allyl Ether | Allyl bromide, KOH, neat, rt, 14 h | Phenol | 89 | [7] |
| TBDMS Ether | TBDMSCl, Imidazole, DMF, rt, 24 h | Primary Alcohol | High | [8] |
| TBDMS Ether | TBDMSCl, Imidazole, DMF, rt, 12-24 h | Secondary Alcohol | High | [3] |
Table 2: Deprotection of Allyl and Silyl Ethers
| Protecting Group | Reagents and Conditions | Substrate Type | Time | Yield (%) | Reference |
| Allyl Ether | Pd(PPh₃)₄, K₂CO₃, Methanol, reflux | Aryl allyl ether | 1 h | 97 | [6] |
| Allyl Ether | Pd(PPh₃)₄, Pyrrolidine, 0 °C | Allyl ester | 50 min | High | [6] |
| TBDMS Ether | TBAF (1.1 equiv), THF, 0°C to rt | Secondary Alcohol Derivative | 45 min | 32 | [9][10] |
| TBDMS Ether | TBAF (1.2 equiv), THF, rt | Complex Alcohol | 48 h | 97 | [9] |
| TBDMS Ether | TBAF (1.0 equiv), THF, rt | Primary Alcohol Derivative | Overnight | 99 | [9] |
| Aryl TBDMS Ether | NaH, DMF, rt | Aryl silyl ether | 5 min | Quantitative | [11] |
Experimental Protocols
Protection of a Primary Alcohol as an Allyl Ether
This protocol describes a general procedure for the allylation of a primary alcohol using allyl bromide and potassium hydroxide.[7]
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Allyl bromide (3.0-4.0 equiv)
-
Potassium hydroxide (KOH) pellets (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (5 mol%)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask containing the primary alcohol (1.0 equiv), add allyl bromide (3.0-4.0 equiv) and TBAI (5 mol%).
-
Add crushed KOH pellets (2.0 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 14 to 18 hours.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protection of a Primary Alcohol as a TBDMS Ether
This protocol provides a general method for the protection of a primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.[3][8]
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 equiv)
-
Imidazole (2.2-5.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv), TBDMSCl (1.1-1.2 equiv), and imidazole (2.2-5.0 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times are typically 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography on silica gel.
Palladium-Catalyzed Deprotection of an Allyl Ether
This protocol describes a mild deprotection of an allyl ether using a palladium(0) catalyst.[6]
Reagents and Materials:
-
Allyl ether (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 5 mol%)
-
Allyl scavenger (e.g., pyrrolidine, potassium carbonate)
-
Anhydrous solvent (e.g., methanol, THF)
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the allyl ether (1.0 equiv) in the chosen anhydrous solvent.
-
Add the allyl scavenger (e.g., K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to reflux), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
TBAF-Mediated Deprotection of a TBDMS Ether
This protocol details the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF).[9][10]
Reagents and Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Visualizing Orthogonal Deprotection Strategies
The true power of allyl and silyl ethers is realized in orthogonal deprotection strategies, where each group can be removed selectively without affecting the other.
Caption: Orthogonal deprotection of allyl and silyl ethers.
The following workflow illustrates the decision-making process for choosing between an allyl and a silyl ether protecting group.
Caption: Decision workflow for protecting group selection.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. westmont.edu [westmont.edu]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pubs.rsc.org [pubs.rsc.org]
A Spectroscopic Comparison of Allyl Benzyl Ether and Its Precursors: Allyl Alcohol and Benzyl Bromide
In the synthesis of allyl benzyl ether, a common protecting group strategy in organic chemistry, understanding the spectroscopic characteristics of the product and its precursors is crucial for reaction monitoring and product confirmation. This guide provides a detailed comparison of the key spectroscopic features of this compound, allyl alcohol, and benzyl bromide, supported by experimental data and protocols.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
A prevalent method for the preparation of this compound from its precursors, benzyl alcohol and allyl bromide, is the Williamson ether synthesis.[1][2] A general laboratory-scale protocol is as follows:
-
Deprotonation of Alcohol: To a solution of benzyl alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0 °C.[3][4] The resulting mixture is stirred for a designated period, often around 30 minutes, to allow for the complete formation of the corresponding alkoxide.
-
Nucleophilic Substitution: Allyl bromide (1.2 equivalents) is then added dropwise to the solution containing the benzyl alkoxide.[3] The reaction mixture is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).[4]
-
Workup and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.[3]
An alternative solvent-free approach involves the use of solid potassium hydroxide as the base, which can provide high yields of the desired ether.[1]
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 7.28-7.40 (m, 5H) | Aromatic (C₆H₅) |
| 5.90-6.05 (m, 1H) | -CH=CH₂ | |
| 5.20-5.35 (m, 2H) | -CH=CH₂ | |
| 4.55 (s, 2H) | -O-CH₂-Ph | |
| 4.05 (d, 2H) | -O-CH₂-CH= | |
| Allyl Alcohol | 5.85-6.00 (m, 1H) | -CH=CH₂ |
| 5.20-5.30 (m, 1H) | =CH₂ (trans) | |
| 5.08-5.15 (m, 1H) | =CH₂ (cis) | |
| 4.10 (d, 2H) | HO-CH₂- | |
| 2.50 (br s, 1H) | -OH | |
| Benzyl Bromide | 7.25-7.45 (m, 5H) | Aromatic (C₆H₅) |
| 4.50 (s, 2H) | -CH₂-Br |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 138.5 | Aromatic (quaternary C) |
| 134.8 | -CH=CH₂ | |
| 128.4 | Aromatic (CH) | |
| 127.7 | Aromatic (CH) | |
| 127.5 | Aromatic (CH) | |
| 117.2 | -CH=CH₂ | |
| 72.0 | -O-CH₂-Ph | |
| 70.0 | -O-CH₂-CH= | |
| Allyl Alcohol | 134.5 | -CH=CH₂ |
| 118.0 | -CH=CH₂ | |
| 63.0 | HO-CH₂- | |
| Benzyl Bromide | 137.8 | Aromatic (quaternary C) |
| 129.0 | Aromatic (CH) | |
| 128.8 | Aromatic (CH) | |
| 128.5 | Aromatic (CH) | |
| 33.5 | -CH₂-Br |
Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3080-3030 | =C-H stretch (alkene and aromatic) |
| 2920-2850 | C-H stretch (alkane) | |
| 1645 | C=C stretch (alkene) | |
| 1100 | C-O-C stretch (ether) | |
| 740, 700 | C-H bend (monosubstituted benzene) | |
| Allyl Alcohol | 3350 (broad) | O-H stretch |
| 3080 | =C-H stretch (alkene) | |
| 1645 | C=C stretch (alkene) | |
| 1030 | C-O stretch | |
| Benzyl Bromide | 3060-3030 | =C-H stretch (aromatic) |
| 1210 | C-Br stretch | |
| 730, 690 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 148 | 91 (base peak), 57, 41 |
| Allyl Alcohol | 58 | 57, 41, 31 |
| Benzyl Bromide | 170, 172 (approx. 1:1 ratio) | 91 (base peak) |
Mandatory Visualization
Caption: Synthetic pathway of this compound and its subsequent spectroscopic analysis.
Caption: Logical workflow for the spectroscopic identification of the compounds.
References
Orthogonal Stability of Allyl and Benzyl Ethers: A Comparative Guide for Synthetic Chemists
In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount. Among the plethora of options for the protection of hydroxyl groups, allyl and benzyl ethers stand out for their widespread use and distinct reactivity profiles. Their remarkable stability under a variety of reaction conditions, coupled with the ability to be selectively removed, makes them a powerful combination in orthogonal protection strategies. This guide provides an objective comparison of the stability and selective deprotection of allyl and benzyl ethers, supported by experimental data, to aid researchers in designing robust synthetic routes.
The Principle of Orthogonality
An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others by employing specific and non-interfering reaction conditions.[1] Allyl and benzyl ethers form a classic orthogonal pair. The allyl group is typically removed under mild, neutral conditions using palladium(0) catalysis, while the benzyl group is most commonly cleaved by catalytic hydrogenolysis.[1][2] This fundamental difference in reactivity allows for the sequential unmasking of hydroxyl groups, enabling complex molecular manipulations with high precision.
Comparative Stability and Deprotection Conditions
The stability of allyl and benzyl ethers under various conditions is a key factor in their selection. Both are generally stable to a wide range of acidic and basic conditions, making them robust choices for multi-step syntheses.[2] However, their cleavage conditions are distinct and form the basis of their orthogonality.
Table 1: General Stability and Deprotection Conditions of Allyl and Benzyl Ethers [1][2]
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable to a wide range of acidic and basic conditions. | Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents. |
| Primary Cleavage Condition | Palladium(0) catalysis (e.g., Pd(PPh₃)₄, PdCl₂) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Orthogonality | Excellent orthogonality with many other protecting groups due to specific palladium-catalyzed deprotection. | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present. |
Experimental Data: Selective Deprotection
The true test of orthogonality lies in the selective removal of one protecting group in the presence of the other on the same molecule. The following tables summarize experimental data from studies where such selective deprotections were successfully achieved.
Selective Deprotection of Allyl Ether in the Presence of Benzyl Ether
Palladium-catalyzed deallylation is highly chemoselective and does not affect benzyl ethers. This is a cornerstone of their orthogonal relationship.
Table 2: Experimental Data for Selective Allyl Ether Deprotection
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| A carbohydrate derivative with both allyl and benzyl ethers | PdCl₂, NaOAc, AcOH, rt, 1 h | The corresponding alcohol with the benzyl ether intact | 92 | [3] |
| An aryl allyl ether with a benzyl ether present in the molecule | Pd(PPh₃)₄, K₂CO₃, MeOH, reflux | The corresponding phenol with the benzyl ether intact | High | [2] |
| A peptide on solid support with a side-chain allyl ether and other acid-labile protecting groups | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | Peptide with the specific hydroxyl group deprotected | N/A | [1] |
Selective Deprotection of Benzyl Ether in the Presence of Allyl Ether
Catalytic hydrogenolysis is the standard method for benzyl ether cleavage. Crucially, under these conditions, the allyl ether's double bond would also be reduced. Therefore, for true orthogonality, alternative methods for benzyl ether removal that do not affect the allyl group are required, or the hydrogenation must be performed with the understanding that the allyl group will be saturated to a propyl group. However, specific inhibitors can be used to achieve selectivity.
Table 3: Experimental Data for Selective Benzyl Ether Deprotection
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| A compound with both benzyl and allyl ethers | H₂, Pd/C with inhibitors like ammonia, pyridine, or ammonium acetate | The corresponding alcohol with the allyl ether intact | High | [4][5] |
| An aryl benzyl ether with an allyl ether present in the molecule | MgI₂, solvent-free | The corresponding phenol with the allyl ether intact | High | [6] |
| Aryl benzyl ethers | HPPh₂ and tBuOK | The corresponding phenols with allyl ethers remaining | High | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for the selective deprotection of allyl and benzyl ethers.
Protocol 1: Selective Deprotection of an Allyl Ether with Palladium Catalysis
This protocol describes a mild and efficient method for the cleavage of an allyl ether in the presence of a benzyl ether.
Reagents and Materials:
-
Allyl- and benzyl-protected substrate
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substrate in a suitable solvent such as a mixture of acetic acid and methanol.
-
Add sodium acetate and palladium(II) chloride to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by filtering the catalyst and removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to yield the deprotected alcohol.
Protocol 2: Selective Deprotection of a Benzyl Ether via Hydrogenolysis with an Inhibitor
This protocol outlines the selective cleavage of a benzyl ether while preserving an allyl ether by using an inhibitor for the palladium catalyst.
Reagents and Materials:
-
Allyl- and benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ammonium acetate
-
Ethanol (EtOH)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the substrate in ethanol in a flask suitable for hydrogenation.
-
Add the 10% Pd/C catalyst and ammonium acetate to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (typically with a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired alcohol with the allyl ether intact.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the orthogonal relationship and experimental workflows.
Signaling Pathways and Logical Relationships
Experimental Workflows
Conclusion
The orthogonal stability of allyl and benzyl ethers provides a robust and versatile strategy for the synthesis of complex molecules. The ability to selectively cleave one in the presence of the other under mild and specific conditions is a powerful tool for synthetic chemists. The palladium-catalyzed deallylation and the inhibited catalytic hydrogenolysis of benzyl ethers are reliable methods to achieve this selectivity. By understanding the nuances of their respective deprotection conditions and leveraging the available experimental data, researchers can confidently incorporate this orthogonal pair into their synthetic designs to achieve their molecular targets efficiently and with high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate - Lookchem [lookchem.com]
- 6. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Benchmarking allyl benzyl ether cleavage with different palladium catalysts
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium-based catalytic systems for the cleavage of allyl ethers. It is important to note that reaction outcomes are highly dependent on the specific substrate, solvent, and reaction conditions.
| Catalyst System | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ / N,N'-dimethylbarbituric acid | Allyl-protected substrate | 1-4 h | Room Temp. | High (not specified) | [1] |
| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Secondary benzylic alcohol allyl ether | 3-5 h | Room Temp. | >85 | [2][3] |
| Pd(PPh₃)₄ / NaBH₄ | Aryl allyl ether | Not specified | Room Temp. | 97 | [4] |
| Pd(OAc)₂ / NaH | Aryl allyl ethers | Not specified | Not specified | High (not specified) | [5][6][7] |
| Pd/C / p-toluenesulfonic acid | Glycerol 1-allyl 2,3-dibenzyl ether | 24 h | Reflux | 97 | [8] |
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed deallylation reactions are provided below. These protocols are representative of the conditions used for the cleavage of allyl ethers.
Protocol 1: Cleavage using Pd(PPh₃)₄ with an Allyl Scavenger
This method is a widely used, mild procedure for the deprotection of allyl ethers.[1]
Reagents and Materials:
-
Allyl-protected substrate (1.0 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 - 0.1 equiv.)
-
Allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 3-5 equiv.)
-
Degassed solvent (e.g., THF, Dichloromethane (DCM), or Methanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allyl-protected substrate in the chosen degassed solvent.
-
Add the allyl scavenger to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the deprotected alcohol.
Protocol 2: Cleavage using Pd(PPh₃)₄ with PMHS and ZnCl₂
This protocol offers an efficient deallylation method using polymethylhydrosiloxane (PMHS) as a hydride source.[2][3]
Reagents and Materials:
-
Allyl ether substrate (1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mg)
-
Polymethylhydrosiloxane (PMHS) (120 mg, 2 mmol)
-
Zinc chloride (ZnCl₂) (25 mg)
-
Tetrahydrofuran (THF) (8 mL)
Procedure:
-
To a stirred solution of the substrate in THF, add polymethylhydrosiloxane, tetrakis(triphenylphosphine)palladium(0), and ZnCl₂.
-
Stir the reaction mixture at ambient temperature for 3-5 hours, monitoring the reaction by TLC.
-
After completion, dilute the mixture with water (5 mL).
-
Extract the product with diethyl ether (2 x 10 mL).
-
Wash the combined organic layers with brine solution (8 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.
Protocol 3: Cleavage using Pd/C
This method utilizes the heterogeneous catalyst palladium on activated charcoal.[8]
Reagents and Materials:
-
Allyl ether substrate (e.g., glycerol 1-allyl 2,3-dibenzyl ether, 3.2 mmol)
-
10% Palladium on activated charcoal (Pd/C) (0.1 g)
-
p-toluenesulfonic acid (0.1 g)
-
Methanol (10 mL) and Water (2 mL)
Procedure:
-
Dissolve the allyl ether in a mixture of methanol and water.
-
Add palladium on activated charcoal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the suspension to reflux with stirring for several hours (e.g., 24 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the mixture and remove the catalyst by filtration.
-
Concentrate the filtrate and work up by extraction with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product, typically by distillation or chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for Pd(PPh₃)₄-mediated deallylation and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 4. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to Alcohol Protecting Groups: Alternatives to Allyl Benzyl Ether
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. While allyl and benzyl ethers are workhorses in this domain, a diverse array of alternative protecting groups offers distinct advantages in terms of stability, orthogonality, and ease of cleavage. This guide provides an objective comparison of the performance of common alternatives to allyl benzyl ethers, including silyl ethers, other benzyl ethers, acetals, and tert-butyl ethers, supported by experimental data and detailed methodologies.
Comparative Performance of Alcohol Protecting Groups
The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other functional groups. The following tables provide a quantitative comparison of common alcohol protecting groups.
Table 1: Comparison of Protection Methods for Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Citation(s) |
| TBDMS | TBDMSCl, Imidazole | DMF | 2 | >95 | [1] |
| PMB | PMB-Cl, NaH | THF/DMF | 4.5 | 98 | [1][2] |
| MOM | MOM-Cl, DIPEA | CH₂Cl₂ | Not Specified | High | [3] |
| THP | DHP, PPTS | DCM | 2-6 | High | [4] |
| t-Butyl | Isobutylene, H₂SO₄ (cat.) | DCM/Et₂O | Not Specified | Good to Excellent | [5] |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Citation(s) |
| TBDMS | TBAF (1.1 equiv) | THF | 45 min (0°C to RT) | 32-99 | [6] |
| PMB | DDQ (1.3 equiv) | CH₂Cl₂/H₂O (18:1) | 1 h (RT) | 97 | [2] |
| MOM | conc. HCl (cat.) | Methanol | 30 min - several h | High | [3][7] |
| THP | p-TsOH (cat.) | Methanol | Not Specified | High | [4] |
| t-Butyl | H₃PO₄ (aq) | Not Specified | Not Specified | High | [8][9] |
Table 3: General Stability of Common Alcohol Protecting Groups
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents | Organometallics |
| Allyl Ether | Stable | Stable | Stable | Stable | Stable |
| Benzyl (Bn) Ether | Stable | Stable | Stable | Labile (H₂/Pd) | Stable |
| TBDMS Ether | Labile | Stable | Stable | Stable | Stable |
| PMB Ether | Labile | Stable | Labile (DDQ, CAN) | Labile (H₂/Pd) | Stable |
| MOM Ether | Labile | Stable | Stable | Stable | Stable |
| THP Ether | Labile | Stable | Stable | Stable | Stable |
| t-Butyl Ether | Labile | Stable | Stable | Stable | Stable |
Orthogonal Deprotection Strategies
A key advantage of employing a diverse range of protecting groups is the ability to perform selective deprotections in the presence of other protected functional groups. This "orthogonal" strategy is fundamental to the synthesis of complex molecules.[10] For example, a TBDMS ether, which is cleaved by fluoride ions, is orthogonal to a benzyl ether that is removed by hydrogenolysis.[5] Similarly, an acid-labile THP ether can be selectively removed in the presence of a base-labile ester protecting group.
Detailed Experimental Protocols
Reproducibility in chemical synthesis relies on detailed and accurate experimental procedures. The following are representative protocols for the protection and deprotection of alcohols using common alternatives to allyl benzyl ether.
tert-Butyldimethylsilyl (TBDMS) Ether
Protection of a Primary Alcohol (Corey Protocol): [1] To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) at room temperature. The reaction is stirred for 2-16 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Deprotection using Tetrabutylammonium Fluoride (TBAF): [6] To a solution of the TBDMS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF), add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv). The reaction is stirred at room temperature for a duration ranging from 45 minutes to 18 hours, depending on the substrate. The reaction is then quenched with water and the deprotected alcohol is isolated by extraction.
p-Methoxybenzyl (PMB) Ether
Protection of an Alcohol: [2] To a suspension of sodium hydride (NaH) (1.2 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, a solution of the alcohol (1.0 equiv) in the same solvent is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of p-methoxybenzyl chloride (PMB-Cl) (1.2 equiv). The reaction is allowed to warm to room temperature and stirred until completion.
Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): [2] To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1) at 0 °C, DDQ (1.1-1.5 equiv) is added. The reaction is stirred at room temperature for 1 hour. The crude mixture is then purified by column chromatography to yield the deprotected alcohol.
Methoxymethyl (MOM) Ether
Protection of an Alcohol: [3] To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 equiv) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
Deprotection using Acid: [3][7] The MOM-protected alcohol is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid (HCl) is added. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.
Tetrahydropyranyl (THP) Ether
Protection of an Alcohol: [4] To a solution of the alcohol (1.0 equiv) and 3,4-dihydropyran (DHP) (1.2 equiv) in anhydrous dichloromethane (DCM), a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) is added. The reaction is stirred at room temperature for 2-6 hours.
Deprotection using Acid: [4] The THP-protected alcohol is dissolved in methanol containing a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O). The reaction is stirred at room temperature until completion.
tert-Butyl Ether
Protection of an Alcohol using Isobutylene: [5] To a solution of the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. Isobutylene gas is then bubbled through the solution, or liquid isobutylene is added. The reaction mixture is stirred until completion.
Deprotection using Acid: [8][9] The tert-butyl ether is treated with an aqueous solution of a mild acid, such as phosphoric acid, to regenerate the alcohol.
Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the general workflows and mechanisms for the protection and deprotection of alcohols with some of the discussed protecting groups.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. biosynth.com [biosynth.com]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Selectivity of allyl ether cleavage in the presence of other functional groups
A Comparative Guide to the Selective Cleavage of Allyl Ethers
For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The allyl ether is a valuable protecting group for alcohols and phenols due to its stability across a range of reaction conditions. However, its selective cleavage in the presence of other sensitive functional groups requires careful consideration of the deprotection methodology. This guide provides an objective comparison of common strategies for allyl ether deprotection, supported by experimental data and detailed protocols, to facilitate the selection of the optimal method for a given synthetic challenge.
The choice of a deprotection strategy is primarily governed by the substrate's tolerance to acidic, basic, oxidative, or reductive conditions, and the presence of other functional groups.[1] The most prevalent methods involve the isomerization of the allyl group to a more labile enol ether followed by hydrolysis, or the direct cleavage of the allyl group through various catalytic systems.[2]
Comparison of Allyl Ether Deprotection Methods
The following table summarizes the performance of various reagents and catalytic systems for the deprotection of allyl ethers, highlighting their efficacy, reaction conditions, and yields.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Notes |
| Transition Metal-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | Mild and selective for aryl allyl ethers.[1] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | Effective for allyl esters.[1] |
| 10% Pd/C / Basic conditions | Aryl allyl ether | Not specified | Mild | High | Involves a single electron transfer (SET) process.[2][3] |
| [(PPh₃)₃RuCl₂] / DIPEA, then H₃O⁺ | O-allyl glycoside | 4 h | Reflux | High | Two-step process involving isomerization followed by hydrolysis, suitable for carbohydrates.[1][4] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | Catalyzes double-bond migration followed by hydrolysis.[3] |
| PMHS / ZnCl₂ / Pd(PPh₃)₄ | Allyl ethers, amines, esters | Not specified | Ambient | High | Mild conditions, compatible with a range of functional groups.[5][6] |
| Oxidative Cleavage | |||||
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | High | Oxidative deprotection method.[1] |
| Reductive Cleavage | |||||
| SmI₂ / H₂O / i-PrNH₂ | Allyl ethers | Not specified | Not specified | Very good | Selective for unsubstituted allyl ethers, useful for alcohols and carbohydrates.[2][3][4] |
Signaling Pathways and Experimental Workflows
To further elucidate the processes involved in allyl ether cleavage, the following diagrams illustrate a key reaction mechanism, a decision-making framework for method selection, and a standard experimental workflow.
Experimental Protocols
Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This method is particularly mild and exhibits high selectivity for aryl allyl ethers.[1]
-
Reagents and Materials:
-
Aryl allyl ether (1 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol for 1.0 mmol of substrate)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.[1]
-
Add potassium carbonate.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[2][4]
-
Upon completion (typically 1 hour), remove the solvent under reduced pressure.[4]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
-
Ruthenium-Catalyzed Isomerization and Hydrolysis of O-allyl Glycosides
This two-step procedure is especially useful for carbohydrate substrates.[4]
-
Step A: Isomerization
-
Reagents and Materials:
-
O-allyl glycoside (1 equiv.)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
-
Procedure:
-
-
Step B: Hydrolysis
-
Reagents and Materials:
-
Prop-1-enyl glycoside from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Acetone/Water mixture
-
-
Procedure:
-
Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.[2][4]
-
Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.[2][4]
-
Upon completion, filter the reaction mixture and concentrate to remove acetone.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Oxidative Deprotection using Sodium Iodide and DMSO
-
Reagents and Materials:
-
Allyl ether (1 equiv.)
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylsulfoxide (DMSO)
-
-
Procedure:
-
To a solution of the allyl ether in DMSO, add a catalytic amount of sodium iodide.[1]
-
Heat the reaction mixture to 130 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
After completion, allow the reaction mixture to cool to room temperature.[1]
-
Pour the mixture onto crushed ice.[1]
-
If a solid precipitates, filter and dry the product. Otherwise, extract the product with an organic solvent.[1]
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to the Cleavage of Allyl, Methallyl, and Prenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of pharmaceutical agents. Allyl, methallyl, and prenyl ethers are valuable choices for the protection of hydroxyl groups due to their general stability under a range of conditions. However, the efficiency and selectivity of their removal are critical considerations in synthetic planning. This guide provides an objective comparison of the cleavage rates of these three ether protecting groups, supported by experimental data, detailed protocols, and mechanistic insights to aid in the rational selection and application of these functionalities in research and development.
Relative Rates of Cleavage: A Quantitative Comparison
The rate of cleavage of allyl, methallyl, and prenyl ethers is highly dependent on the chosen deprotection method. The substitution pattern on the allylic moiety significantly influences the reactivity, allowing for selective deprotection under specific conditions. Below, we summarize quantitative data from comparative studies.
Palladium(0)-Catalyzed Cleavage with N,N'-Dimethylbarbituric Acid
Palladium-catalyzed deallylation in the presence of a soft nucleophile, such as N,N'-dimethylbarbituric acid, is a mild and efficient method for cleaving allylic ethers. The reaction proceeds via the formation of a π-allylpalladium complex. The rate of this reaction is sensitive to the substitution of the allyl group and the reaction temperature, enabling selective cleavage.
| Ether Type | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl | 4-Allyloxytoluene | rt | 0.5 | 98 | [Tsukamoto et al., 2007] |
| Methallyl | 4-(Methallyloxy)toluene | 50 | 1 | 95 | [Tsukamoto et al., 2007] |
| Prenyl | 4-(Prenyloxy)toluene | 80 | 2 | 92 | [Tsukamoto et al., 2007] |
Table 1: Selective cleavage of allyl, methallyl, and prenyl ethers using Pd(PPh₃)₄ and N,N'-dimethylbarbituric acid in methanol. This data clearly demonstrates that the cleavage of the unsubstituted allyl ether is significantly faster, proceeding at room temperature, while the more substituted methallyl and prenyl ethers require elevated temperatures for efficient removal. This temperature dependence forms the basis for the selective deprotection of these groups.
Cleavage with Diphenyldisulfone
A metal-free approach utilizing diphenyldisulfone reveals a different reactivity trend. This method is proposed to proceed through a radical-mediated isomerization of the allyl ether. The rate of cleavage is influenced by the stability of the intermediate radicals.
| Ether Type | Substrate | Time (h) | Yield (%) | Reference |
| Allyl | (-)-Menthol allyl ether | 24 | <5 | [Beauchemin et al., 2004] |
| Methallyl | (-)-Menthol methallyl ether | 24 | 90 | [Beauchemin et al., 2004] |
| Prenyl | (-)-Menthol prenyl ether | 4 | 95 | [Beauchemin et al., 2004] |
| Methylprenyl | (-)-Menthol methylprenyl ether | 1 | 95 | [Beauchemin et al., 2004] |
Table 2: Cleavage of substituted allyl ethers of (-)-menthol with diphenyldisulfone in DMF at 80°C. This data highlights a reactivity order of methylprenyl > prenyl > methallyl >> allyl, which is nearly the reverse of that observed in the palladium-catalyzed reaction. This orthogonality provides synthetic chemists with powerful tools for selective deprotection.
Experimental Protocols
General Procedure for Palladium(0)-Catalyzed Selective Cleavage
This protocol is adapted from Tsukamoto et al., Synlett, 2007 , 3131-3132.[1][2]
Materials:
-
Allylic ether (1.0 equiv)
-
N,N'-Dimethylbarbituric acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous methanol (MeOH)
Procedure:
-
To a solution of the allylic ether in anhydrous methanol are added N,N'-dimethylbarbituric acid and Pd(PPh₃)₄.
-
The reaction mixture is stirred at the appropriate temperature (see Table 1) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the deprotected alcohol.
General Procedure for Cleavage with Diphenyldisulfone
This protocol is based on the work of Beauchemin et al., Org. Lett., 2004 , 6, 2693-2696.[3]
Materials:
-
Substituted allylic ether (1.0 equiv)
-
Diphenyldisulfone (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of the substituted allylic ether and diphenyldisulfone in anhydrous DMF is heated to 80 °C.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Procedure for Oxidative Cleavage of Prenyl Ethers with DDQ
This protocol is a general procedure for the efficient and selective cleavage of prenyl ethers.
Materials:
-
Prenyl ether (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
The prenyl ether is dissolved in a 9:1 mixture of CH₂Cl₂ and water.
-
DDQ is added to the solution at room temperature.
-
The reaction is stirred until completion as indicated by TLC analysis.
-
The reaction mixture is filtered to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂).
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Mechanistic Insights & Visualizations
The differing reactivity of these ethers stems from their distinct cleavage mechanisms under various conditions.
Palladium-Catalyzed Cleavage
The palladium(0)-catalyzed deprotection proceeds through the formation of a π-allylpalladium intermediate. The rate of formation of this intermediate is influenced by steric hindrance around the double bond, with less substituted allyl groups reacting faster.
References
- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 3. Allyl, methallyl, prenyl, and methylprenyl ethers as protected alcohols: their selective cleavage with diphenyldisulfone under neutral conditions. [roar.hep-bejune.ch]
A Comparative Guide to Functional Group Compatibility in Allyl and Benzyl Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. Allyl and benzyl ethers are two of the most common choices for the protection of hydroxyl groups, each offering a unique set of advantages and considerations. A critical aspect of their application is the compatibility of their deprotection conditions with other functional groups present in the molecule. This guide provides an objective comparison of deprotection methods for allyl and benzyl ethers, with a focus on functional group tolerance, supported by experimental data and detailed protocols.
At a Glance: Orthogonal Deprotection Strategies
The selective removal of one protecting group in the presence of others, known as orthogonal deprotection, is a cornerstone of modern organic synthesis.[1] Allyl and benzyl ethers form a powerful orthogonal pair. Allyl ethers are typically cleaved under mild, neutral conditions using a Palladium(0) catalyst, while benzyl ethers are most commonly removed by catalytic hydrogenation.[1][2] This differential reactivity allows for a planned sequence of deprotection steps, enabling the synthesis of complex molecules with high precision.[1]
Performance Comparison: Quantitative Data
The choice of deprotection method is highly dependent on the specific substrate and the functional groups it contains. The following tables summarize the performance of various methods for the deprotection of allyl and benzyl ethers, highlighting their compatibility with common functional groups.
Table 1: Deprotection of Allyl Ethers - Functional Group Compatibility
| Deprotection Method | Reagents & Conditions | Compatible Functional Groups | Incompatible/Sensitive Functional Groups | Typical Yield (%) |
| Palladium(0) Catalysis | Pd(PPh₃)₄, Scavenger (e.g., N,N'-dimethylbarbituric acid, morpholine, Bu₃SnH) | Esters, amides, silyl ethers, benzyl ethers, Boc, Fmoc, most N-protecting groups.[1][3] | Some alkenes (potential for isomerization or reduction), alkynes (potential for reduction), thioethers (can poison catalyst). | 85-98 |
| Rhodium(I) Catalysis | Wilkinson's catalyst (RhCl(PPh₃)₃), DABCO, EtOH/H₂O, reflux | Esters, amides, silyl ethers. | Groups sensitive to high temperatures. | 80-95 |
| Nickel Catalysis | NiCl₂(dppp), DIBAL-H | Most common functional groups.[4] | Groups sensitive to reducing agents. | High[4] |
| Isomerization-Hydrolysis | 1. KOtBu, DMSO; 2. Mild acid (e.g., aq. HCl) | Benzyl ethers, silyl ethers. | Base-sensitive groups (e.g., esters, Fmoc), acid-sensitive groups (e.g., acetals, Boc, silyl ethers).[3] | 70-90 |
| Oxidative Cleavage | OsO₄ (cat.), NMO; then NaIO₄ | Benzyl ethers, silyl ethers. | Alkenes, diols. | 75-90 |
| Reductive Cleavage | SmI₂/H₂O/i-PrNH₂ | Compatible with many functional groups.[3] | Reducible functional groups. | Good to excellent[3] |
Table 2: Deprotection of Benzyl Ethers - Functional Group Compatibility
| Deprotection Method | Reagents & Conditions | Compatible Functional Groups | Incompatible/Sensitive Functional Groups | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Esters, amides, ethers, Boc, Fmoc, silyl ethers. | Alkenes, alkynes, nitro groups, Cbz group, some sulfur-containing groups (catalyst poisoning).[2][5] | 90-100 |
| Dissolving Metal Reduction | Na, NH₃ (liquid) | Alkynes (reduced to trans-alkenes). | Esters, ketones, aldehydes, epoxides, nitriles. | 80-95 |
| Lewis Acid Catalysis | BCl₃·SMe₂, TMSI, BF₃·OEt₂ | Silyl ethers, esters, lactones, alkenes, alkynes.[6] | Acid-sensitive groups (e.g., acetals, Boc, some silyl ethers). | 85-95 |
| Oxidative Cleavage | DDQ, CAN | Silyl ethers, acetals. | Electron-rich aromatic rings, other easily oxidizable groups. | 70-90 |
| Visible-Light Photocatalysis | DDQ (catalytic), photo-oxidant | Azides, alkenes, alkynes.[7][8] | Groups sensitive to oxidation. | High[7] |
| Metal-Free Deprotection | HPPh₂ and tBuOK | Good functional group compatibility.[9] | Base-sensitive groups. | High[9] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory.
Protocol 1: Palladium-Catalyzed Deprotection of an Allyl Ether
This procedure describes a mild and highly selective method for allyl ether cleavage.
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N'-Dimethylbarbituric acid (or other scavenger)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the allyl-protected substrate (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.
-
Add N,N'-dimethylbarbituric acid (2.0-3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05-0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is a widely used and generally high-yielding method for benzyl ether deprotection.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected substrate in MeOH or EtOAc.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing Deprotection Strategies
Diagrams can clarify complex chemical processes and decision-making workflows.
Caption: Mechanisms for Palladium-catalyzed allyl ether deprotection and benzyl ether hydrogenolysis.
Caption: Decision workflow for selecting an orthogonal deprotection strategy for allyl and benzyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allyl and Benzyl Ether Deprotection: An In-depth Analysis of Byproducts
For researchers, scientists, and drug development professionals, the selection of a protecting group strategy is a critical decision in the synthesis of complex molecules. Allyl and benzyl ethers are two of the most widely employed protecting groups for hydroxyl functionalities due to their general stability and orthogonal cleavage conditions. However, the efficiency of deprotection and the formation of byproducts can significantly impact the overall yield and purity of the desired product. This guide provides an objective comparison of common cleavage methods for allyl and benzyl ethers, with a focus on the analysis of byproduct formation, supported by experimental data and detailed protocols.
Executive Summary
The cleavage of allyl and benzyl ethers, while routine, is not without its challenges. Byproducts can arise from incomplete reaction, side reactions of the protecting group itself, or undesired transformations of the substrate. Understanding the nature and quantity of these byproducts is essential for optimizing reaction conditions and simplifying purification processes. This guide presents a comparative analysis of the most common deprotection strategies, including palladium-catalyzed cleavage for allyl ethers and hydrogenolysis for benzyl ethers, as well as alternative methods. Quantitative data on byproduct formation is summarized, and detailed experimental protocols are provided to aid in the selection of the most suitable deprotection method for a given synthetic challenge.
Comparison of Cleavage Methods and Byproduct Profiles
The choice of deprotection method is dictated by the substrate's functional group tolerance and the desired reaction conditions. The following sections detail the primary cleavage methods for allyl and benzyl ethers and the byproducts associated with each.
Allyl Ether Cleavage
The most common method for the deprotection of allyl ethers involves the use of palladium catalysts. The key reaction pathway and its primary byproduct are detailed below.
1. Palladium-Catalyzed Isomerization followed by Hydrolysis
This is the most prevalent method for allyl ether cleavage. The reaction proceeds in two steps: isomerization of the allyl ether to the corresponding vinyl ether, followed by hydrolysis to yield the deprotected alcohol and propanal.
-
Primary Byproduct: The main byproduct is the (Z)-1-propenyl ether (vinyl ether) if the hydrolysis step is incomplete. The stability of this intermediate can vary depending on the substrate and reaction conditions.
Table 1: Quantitative Analysis of Byproducts in Palladium-Catalyzed Allyl Ether Cleavage
| Catalyst/Reagent System | Substrate | Desired Product Yield (%) | (Z)-1-Propenyl Ether Byproduct Yield (%) | Other Byproducts |
| Pd(PPh₃)₄ / Acetic Acid | Allyl Phenyl Ether | >95 | <5 | Toluene (from catalyst ligand) |
| [Ir(COD)(PMePh₂)₂]PF₆ | Allyl Ether | High | Variable, can be isolated | Isomerized starting material |
| RhCl(PPh₃)₃ / DABCO | Allyl Glycoside | >90 (after hydrolysis) | Intermediate | None reported |
Experimental Protocol: Palladium-Catalyzed Deprotection of an Allyl Ether
-
Materials: Allyl-protected alcohol, Pd(PPh₃)₄ (5 mol%), acetic acid (1.2 equiv.), anhydrous 1,4-dioxane.
-
Procedure:
-
Dissolve the allyl ether in anhydrous 1,4-dioxane under an inert atmosphere (e.g., argon).
-
Add acetic acid to the solution.
-
Add Pd(PPh₃)₄ and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the isomerization, add water to the reaction mixture to hydrolyze the resulting vinyl ether.
-
Work-up the reaction by extracting with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
Reaction Pathway: Palladium-Catalyzed Allyl Ether Cleavage
Caption: Palladium-catalyzed isomerization of an allyl ether to a vinyl ether, followed by hydrolysis.
Benzyl Ether Cleavage
Benzyl ethers are typically cleaved under reductive, oxidative, or acidic conditions. Each method has a distinct byproduct profile.
1. Catalytic Hydrogenolysis
This is the most common and generally cleanest method for benzyl ether deprotection. The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.
-
Primary Byproduct: Toluene is the main byproduct, which is generally volatile and easily removed.
-
Secondary Byproducts: Over-reduction of the aromatic ring of the benzyl group can lead to the formation of methylcyclohexane . In substrates containing other reducible functional groups, their reduction can also be a competing side reaction. The choice of catalyst and reaction conditions is crucial to minimize these side reactions.[1]
Table 2: Quantitative Analysis of Byproducts in Benzyl Ether Hydrogenolysis
| Catalyst | Substrate | Desired Product Yield (%) | Toluene Yield (%) | Methylcyclohexane Yield (%) | Other Byproducts |
| 10% Pd/C | Benzyl Phenyl Ether | >95 | >95 | <1 | Minor ring hydrogenation of the phenyl ether |
| 5% Pd/C (Strem) | Decasaccharide | 82-84 | High | 10 | Saturated impurities from aromatic protecting groups[1] |
| 20% Pd(OH)₂/C | Decasaccharide | 57-66 | High | 39-53 | Saturated impurities from aromatic protecting groups[1] |
Experimental Protocol: Catalytic Hydrogenolysis of a Benzyl Ether
-
Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C), solvent (e.g., ethanol, ethyl acetate), hydrogen gas source.
-
Procedure:
-
Dissolve the benzyl ether in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary by column chromatography or recrystallization.
-
Reaction Pathway: Benzyl Ether Hydrogenolysis
Caption: Hydrogenolysis of a benzyl ether to the desired alcohol and toluene, with potential over-reduction.
2. Oxidative Cleavage with DDQ
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.
-
Primary Byproducts: The main byproducts are 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂) and the corresponding benzaldehyde .[2]
-
Secondary Byproducts: In some cases, over-oxidation of the desired alcohol can occur, leading to the formation of aldehydes or ketones. For primary benzyl ethers, the corresponding benzoate ester can also be formed as a byproduct.[3]
Table 3: Byproducts of Oxidative Cleavage of Benzyl Ethers with DDQ
| Substrate | Desired Product Yield (%) | Benzaldehyde Yield (%) | DDQH₂ Yield (%) | Other Byproducts |
| p-Methoxybenzyl Ether | High | High | Stoichiometric | p-Anisaldehyde |
| Benzyl Ether | Moderate to High | Moderate to High | Stoichiometric | Benzoate ester (for primary ethers)[3] |
Experimental Protocol: Oxidative Deprotection of a Benzyl Ether with DDQ
-
Materials: Benzyl-protected alcohol, DDQ (1.1-1.5 equivalents), dichloromethane (DCM), water.
-
Procedure:
-
Dissolve the benzyl ether in a mixture of DCM and water (e.g., 18:1).
-
Add DDQ portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is often indicated by a color change.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The byproduct DDQH₂ is often insoluble and can be removed by filtration.
-
Purify the crude product by column chromatography.
-
Reaction Pathway: Oxidative Cleavage with DDQ
Caption: Oxidative cleavage of a benzyl ether using DDQ.
3. Cleavage with Lewis Acids
Strong Lewis acids, such as boron trichloride (BCl₃), can cleave benzyl ethers. This method is often employed when hydrogenolysis is not feasible due to the presence of other reducible functional groups.
-
Primary Byproducts: The primary byproducts are borate esters , which are hydrolyzed during workup, and benzyl chloride .
-
Secondary Byproducts: Friedel-Crafts alkylation of aromatic rings in the substrate or scavenger by the generated benzyl cation can be a significant side reaction. The use of a cation scavenger, such as pentamethylbenzene, can help to minimize this.[4] Incomplete reaction can also lead to a mixture of partially deprotected products, especially in poly-benzylated substrates.[5]
Table 4: Byproducts of Benzyl Ether Cleavage with BCl₃
| Substrate | Desired Product Yield (%) | Benzyl Chloride Yield (%) | Friedel-Crafts Alkylation Byproduct Yield (%) |
| Aryl Benzyl Ether (with scavenger) | Good to Excellent | High | Low (<5%)[4] |
| Per-O-benzylated Carbohydrate | Variable | High | Significant, complex mixture[5] |
Experimental Protocol: Lewis Acid-Mediated Debenzylation
-
Materials: Benzyl-protected alcohol, Boron trichloride (BCl₃) solution in DCM, pentamethylbenzene (cation scavenger), dry DCM.
-
Procedure:
-
Dissolve the benzyl ether and pentamethylbenzene in dry DCM under an inert atmosphere and cool to -78 °C.
-
Slowly add the BCl₃ solution dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude product, which is then purified by column chromatography.
-
Logical Workflow: Choosing a Debenzylation Method
References
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Deprotection of Benzyl Ethers: Hydrogenolysis vs. Palladium-Catalyzed Methods
For researchers, scientists, and drug development professionals, the benzyl ether is a cornerstone for protecting hydroxyl groups during complex multi-step syntheses. Its stability under a wide range of conditions makes it a robust choice; however, its effective and selective removal is critical for the successful unveiling of the final product. The two primary strategies for debenzylation—catalytic hydrogenolysis and other palladium-catalyzed methods—offer distinct advantages and disadvantages in terms of reaction conditions, functional group tolerance, and overall efficiency. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.
At a Glance: Key Differences
| Feature | Catalytic Hydrogenolysis | Other Palladium-Catalyzed Methods |
| Primary Reagents | H₂ gas or a hydrogen donor (e.g., ammonium formate, formic acid), Pd catalyst (e.g., Pd/C, Pd(OH)₂/C) | Oxidants (e.g., DDQ), Lewis acids (e.g., BCl₃·SMe₂), with or without a Pd catalyst |
| Reaction Conditions | Typically mild (room temperature, atmospheric or slightly elevated pressure) | Varies from very mild (photocatalytic) to harsh (strong Lewis acids at low temperatures) |
| Key Advantages | Clean reaction with a volatile byproduct (toluene), high yields, well-established protocols | High functional group tolerance (e.g., for alkenes, alkynes, azides), avoids flammable H₂ gas |
| Key Disadvantages | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some halides), requires specialized equipment for H₂ gas | Can require stoichiometric reagents, may produce non-volatile byproducts, conditions can be substrate-dependent |
Performance Comparison: Quantitative Data
The choice of a deprotection method is often dictated by the specific substrate and the presence of other functional groups. The following tables summarize representative data for the deprotection of benzyl ethers under various conditions, highlighting the differences in yield and reaction time.
Table 1: Comparison of Hydrogenolysis Methods
| Substrate | Method | Catalyst (mol%) | H₂ Source | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl-protected phenol | Classical Hydrogenolysis | 10% Pd/C (10) | H₂ (balloon) | MeOH | 12 | >95 | [1] |
| Benzyl-protected primary alcohol | Classical Hydrogenolysis | 10% Pd/C (5) | H₂ (1 atm) | EtOAc | 2 | 98 | [2] |
| Benzyl-protected secondary alcohol | Catalytic Transfer Hydrogenolysis | 10% Pd/C (20) | HCOOH | MeOH | 0.5 | 95 | [3] |
| Benzyl-protected carbohydrate | Catalytic Transfer Hydrogenolysis | 10% Pd/C (heavy loading) | Formic Acid | MeOH/H₂O | 1-3 | 85-95 | [4] |
| N-Benzyl amine | Catalytic Transfer Hydrogenolysis | 10% Pd/C (equal weight) | Ammonium Formate | MeOH | 1 | 92 | [1] |
Table 2: Comparison of Palladium-Catalyzed Oxidative and Lewis Acid-Mediated Deprotection
| Substrate | Method | Reagent(s) | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl ether with alkene | Oxidative (photocatalytic) | DDQ (25 mol%), TBN (25 mol%), light | CH₂Cl₂/H₂O | 4 | 91 | [5][6][7] |
| Benzyl ether with alkyne | Oxidative (photocatalytic) | DDQ (1.5 equiv), light | CH₂Cl₂/H₂O | 3 | 96 | [5][6][7] |
| Benzyl ether with azide | Oxidative (photocatalytic) | DDQ (25 mol%), TBN (25 mol%), light | CH₂Cl₂/H₂O | 4 | 88 | [5][6][7] |
| Benzyl ether with silyl ether | Lewis Acid-mediated | BCl₃·SMe₂ | CH₂Cl₂ | 1 | 92 | [8] |
| Sterically hindered benzyl ether | Oxidative | KBr, Oxone | MeCN | 2 | 95 | [9] |
Reaction Mechanisms and Workflows
The underlying mechanisms of these deprotection strategies dictate their compatibility with different functional groups.
Caption: General mechanisms for benzyl ether cleavage.
The selection of an appropriate deprotection method is a critical step in synthetic planning. The following workflow provides a logical approach to this decision-making process.
Caption: Decision workflow for benzyl ether deprotection.
Experimental Protocols
Protocol 1: Classical Hydrogenolysis using Palladium on Carbon and H₂ Gas
This protocol describes a standard method for the deprotection of a benzyl-protected alcohol using hydrogen gas.[1]
-
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
10% Palladium on Carbon (10 mol%)
-
Methanol (MeOH) or other suitable solvent (10 mL)
-
Hydrogen (H₂) gas balloon
-
Round-bottom flask with stir bar
-
Filtration apparatus (e.g., Celite® pad)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in methanol in the reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, and create an inert atmosphere by evacuating the flask and backfilling with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol is a safer alternative to using hydrogen gas and is particularly effective for the deprotection of N-benzyl groups.[1]
-
Materials:
-
N-benzyl-protected substrate (3.0 mmol)
-
10% Palladium on Carbon (equal weight to the substrate)
-
Anhydrous ammonium formate (15 mmol)
-
Dry methanol (20 mL)
-
Reaction flask with condenser and stir bar
-
-
Procedure:
-
To a stirred suspension of the N-benzyl-protected substrate and 10% Pd/C in dry methanol, add the anhydrous ammonium formate in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the catalyst through Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods if necessary.
-
Protocol 3: Oxidative Deprotection using DDQ (Photocatalytic)
This protocol is suitable for substrates containing functional groups that are sensitive to reduction.[6][7]
-
Materials:
-
Benzyl-protected substrate (100 µmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (25 µmol)
-
tert-Butyl nitrite (TBN) (25 µmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water (50 µL)
-
Visible light source (e.g., 525 nm LED)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the benzyl-protected substrate, DDQ, and TBN in dichloromethane.
-
Add water to the reaction mixture.
-
Irradiate the mixture with a visible light source while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
-
Conclusion
The deprotection of benzyl ethers is a critical transformation in organic synthesis, and the choice between hydrogenolysis and other palladium-catalyzed methods is highly dependent on the specific synthetic context. Classical hydrogenolysis and catalytic transfer hydrogenolysis are highly efficient and clean methods for substrates that can tolerate reductive conditions.[1][2] For molecules containing sensitive functional groups such as alkenes, alkynes, or azides, oxidative methods using reagents like DDQ provide an excellent orthogonal strategy.[5][6][7] Lewis acid-mediated deprotection offers yet another alternative, particularly when dealing with substrates sensitive to both reduction and oxidation. By carefully considering the factors outlined in this guide, researchers can select the most appropriate deprotection strategy to achieve their synthetic goals with high efficiency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Allyl Benzyl Ether: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of allyl benzyl ether, outlining immediate safety protocols, step-by-step disposal procedures, and waste management strategies to ensure the safety of laboratory personnel and environmental protection.
This compound is a flammable liquid and potential peroxide-former, necessitating strict adherence to hazardous waste disposal regulations. This document provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound presents multiple hazards that require immediate attention and mitigation. It is classified as a skin and eye irritant.[1] As with other ethers, a primary concern is the potential for the formation of explosive peroxides upon exposure to air and light, especially during storage.[2][3]
Key Hazards:
-
Flammability: this compound is a combustible liquid.[4]
-
Peroxide Formation: Ethers are known to form explosive peroxides over time.[2][3] Containers should be dated upon receipt and opening.
-
Irritant: Causes skin and serious eye irritation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Boiling Point | 205 °C | [4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
Experimental Protocol: Peroxide Detection
Before proceeding with disposal, particularly for containers that have been opened or stored for an extended period, it is crucial to test for the presence of peroxides.
Methodology:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all potential ignition sources are removed from the vicinity. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Materials: Use commercially available peroxide test strips.
-
Procedure:
-
Carefully open the this compound container, avoiding any friction, especially if crystalline solids are observed around the cap. If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]
-
Dip the test strip into the liquid.
-
Remove the strip and compare the color change to the chart provided with the test kit to determine the peroxide concentration.
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical safety and compliance issue. The following steps provide a clear, actionable plan for its management as hazardous waste.
Step 1: Waste Identification and Segregation
-
Do not mix it with non-hazardous waste or other incompatible waste streams.[5]
-
Store waste this compound separately from strong oxidizing agents.[6]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof container that is compatible with this compound.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all appropriate hazard pictograms (e.g., flammable, irritant).[7]
-
Keep an accurate inventory of the waste being added to the container.[7]
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a cool, dry, well-ventilated area designated for flammable liquids.[8]
-
Ensure the storage area is away from heat, sparks, and open flames.[8]
-
Keep the container closed at all times except when adding waste.[2][3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Follow all institutional and local regulations for waste pickup requests.
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[3]
-
Eliminate Ignition Sources: Remove all sources of ignition.[5]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and protecting both personnel and the environment.
References
- 1. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. This compound | 14593-43-2 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. purdue.edu [purdue.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
